Ellipticine
Description
This compound is a potent antineoplastic agent.
This compound has been reported in Trichoderma brevicompactum, Aschersonia paraphysata, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSPAMFJBXKSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33668-12-1 (hydrochloride), 55042-50-7 (tartrate) | |
| Record name | Ellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30199855 | |
| Record name | 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-23-3 | |
| Record name | Ellipticine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ellipticine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELLIPTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117VLW7484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ellipticine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine, a naturally occurring alkaloid derived from the leaves of Ochrosia elliptica, has been a subject of extensive research in oncology for several decades.[1][2] Its potent antineoplastic properties stem from a multi-modal mechanism of action, making it an intriguing candidate for cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its cytotoxic effects on cancer cells, with a focus on its molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanisms of Action
This compound's anticancer activity is not attributed to a single mode of action but rather a combination of several interconnected processes. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, which are further augmented by its metabolic activation into DNA-damaging species.[5]
DNA Intercalation
The planar, polycyclic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This physical interaction, known as intercalation, disrupts the normal structure and function of DNA. The key consequences of this compound's DNA intercalation include:
-
Inhibition of DNA Replication and Transcription: By distorting the DNA helix, this compound obstructs the progression of DNA and RNA polymerases, thereby halting the processes of replication and transcription, which are crucial for rapidly dividing cancer cells.
-
Induction of DNA Damage: The presence of the intercalated this compound molecule can lead to DNA strand breaks and the activation of DNA damage response pathways.
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. This compound acts as a catalytic inhibitor of topoisomerase IIα. Its inhibitory action involves:
-
Stabilization of the Topoisomerase II-DNA Cleavage Complex: this compound traps the enzyme in a transient state where it has created a double-strand break in the DNA but has not yet resealed it. This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic.
-
Induction of Apoptosis: The accumulation of unrepaired DNA double-strand breaks triggers programmed cell death, or apoptosis.
Metabolic Activation and DNA Adduct Formation
This compound itself can be considered a prodrug that is metabolically activated within the cancer cell. This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, as well as peroxidases.
-
Formation of Reactive Metabolites: The enzymatic oxidation of this compound produces reactive metabolites, such as 12-hydroxythis compound and 13-hydroxythis compound.
-
Covalent DNA Adducts: These reactive metabolites can then form covalent bonds with DNA bases, primarily deoxyguanosine, creating this compound-DNA adducts. These adducts are a significant form of DNA damage and contribute substantially to the cytotoxic and mutagenic effects of this compound. The formation of these adducts is a key determinant of this compound's pharmacological efficiency.
Cellular Effects of this compound
The molecular interactions of this compound translate into profound effects on various cellular processes, ultimately leading to cancer cell death.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The specific phase of arrest can depend on the p53 status of the cancer cell.
-
In cells with wild-type p53, this compound often causes a G0/G1 phase arrest.
-
In cells with mutant p53, an arrest in the S and G2/M phases is more commonly observed.
-
In human breast cancer MCF-7 cells, this compound treatment leads to a G2/M phase arrest. This is associated with the modulation of cyclin B1 and Cdc2 levels and phosphorylation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
-
p53-Dependent and Independent Apoptosis: this compound can activate the p53 tumor suppressor protein, a key regulator of apoptosis. However, it can also induce apoptosis in a p53-independent manner, often through oxidative DNA damage.
-
Fas/Fas Ligand Pathway: this compound treatment can increase the expression of the Fas death receptor and its ligand, triggering the extrinsic apoptotic pathway.
-
Mitochondrial Pathway: The apoptotic signal is often amplified through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.
-
Generation of Reactive Oxygen Species (ROS): this compound is known to generate ROS within cancer cells, which can cause oxidative DNA damage and contribute to the induction of apoptosis.
Signaling Pathways Modulated by this compound
This compound's multifaceted mechanism of action involves the modulation of several key signaling pathways within cancer cells.
-
p53 Signaling Pathway: As mentioned, this compound can activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has been shown to inhibit the phosphorylation of p53 by selectively inhibiting CDK2 kinase.
-
MAPK Signaling Pathway: The activation of mitogen-activated protein kinases (MAPKs) is another mechanism by which this compound can initiate apoptosis.
-
Akt Signaling Pathway: this compound-induced apoptosis has been linked to the translocation and signaling of the Akt kinase in lung cancer cells.
-
FGFR3-RAS/MAPK-P38 Signaling Pathway: In hepatocellular carcinoma, this compound has been shown to target FGFR3, leading to the inhibition of the RAS/MAPK-P38 signaling pathway and subsequent apoptosis.
Quantitative Data on this compound's Efficacy
The cytotoxic potency of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 5.15 ± 0.25 |
| MCF-7 | Breast Adenocarcinoma | ~1.0 - 1.25 |
| U87MG | Glioblastoma | ~1.0 |
| CCRF-CEM | Leukemia | ~4.0 |
| HL-60 | Leukemia | Data available, specific value not provided |
| IMR-32 | Neuroblastoma | Data available, specific value not provided |
| UKF-NB-3 | Neuroblastoma | Data available, specific value not provided |
| UKF-NB-4 | Neuroblastoma | Data available, specific value not provided |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Detailed Experimental Protocols
In Vitro Topoisomerase II DNA Decatenation/Relaxation Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified topoisomerase II.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
10 mM ATP solution
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Enzyme Dilution Buffer
-
Stop Buffer (STEB): 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Ethidium bromide
-
TAE or TBE buffer
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume, add:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA or supercoiled plasmid DNA
-
Varying concentrations of this compound (and a solvent control)
-
Nuclease-free water to a volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of diluted Topo II enzyme (e.g., 1-5 units) to each tube, except for the no-enzyme control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 4 µL of STEB.
-
Analysis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in TAE or TBE buffer until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated (for kDNA) or relaxed (for supercoiled plasmid) DNA compared to the control.
DNA Intercalation Assay
This assay is based on the principle that the intercalation of a compound into closed circular DNA will cause the DNA to unwind and then rewind in the opposite direction (supercoil), which can be detected by a change in its electrophoretic mobility.
Materials:
-
Relaxed plasmid DNA
-
Topoisomerase I
-
This compound
-
Agarose
-
Ethidium bromide
-
TAE or TBE buffer
Procedure:
-
Reaction Setup: In separate tubes, mix relaxed plasmid DNA with varying concentrations of this compound. Include a control with no this compound and a positive control with a known intercalator (e.g., ethidium bromide).
-
Topoisomerase I Treatment: Add topoisomerase I to the reaction mixtures to allow for the relaxation of any supercoiling induced by the intercalating agent.
-
Incubation: Incubate the reactions under appropriate conditions for the topoisomerase I enzyme.
-
Analysis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. The intercalation of this compound will be evident by a shift in the plasmid DNA band from a relaxed to a negatively supercoiled form. The degree of supercoiling is proportional to the concentration of the intercalating agent.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to quantify the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC50 value can then be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow
References
The Genesis of Ellipticine: From Australian Flora to a Potent Anticancer Agent
An In-depth Technical Guide on the Origin and Discovery of Ellipticine
For researchers, scientists, and drug development professionals, understanding the provenance of a therapeutic compound is fundamental. This compound, a potent antineoplastic agent, boasts a rich history rooted in natural product chemistry, with its discovery paving the way for extensive research into its mechanism of action and the development of novel cancer therapies. This technical guide provides a comprehensive overview of the origin of the this compound compound, detailing its initial isolation, pioneering synthesis, and the key experimental findings that first brought this remarkable molecule to the scientific forefront.
Discovery and Natural Sources
This compound was first brought to the attention of the scientific community in 1959. It was isolated from the leaves of Ochrosia elliptica, an evergreen tree belonging to the Apocynaceae family, native to Australia.[1][2][3] The pioneering work was conducted by Goodwin, Smith, and Horning, who successfully extracted and characterized this novel alkaloid.[1][2] Subsequent research has identified this compound and its derivatives in other species of the Apocynaceae family, including plants from the genera Rauvolfia and Aspidosperma.
The discovery of this compound from a natural source underscores the critical role of ethnobotany and natural product screening in identifying novel therapeutic leads. The initial isolation from Ochrosia elliptica sparked immediate interest in its biological activity, leading to its characterization as a promising anticancer compound.
The First Total Synthesis
In the same year as its discovery, the first total synthesis of this compound was achieved by the renowned chemist R.B. Woodward and his colleagues. This rapid synthesis was a remarkable feat of organic chemistry and provided a crucial alternative source of the compound for further investigation, independent of its natural availability. The development of a synthetic route also opened the door for the creation of this compound analogs, allowing for structure-activity relationship studies to optimize its therapeutic properties and mitigate potential toxicities.
Experimental Protocols of Discovery
Isolation of this compound from Ochrosia elliptica**
The isolation of this compound from the leaves of Ochrosia elliptica would have likely followed a multi-step extraction and purification process:
-
Collection and Preparation of Plant Material: The leaves of Ochrosia elliptica were collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered leaves were subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to draw out the alkaloids and other secondary metabolites. This process was likely carried out over an extended period, possibly with heating, to ensure efficient extraction.
-
Acid-Base Extraction: To separate the basic alkaloids, including this compound, from other plant constituents, an acid-base extraction would have been employed. The crude extract would be acidified to protonate the alkaloids, making them soluble in the aqueous layer. The aqueous layer would then be separated and basified, causing the alkaloids to precipitate out of the solution.
-
Chromatographic Purification: The crude alkaloid mixture would then be subjected to various chromatographic techniques for purification. Column chromatography, using adsorbents like alumina or silica gel, would have been a key step in separating the different alkaloids based on their polarity.
-
Crystallization: The final step in obtaining pure this compound would have been crystallization. The purified fraction containing this compound would be dissolved in a suitable solvent and allowed to slowly evaporate, leading to the formation of pure crystals of the compound.
Structure Elucidation
The determination of the novel structure of this compound in 1959 would have relied on a combination of classical chemical and early spectroscopic techniques:
-
Elemental Analysis: To determine the empirical formula of the compound.
-
Melting Point Determination: To assess the purity of the isolated compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of a chromophore, providing initial clues about the aromatic nature of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Chemical Degradation: Controlled chemical reactions to break the molecule into smaller, identifiable fragments, which could then be pieced back together to deduce the original structure.
Quantitative Data
| Compound | Plant Source | Plant Part | Reported Yield | Reference |
| 9-Methoxythis compound | Ochrosia elliptica | Roots | 140 mg from 1.5 g fraction |
Biosynthesis of this compound
The biosynthesis of this compound in Apocynaceae plants is a complex process involving the formation of the tetracyclic ring system from precursor molecules. While the complete pathway is still under investigation, it is understood to be derived from the shikimate pathway, leading to the formation of tryptophan, and the terpenoid pathway, providing the secologanin unit. These precursors undergo a series of enzymatic reactions, including condensation, cyclization, and aromatization, to form the core this compound scaffold.
Caption: Simplified biosynthetic pathway of this compound.
Mechanism of Action: Impact on Cellular Signaling
This compound exerts its potent anticancer effects through a multi-faceted mechanism of action, primarily by targeting DNA and essential cellular enzymes. This leads to the disruption of key signaling pathways involved in cell proliferation and survival.
DNA Intercalation and Topoisomerase II Inhibition
One of the primary mechanisms of this compound's cytotoxicity is its ability to intercalate into DNA. Its planar tetracyclic structure allows it to insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This intercalation physically obstructs the processes of DNA replication and transcription.
Furthermore, this compound is a potent inhibitor of topoisomerase II, a crucial enzyme responsible for managing DNA topology during replication. By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.
Caption: Mechanism of this compound-induced cytotoxicity.
p53-Dependent Apoptosis
The DNA damage induced by this compound activates the p53 tumor suppressor pathway. The accumulation of DNA double-strand breaks triggers a signaling cascade that leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax, and downregulates anti-apoptotic proteins, like Bcl-2. This shift in the balance of apoptotic regulators leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.
Caption: this compound-induced p53-dependent apoptosis.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Isolation, biological activity and synthesis of the natural product this compound and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Extending nature's leads: the anticancer agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellipticine as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of ellipticine, a potent antineoplastic agent, focusing on its role as a DNA intercalating agent. It covers the core mechanisms of action, quantitative binding data, detailed experimental protocols for its study, and the key signaling pathways it modulates.
Introduction
This compound is a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica. Its planar, polycyclic aromatic structure is a key determinant of its biological activity, allowing it to insert between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This interaction is a critical first step in a cascade of events that ultimately lead to cancer cell death. Beyond simple intercalation, this compound's anticancer effects are attributed to a multi-faceted mechanism that includes the inhibition of topoisomerase II, the generation of reactive oxygen species (ROS), and the formation of covalent DNA adducts following metabolic activation.[3][4]
Mechanism of Action
The primary mechanisms through which this compound exerts its cytotoxic effects are:
-
DNA Intercalation: The planar ring system of this compound stacks between adjacent base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen.[5] This structural perturbation interferes with fundamental cellular processes such as DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound and its derivatives act as catalytic inhibitors of topoisomerase IIα, an essential enzyme for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): this compound can induce oxidative stress within cancer cells by generating ROS. This leads to oxidative DNA damage, further contributing to its cytotoxic effects. This can trigger apoptosis through p53-independent pathways.
-
Covalent DNA Adduct Formation: Following enzymatic activation by cytochrome P450 (CYP) and peroxidase enzymes, this compound can be metabolized into reactive intermediates that form covalent adducts with DNA, primarily with deoxyguanosine residues. These adducts are a significant form of DNA damage.
Quantitative Data
The interaction of this compound and its derivatives with DNA and topoisomerase II has been quantified through various biophysical and biochemical assays.
Table 1: DNA Binding and Unwinding Parameters for this compound
| Parameter | Value | Reference |
| Association Constant (Ka) | 105 - 107 M-1 | |
| Dissociation Constant (KD) (40-mer oligonucleotide) | ~65 nM | |
| DNA Unwinding Angle | 7.9° |
Table 2: Topoisomerase IIα Inhibition by this compound and Derivatives
| Compound | IC50 (DNA Cleavage Inhibition) | Concentration for Complete Decatenation Inhibition | Reference |
| This compound | >200 µM | >5000 µM | |
| ET-1 (N-methyl-5-demethyl this compound) | ~40 µM | 200–1000 µM | |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | ~5 µM | 200–1000 µM |
Table 3: Intrinsic DNA Binding Constants of Benzimidazo[2,1-a]this compound Derivatives
| Compound | Intrinsic Binding Constant (Kb) | Reference |
| Derivative 1 | 1.933 × 104 M-1 | |
| Derivative 2 | 1.68 × 104 M-1 | |
| Derivative 3 | 2.146 × 104 M-1 |
Table 4: Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~1.0 | |
| HL-60 | Leukemia | <1.0 | |
| CCRF-CEM | Leukemia | ~4.0 | |
| IMR-32 | Neuroblastoma | <1.0 | |
| UKF-NB-3 | Neuroblastoma | <1.0 | |
| UKF-NB-4 | Neuroblastoma | <1.0 | |
| U87MG | Glioblastoma | ~1.0 | |
| HepG2 | Hepatocellular Carcinoma | 4.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a DNA intercalating agent.
DNA Unwinding Assay
Principle: DNA intercalators unwind the DNA double helix. This unwinding can be detected by measuring the change in the linking number of supercoiled plasmid DNA in the presence of a topoisomerase I enzyme. The resulting change in DNA topology is then analyzed by agarose gel electrophoresis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), 1x topoisomerase I reaction buffer, and the desired concentration of this compound (or derivative) in a final volume of 20-30 µL.
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow for intercalation and DNA relaxation by topoisomerase I.
-
Enzyme Addition: Add a sufficient amount of topoisomerase I (e.g., 1-2 units of Vaccinia Topoisomerase I) to the reaction mixture and incubate for another 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 0.5% SDS and 25 mM EDTA.
-
Protein Removal: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30 minutes to digest the topoisomerase I.
-
Sample Preparation for Electrophoresis: Add 5 µL of 6x DNA loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80 V) until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in deionized water for 15-30 minutes. Visualize the DNA bands under UV transillumination. Intercalation is indicated by the conversion of relaxed DNA to negatively supercoiled DNA.
Viscometry
Principle: The intercalation of molecules into the DNA helix causes an increase in the length of the DNA, which leads to an increase in the viscosity of the DNA solution. This change in viscosity can be measured using a viscometer.
Methodology:
-
DNA Preparation: Prepare a solution of sonicated, rod-like DNA fragments (average length 200-250 bp) in a suitable buffer (e.g., Tris-HCl, NaCl).
-
Viscometer Setup: Use a capillary viscometer (e.g., Cannon-Manning semi-micro viscometer) maintained at a constant temperature (e.g., 25°C) in a water bath.
-
Flow Time Measurement: Measure the flow time of the buffer (t0) and the DNA solution (tDNA) multiple times to ensure accuracy.
-
Titration: Add small aliquots of a concentrated solution of this compound to the DNA solution in the viscometer. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Measure Flow Time of Mixture: Measure the flow time (tcomplex) of the DNA-ellipticine complex solution.
-
Calculate Relative Specific Viscosity: Calculate the relative specific viscosity (η/η0) using the equation: (η/η0) = (tcomplex - t0) / (tDNA - t0).
-
Data Analysis: Plot the relative specific viscosity against the ratio of the molar concentration of this compound to the molar concentration of DNA base pairs. A significant increase in viscosity upon addition of this compound is indicative of intercalation.
UV-Visible Spectrophotometry
Principle: The interaction of a drug with DNA can be monitored by observing changes in the drug's UV-visible absorption spectrum. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA in a buffer (e.g., Tris-HCl, pH 7.4).
-
Spectrophotometer Setup: Use a dual-beam UV-visible spectrophotometer.
-
Titration:
-
In the sample cuvette, place a fixed concentration of this compound.
-
In the reference cuvette, place the same concentration of this compound.
-
Record the initial absorption spectrum of this compound (typically in the range of 300-500 nm).
-
Add increasing aliquots of the DNA stock solution to both the sample and reference cuvettes to maintain a constant this compound concentration while increasing the DNA concentration.
-
After each addition, mix gently and allow the solution to equilibrate for 5-10 minutes before recording the spectrum.
-
-
Data Analysis: Observe the changes in the absorbance and the wavelength of maximum absorbance (λmax). The binding constant (Kb) can be calculated from the spectral changes using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].
Fluorescence Spectroscopy
Principle: The intrinsic fluorescence of this compound can be quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to determine the binding affinity and stoichiometry of the interaction.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and DNA as described for UV-Visible spectrophotometry.
-
Spectrofluorometer Setup: Set the excitation wavelength to the absorption maximum of this compound and record the emission spectrum over an appropriate range.
-
Fluorescence Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add increasing aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix and allow to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The binding constant can be determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation for quenching.
Alkaline Comet Assay
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, forming a "comet" shape with a tail. The intensity and length of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound for a specified period. Include a negative control (untreated cells) and a positive control (cells treated with a known DNA damaging agent, e.g., H2O2).
-
Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with cold, freshly prepared alkaline electrophoresis buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green I or ethidium bromide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).
Signaling Pathways and Visualizations
This compound-induced DNA damage triggers cellular signaling pathways that can lead to cell cycle arrest and apoptosis.
p53-Dependent Apoptotic Pathway
This compound has been shown to induce apoptosis through a p53-dependent mechanism. DNA damage activates the p53 tumor suppressor protein, which in turn transcriptionally activates pro-apoptotic genes.
Experimental Workflow for Screening DNA Intercalating Agents
The following diagram illustrates a typical workflow for the initial screening and characterization of potential DNA intercalating compounds like this compound and its derivatives.
Conclusion
This compound remains a significant molecule in the study of DNA-targeting anticancer agents. Its ability to intercalate into DNA and inhibit topoisomerase II, coupled with its capacity to induce oxidative stress and form DNA adducts, provides a powerful combination of cytotoxic mechanisms. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of this compound and its derivatives. The continued investigation into its complex mode of action and the development of new analogs with improved therapeutic indices are promising avenues for future cancer therapy.
References
- 1. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 2. Intercalative binding of this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to Topoisomerase II Inhibition by Ellipticine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, quantitative activity, and experimental evaluation of ellipticine and its derivatives as inhibitors of human topoisomerase II (Topo II). This compound, a natural alkaloid, and its synthetic analogs represent a significant class of anticancer agents that primarily exert their cytotoxic effects through the disruption of Topo II function, an enzyme critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation. This document details the core mechanisms of action, structure-activity relationships, and relevant signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Dual Approach to Cytotoxicity
This compound and its derivatives employ a multi-faceted approach to induce cancer cell death, primarily centered around their interaction with DNA and the nuclear enzyme Topo II.[1][2] The planar, polycyclic structure of this compound is crucial for its ability to intercalate between the base pairs of DNA.[1][3] This insertion into the DNA helix distorts its structure, interfering with essential cellular processes like DNA replication and transcription.[1]
Beyond simple steric hindrance, this intercalation is intrinsically linked to the inhibition of Topo II activity. Topo II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before religating the break. This compound and its derivatives can act as catalytic inhibitors of this process. Some derivatives have also been shown to be "Topo II poisons," which stabilize the covalent complex formed between Topo II and the cleaved DNA. This leads to an accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.
Furthermore, the anticancer activity of this compound is augmented by its ability to generate reactive oxygen species (ROS) within the cell. This oxidative stress inflicts further damage on DNA, proteins, and lipids, contributing to the overall cytotoxicity against rapidly proliferating cancer cells.
Quantitative Analysis of this compound and Derivative Potency
The efficacy of this compound and its derivatives as Topo II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various biochemical assays. The following tables summarize key quantitative data for this compound and some of its notable derivatives.
| Compound | Assay | Target | IC50 Value | Reference |
| This compound | DNA Cleavage Inhibition | Human Topoisomerase IIα | >200 µM | |
| ET-1 (N-methyl-5-demethyl this compound) | DNA Cleavage Inhibition | Human Topoisomerase IIα | ~40 µM | |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | DNA Cleavage Inhibition | Human Topoisomerase IIα | ~5 µM |
Table 1: Comparative IC50 Values for DNA Cleavage Inhibition by this compound and its Derivatives.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HepG2 (Liver Cancer) | 5.15 ± 0.25 μM |
Table 2: Cytotoxicity of this compound in a Cancer Cell Line.
Signaling Pathways Implicated in this compound-Mediated Apoptosis
The accumulation of DNA damage induced by this compound and its derivatives triggers a cascade of cellular signaling events culminating in apoptosis. Several key pathways have been identified as being central to this process.
One of the most critical pathways involves the tumor suppressor protein p53. DNA damage activates p53, which can then initiate cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis. This compound has been shown to activate the p53 pathway in several cancer cell lines.
Recent studies have also elucidated the role of the RAS/MAPK-P38 signaling pathway in this compound-induced apoptosis in hepatocellular carcinoma. This compound was found to target FGFR3, leading to the inhibition of the downstream RAS/MAPK-P38 pathway, ultimately resulting in programmed cell death. Other pathways, including the PI3K/AKT and MAPK pathways, have also been associated with the antiproliferative effects of these compounds.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Ellipticine for Research
Introduction
Ellipticine, a naturally occurring tetracyclic alkaloid, was first isolated in 1959 from the leaves of the Australian evergreen tree Ochrosia elliptica.[1][2] This potent antineoplastic agent has garnered significant interest in cancer research due to its multimodal mechanism of action and cytotoxic effects against a range of cancer cell lines.[3][4] As a member of the indole alkaloid family, its planar, polycyclic structure is key to its biological activity, which includes DNA intercalation, inhibition of topoisomerase II, and the generation of DNA adducts following metabolic activation.[5] This guide provides a comprehensive overview of this compound's chemical and physical properties, its mechanisms of action, and relevant experimental protocols for researchers in drug development and oncology.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and handling.
General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole | |
| CAS Number | 519-23-3 | |
| Chemical Formula | C₁₇H₁₄N₂ | |
| Molar Mass | 246.31 g/mol | |
| Appearance | Bright yellow crystalline powder/solid | |
| Purity | ≥98% or ≥99% (HPLC) |
Physical and Spectroscopic Properties
| Property | Value | Source |
| Melting Point | 316–318 °C | |
| Density | ~1.257 g/cm³ | |
| UV/Vis λmax | 240, 249, 307 nm | |
| Fluorescence | Excitation: ~420 nm; Emission: Solvent-dependent, red-shifts with increased polarity. | |
| Storage | 2-8°C, Keep in dark place, Sealed in dry |
Solubility
This compound is a lipophilic compound with very low solubility in water. Its solubility in various solvents is critical for preparing stock solutions for in vitro and in vivo studies.
| Solvent | Solubility | Source |
| Water | Very low | |
| DMSO | ~5 mg/mL, up to 10 mg/mL (as hydrochloride) | |
| Dimethylformamide (DMF) | ~10 mg/mL (as hydrochloride) | |
| Ethanol | ~1 mg/mL (as hydrochloride) | |
| DMSO:PBS (pH 7.2) 1:3 | ~0.25 mg/mL (as hydrochloride) |
Mechanism of Action
This compound's anticancer activity is not attributed to a single mode of action but rather to a combination of mechanisms that collectively induce cell cycle arrest and apoptosis.
-
DNA Intercalation : Due to its planar structure, this compound inserts itself between the base pairs of DNA. This physical disruption interferes with essential cellular processes like DNA replication and transcription, ultimately inhibiting the proliferation of rapidly dividing cancer cells.
-
Topoisomerase II Inhibition : this compound is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death. Interestingly, this compound can bind directly to topoisomerase II, even in the absence of DNA.
-
Metabolic Activation and DNA Adduct Formation : this compound can be considered a pro-drug that is metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes. This bioactivation process generates reactive metabolites, such as 12-hydroxythis compound and 13-hydroxythis compound, which can form covalent adducts with DNA. These adducts represent a form of DNA damage that contributes to the drug's cytotoxicity and mutagenic potential.
-
Generation of Reactive Oxygen Species (ROS) : this compound is known to generate ROS within cells, which are highly reactive molecules that can inflict damage on DNA, proteins, and lipids, further contributing to cellular stress and apoptosis.
Signaling Pathways Involved in this compound's Activity
This compound modulates several critical signaling pathways to exert its anticancer effects.
p53 and Apoptosis Induction
This compound treatment has been shown to increase the expression of the p53 tumor suppressor protein. This activation can trigger cell cycle arrest, primarily at the G2/M phase, and initiate apoptosis. The apoptotic cascade involves both the extrinsic (death receptor) pathway, through upregulation of Fas/FasL, and the intrinsic (mitochondrial) pathway.
MAP Kinase Pathways
Recent studies have highlighted this compound's role in modulating MAP kinase signaling pathways.
-
JNK/AP-1 Pathway : In lipopolysaccharide (LPS)-activated macrophages, this compound has been shown to suppress the JNK/AP-1 signaling pathway, suggesting a potential anti-inflammatory role. This indicates its therapeutic potential might extend beyond cancer to inflammation-associated diseases.
-
RAS/MAPK-P38 Pathway : In hepatocellular carcinoma cells, this compound targets Fibroblast Growth Factor Receptor 3 (FGFR3). This interaction inhibits the downstream RAS/MAPK-P38 signaling pathway, leading to a decrease in cell proliferation and the induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key assays used to evaluate this compound's biological activity.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.
Methodology:
-
Cell Seeding : Plate cells (e.g., 3,000-5,000 adherent cells or 10,000-50,000 suspension cells per well) in a 96-well plate and incubate for 24 hours to allow for attachment and recovery.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.1–10 µM). Include a vehicle control (DMSO) and a blank control (medium only).
-
Cell Treatment : Replace the medium in the wells with the medium containing the this compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: ³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify covalent DNA adducts formed by this compound after metabolic activation.
Methodology:
-
Treatment and DNA Isolation : Treat cells in culture (e.g., with 1-10 µM this compound for 48 hours) or administer this compound to an animal model. Isolate high-purity genomic DNA from the harvested cells or target tissues.
-
DNA Digestion : Digest the DNA samples into 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment : Enrich the adducted nucleotides by digesting the normal, unmodified nucleotides with nuclease P1.
-
Radiolabeling : Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatography : Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC).
-
Detection and Quantification : Visualize the separated adducts by autoradiography and quantify the radioactivity of the adduct spots to determine the level of DNA damage.
Synthesis Overview
The first total synthesis of this compound was reported by Woodward in 1959, the same year it was isolated. Since then, numerous synthetic routes have been developed to improve yields and create novel derivatives with enhanced efficacy and reduced toxicity. A common strategy involves the construction of the key carbazole intermediate followed by the formation of the D-ring.
Recent optimizations have increased the total yield of synthetic routes to as high as 50%, facilitating larger-scale production for research and development.
Conclusion
This compound remains a compound of significant interest in oncological research due to its potent, multi-faceted mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerase II, and form covalent DNA adducts makes it a powerful cytotoxic agent. A thorough understanding of its chemical and physical properties, coupled with detailed knowledge of its interactions with cellular signaling pathways, is essential for designing effective experiments and developing novel, this compound-based therapeutic strategies. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to exploring the full potential of this remarkable natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Molecular mechanisms of antineoplastic action of an anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
The Ellipticine Scaffold: A Privileged Structure in Oncology for Unraveling Structure-Activity Relationships
For Immediate Release
[City, State] – [Date] – Ellipticine, a naturally occurring alkaloid, and its synthetic analogs continue to be a focal point in anticancer drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the critical structure-activity relationships (SAR) of this compound derivatives. By systematically exploring the impact of structural modifications on biological activity, this guide aims to facilitate the rational design of more potent and selective anticancer agents.
The planar tetracyclic ring system of this compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) allows it to intercalate into DNA, a primary mechanism of its cytotoxic action.[1][2] However, its therapeutic potential is multifaceted, also encompassing the inhibition of topoisomerase II, induction of apoptosis through various signaling pathways, and formation of covalent DNA adducts following metabolic activation.[2][3][4] Understanding how chemical substitutions on the this compound core influence these mechanisms is paramount for optimizing its pharmacological profile.
Structure-Activity Relationship of this compound Analogs
Systematic modifications of the this compound scaffold have revealed key determinants of its anticancer activity. Substitutions at positions 1, 6, 9, and 11 have been extensively investigated, yielding analogs with a wide spectrum of cytotoxic potencies and mechanistic profiles.
Substitutions at the 9-Position
The 9-position of the this compound core has been a primary target for chemical modification, with substitutions significantly influencing cytotoxicity. Hydroxylation or methoxylation at this position has been shown to enhance anticancer activity. For instance, 9-hydroxythis compound and its derivatives have demonstrated potent cytotoxic effects.
N-Alkylation at the 6-Position
Quaternization of the pyridinic nitrogen at the 6-position to form ellipticinium salts can improve aqueous solubility and modulate biological activity. N-alkylation has been shown to enhance growth inhibition across various cancer cell lines. However, increasing the size of the alkyl substituent at the 6-position can sometimes lead to a decrease in potency.
Modifications at the 11-Position
Substitution at the 11-position is a more recent area of exploration aimed at refining the SAR profile of this compound. While many 11-substituted analogs show reduced or no activity against topoisomerase II, certain derivatives, such as those with an α,β-unsaturated ketone, have shown promise.
Substitutions at the 1-Position
The introduction of aminoalkyl side chains at the 1-position of the this compound ring has been shown to increase the antitumor potency of these compounds.
Quantitative Analysis of Cytotoxicity and Topoisomerase II Inhibition
The following tables summarize the in vitro activity of selected this compound analogs against various cancer cell lines and their ability to inhibit topoisomerase II. This data provides a quantitative basis for understanding the structure-activity relationships discussed.
Table 1: Cytotoxicity of this compound Analogs (GI₅₀/IC₅₀ in µM)
| Compound | Substitution | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| This compound | - | HepG2 | 5.15 ± 0.25 | |
| MCF-7 | ~1 | |||
| U87MG | ~1 | |||
| 6-Methylthis compound | 6-Methyl | Various | 0.47 - 0.9 | |
| 9-Hydroxythis compound | 9-Hydroxy | Various | Potent | |
| 9-Methoxythis compound | 9-Methoxy | Various | Potent | |
| 1-Substituted Analog (Compound 5) | 1-[[3-(diethylamino)propyl]amino] | L1210 leukemia | Potent in vivo | |
| 11-Substituted Amide (Compound 11) | 11-Amide | NCI-60 Panel | Mean Growth % <25 | |
| 11-Substituted Ketone (Compound 13) | 11-Conjugated Ketone | NCI-60 Panel | Mean Growth % <25 |
Table 2: Topoisomerase II Inhibition by this compound Analogs
| Compound | Substitution | Assay Type | Concentration (µM) for Inhibition | IC₅₀ (µM) | Reference |
| This compound | - | Decatenation | 100 (Excellent) | >200 (Cleavage) | |
| 9-Methoxythis compound | 9-Methoxy | Decatenation | 100 (Excellent) | - | |
| 9-Hydroxythis compound | 9-Hydroxy | Decatenation | 100 (Excellent) | - | |
| 9-Formylthis compound | 9-Formyl | Decatenation | 100 (Excellent) | - | |
| 11-Substituted Ketone (Compound 13) | 11-Conjugated Ketone | Decatenation | 100 (Active) | - | |
| 11-Substituted Imine (Compound 16) | 11-Imine | Decatenation | 100 (Active) | - | |
| ET-1 | N-methyl-5-demethyl | Cleavage | - | ~40 | |
| ET-2 | 2-methyl-N-methyl-5-demethyl ellipticinium iodide | Cleavage | - | ~5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogs. Below are summaries of key experimental protocols.
Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT/XTT Addition: Add MTT or XTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ or GI₅₀ values.
Topoisomerase II Decatenation Assay
-
Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and assay buffer.
-
Inhibitor Addition: Add the this compound analog at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of decatenation is observed as a reduction in the intensity of the minicircle bands.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the this compound analog for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Molecular Mechanisms
The anticancer effects of this compound and its analogs are mediated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
p53-Dependent Apoptotic Pathway
This compound has been shown to induce apoptosis through a p53-dependent mechanism. Treatment with this compound can lead to the upregulation of p53, which in turn can activate the transcription of pro-apoptotic genes. Furthermore, some this compound derivatives can reactivate mutant p53, restoring its tumor-suppressive functions. This can trigger the mitochondrial apoptotic pathway, characterized by the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.
Caption: this compound-induced p53-dependent apoptotic pathway.
MAPK and JNK/AP-1 Signaling Pathways
This compound and its derivatives have also been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. One study demonstrated that this compound can target FGFR3, leading to the inhibition of the RAS/MAPK-P38 signaling pathway, which induces apoptosis in hepatocellular carcinoma cells. Additionally, this compound has been shown to suppress the lipopolysaccharide-induced activation of the JNK/AP-1 signaling pathway in macrophages, suggesting a potential anti-inflammatory role.
Caption: Modulation of MAPK and JNK pathways by this compound.
Experimental Workflow for SAR Studies
The systematic evaluation of this compound analogs follows a logical progression from chemical synthesis to detailed biological characterization.
Caption: Experimental workflow for this compound analog SAR studies.
Conclusion
The this compound scaffold remains a highly valuable platform for the development of novel anticancer agents. The extensive body of research on its analogs has provided critical insights into the structural features that govern cytotoxicity and the modulation of key cellular pathways. This guide has summarized the pivotal structure-activity relationships, provided quantitative data for comparison, detailed essential experimental protocols, and visualized the intricate signaling networks affected by these compounds. By leveraging this knowledge, the scientific community can continue to design and synthesize next-generation this compound derivatives with improved efficacy and safety profiles for the treatment of cancer.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Ellipticine in Apocynaceae Plants
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the current understanding of the biosynthetic pathway of ellipticine, a potent antineoplastic alkaloid found in plants of the Apocynaceae family. While this compound has been the subject of extensive pharmacological and synthetic research, its natural biosynthesis remains largely uncharted territory. This document synthesizes the available evidence, presents a hypothetical pathway based on established biochemical principles, and provides detailed experimental protocols to encourage further investigation into this promising area of natural product biosynthesis.
Executive Summary
This compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring alkaloid isolated from species such as Ochrosia elliptica and Aspidosperma olivaceum[1][2][3]. Its planar, polycyclic structure allows it to intercalate with DNA and inhibit topoisomerase II, making it a compound of significant interest for cancer therapy[4]. Despite its importance, the precise enzymatic steps that Apocynaceae plants employ to construct this complex molecule are not fully elucidated. Isotopic labeling studies have confirmed that the core indole structure of this compound is derived from the amino acid tryptophan . Evidence also points to the involvement of a terpenoid precursor, suggesting a modified pathway related to the well-known terpenoid indole alkaloids (TIAs). This guide will outline the known precursors and propose a plausible, albeit speculative, biosynthetic route to this compound.
Established Precursors in this compound Biosynthesis
The foundational building blocks of this compound have been identified through precursor feeding experiments using isotopically labeled compounds in Apocynaceae species. These studies provide the only direct experimental evidence for the early stages of the pathway.
A key study in Aspidosperma vargasii demonstrated the incorporation of radiolabelled tryptophan and stemmadenine into 9-methoxyolivacine, an alkaloid closely related to this compound's isomer, olivacine. Tryptophan was also shown to be a precursor for guatambuine (N-methyltetrahydrothis compound)[5]. This strongly indicates that the pyridocarbazole skeleton of this compound originates from the shikimate pathway via tryptophan.
The incorporation of stemmadenine is particularly noteworthy. Stemmadenine is a known intermediate in the biosynthesis of many monoterpenoid indole alkaloids. Its role in the formation of the pyridocarbazole structure suggests a divergent pathway from the more common alkaloid skeletons.
Table 1: Confirmed Precursors in the Biosynthesis of Olivacine/Ellipticine-type Alkaloids
| Precursor | Labeled Atom(s) | Product | Plant Species | Reference |
| Tryptophan | Tritium (aromatic) | 9-Methoxyolivacine | Aspidosperma vargasii | |
| Tryptophan | Tritium (aromatic) | Guatambuine | Aspidosperma vargasii | |
| Stemmadenine | Tritium | 9-Methoxyolivacine | Aspidosperma vargasii |
A Hypothetical Biosynthetic Pathway to this compound
Based on the confirmed precursors and the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed. It is crucial to emphasize that the intermediate steps and the enzymes catalyzing them are speculative and require experimental validation.
The pathway likely begins with the condensation of tryptamine (derived from the decarboxylation of tryptophan) and secologanin (a terpenoid precursor from the MEP pathway) to form strictosidine . This is the common entry point for the biosynthesis of most monoterpenoid indole alkaloids. Strictosidine then undergoes a series of rearrangements and enzymatic modifications to yield stemmadenine .
From stemmadenine, the pathway to this compound must diverge significantly from those leading to other major alkaloid classes. The formation of the pyridocarbazole skeleton likely involves a series of oxidative reactions, ring cleavages, and intramolecular cyclizations to form the characteristic four-ring system of this compound.
Caption: A proposed biosynthetic pathway for this compound.
Detailed Experimental Protocols
To further elucidate the biosynthetic pathway of this compound, precursor feeding studies with labeled compounds remain a powerful tool. Below is a detailed protocol for a typical experiment.
Protocol: Isotopic Labeling of this compound in Ochrosia elliptica Cell Suspension Cultures
Objective: To determine the incorporation of 13C-labeled tryptophan into this compound.
Materials:
-
Ochrosia elliptica cell suspension culture
-
Gamborg's B5 medium
-
[Indole-2-13C]-L-tryptophan
-
Sterile water
-
Liquid nitrogen
-
Freeze-dryer
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
Culture Preparation: Establish a healthy, actively growing cell suspension culture of Ochrosia elliptica in Gamborg's B5 medium.
-
Precursor Preparation: Prepare a sterile stock solution of [Indole-2-13C]-L-tryptophan in water.
-
Feeding: To a 100 mL culture in the exponential growth phase, add the labeled tryptophan solution to a final concentration of 1 mM. A control culture should be fed with an equivalent amount of unlabeled tryptophan.
-
Incubation: Incubate the cultures under standard growth conditions for 7-10 days.
-
Harvesting: Harvest the cells by vacuum filtration and wash with distilled water. Immediately freeze the cells in liquid nitrogen and lyophilize.
-
Extraction: Extract the dried cell mass with methanol three times. Combine the methanol extracts and evaporate to dryness.
-
Analysis:
-
Redissolve the crude extract in a known volume of methanol.
-
Separate the metabolites using a C18 HPLC column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Monitor the eluent by UV-Vis spectrophotometry and collect fractions corresponding to the retention time of an authentic this compound standard.
-
Analyze the collected fractions by HRMS to determine the mass of the putative this compound. An increase of 1 mass unit compared to the unlabeled control will confirm the incorporation of one molecule of [Indole-2-13C]-L-tryptophan.
-
-
Data Interpretation: The presence of the M+1 peak in the mass spectrum of the this compound from the labeled experiment, and its absence in the control, provides definitive evidence of tryptophan incorporation.
Caption: A flowchart of the experimental protocol.
Future Outlook and Research Directions
The complete elucidation of the this compound biosynthetic pathway presents an exciting challenge with significant potential rewards. A full understanding of the enzymatic machinery could enable the production of this compound and novel derivatives through metabolic engineering and synthetic biology approaches. Future research should focus on:
-
Identification of Intermediates: Utilizing advanced mass spectrometry techniques to identify the downstream metabolites of stemmadenine in this compound-producing plants.
-
Enzyme Discovery: Employing transcriptomics and proteomics to identify candidate enzymes (e.g., oxidoreductases, methyltransferases, cyclases) that are co-expressed with this compound production.
-
In Vitro Enzyme Assays: Expressing candidate enzymes in heterologous systems (e.g., E. coli, yeast) and performing in vitro assays with proposed substrates to confirm their function.
By combining classical biochemical techniques with modern omics approaches, the intricate biosynthetic pathway of this valuable anticancer compound can be fully mapped, paving the way for its sustainable production and the development of next-generation cancer therapies.
References
- 1. Antitumor Activity of New Olivacine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. This compound induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Studies on the biosynthesis, degradation and synthesis of olivacine-ellipticine type indole alkaloids - UBC Library Open Collections [open.library.ubc.ca]
Ellipticine-Induced Reactive Oxygen Species Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a potent antineoplastic agent, exerts its cytotoxic effects through a multifaceted mechanism of action. A critical component of its anticancer activity is the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers a cascade of events leading to cell death. This technical guide provides an in-depth exploration of the mechanisms underlying this compound-induced ROS production, its downstream consequences on DNA integrity and apoptosis, and detailed protocols for the experimental assessment of these phenomena.
Introduction
This compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring alkaloid with demonstrated efficacy against a range of cancer cell lines.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA adducts.[3][4] A significant consequence of these interactions is the generation of ROS, which plays a pivotal role in this compound-induced cytotoxicity.[5] Understanding the intricacies of this compound-mediated ROS production is crucial for optimizing its therapeutic potential and developing novel anticancer strategies.
Mechanisms of this compound-Induced ROS Generation
The generation of ROS by this compound is not attributed to a single pathway but rather a convergence of its primary mechanisms of action.
Metabolic Activation by Cytochrome P450 Enzymes
This compound acts as a prodrug that is metabolically activated by CYP enzymes, particularly CYP1A1/2 and CYP3A4. This process can lead to the formation of reactive metabolites, such as 12-hydroxythis compound and 13-hydroxythis compound, which can redox cycle and generate superoxide anions (O₂⁻) and other ROS. This enzymatic activation is a key initial step in the cascade of events leading to oxidative stress.
Inhibition of Topoisomerase II
This compound is a well-established inhibitor of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks. This DNA damage can trigger cellular stress responses that result in the production of ROS, further exacerbating the damage.
Mitochondrial Dysfunction
This compound has been shown to induce mitochondrial dysfunction, a major source of intracellular ROS. Treatment with this compound can lead to the disruption of the mitochondrial membrane potential (ΔΨm), impairing the electron transport chain and leading to the leakage of electrons, which then react with molecular oxygen to form superoxide anions.
Downstream Consequences of this compound-Induced ROS
The surge in intracellular ROS levels initiated by this compound triggers a cascade of damaging events, ultimately culminating in cell death.
Oxidative DNA Damage
ROS generated by this compound can directly attack DNA, leading to the formation of oxidized bases (e.g., 8-oxoguanine), single-strand breaks, and double-strand breaks. This oxidative DNA damage contributes significantly to the genotoxicity of this compound and is a key trigger for apoptosis.
Induction of Apoptosis
This compound-induced oxidative stress is a potent inducer of apoptosis. The accumulation of ROS and DNA damage can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the upregulation of p53, the release of cytochrome c from mitochondria, and the activation of caspases.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the cytotoxic, DNA damaging, and apoptotic effects of this compound and its derivatives in various cancer cell lines.
Table 1: Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | HepG2 (Hepatocellular Carcinoma) | 4.1 | |
| This compound | IMR-32 (Neuroblastoma) | < 1 | |
| This compound | UKF-NB-4 (Neuroblastoma) | < 1 | |
| This compound | UKF-NB-3 (Neuroblastoma) | < 1 | |
| This compound | HL-60 (Leukemia) | < 1 | |
| This compound | MCF-7 (Breast Adenocarcinoma) | ~ 1 | |
| This compound | U87MG (Glioblastoma) | ~ 1 | |
| 7f (this compound derivative) | KB (Oral Carcinoma) | 1.99 ± 0.22 | |
| 7f (this compound derivative) | A549 (Lung Carcinoma) | 0.90 ± 0.09 |
Table 2: DNA Damage and Adduct Formation by this compound
| Cell Line | This compound Concentration | Effect | Reference |
| Multiple Cancer Cell Lines | 0.1–10 µM | Formation of two major this compound-DNA adducts | |
| HRN and WT Mice | 10 mg/kg body weight | Up to 4.7-fold higher DNA adduct levels in extrahepatic organs of HRN mice |
Table 3: Apoptosis Induction by this compound and its Derivatives
| Compound | Cell Line | Concentration | Percentage of Apoptotic Cells | Reference |
| This compound | MCF-7 | 5 µM | Not specified, but significant induction of cell death observed | |
| 7f (this compound derivative) | A549 | 0.45 µM | 3.02% | |
| 7f (this compound derivative) | A549 | 0.9 µM | 8.09% | |
| 7f (this compound derivative) | A549 | 1.8 µM | 19.4% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Experimental Protocols
Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the measurement of intracellular ROS levels using the cell-permeable fluorescent probe DCFH-DA.
Materials:
-
Cancer cells of interest
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods. Include a vehicle-treated control group.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Quantify the fluorescence intensity and normalize it to the control group to determine the fold increase in ROS production.
Assessment of DNA Damage using the Comet Assay (Alkaline)
This protocol describes the detection of DNA single- and double-strand breaks using the alkaline comet assay.
Materials:
-
Treated and control cells
-
Comet assay slides
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest treated and control cells and resuspend them in PBS at a concentration of ~1x10⁵ cells/mL.
-
Mix the cell suspension with molten LMPA at a 1:10 (v/v) ratio and immediately pipette onto a comet assay slide pre-coated with NMPA.
-
Allow the agarose to solidify at 4°C for 10-30 minutes.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Incubate the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis in the alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage using image analysis software to measure parameters such as the percentage of DNA in the tail and the tail moment.
Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest treated and control cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The generation of reactive oxygen species is a central mechanism in the anticancer activity of this compound. By understanding the intricate pathways through which this compound induces oxidative stress and its subsequent effects on DNA and cell viability, researchers can better devise strategies to enhance its therapeutic efficacy. The provided experimental protocols offer a robust framework for investigating these phenomena, paving the way for further advancements in the development of this compound-based cancer therapies.
References
- 1. This compound induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer agent this compound unwinds DNA by intercalative binding in an orientation parallel to base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Drug this compound Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes | MDPI [mdpi.com]
Ellipticine's Impact on Cell Cycle Progression in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a potent antineoplastic agent derived from the leaves of Ochrosia elliptica, has demonstrated significant effects on the cell cycle progression of mammalian cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces cell cycle arrest, primarily at the G2/M phase, and its subsequent induction of apoptosis. The guide summarizes key quantitative data, details experimental protocols for assessing this compound's effects, and visualizes the involved signaling pathways and experimental workflows.
Introduction
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its multifaceted mechanism of action, which includes the inhibition of topoisomerase II and the modulation of key cell cycle regulatory proteins. This guide will explore the intricate details of this compound's interaction with the cellular machinery that governs cell division.
Quantitative Effects of this compound on Cell Viability and Cell Cycle Distribution
This compound's cytotoxic and cytostatic effects have been quantified across various mammalian cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the distribution of cells in different phases of the cell cycle following this compound treatment are summarized below.
Table 1: IC50 Values of this compound in Various Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| IMR-32 | Human Neuroblastoma | < 1 | 48 |
| UKF-NB-4 | Human Neuroblastoma | < 1 | 48 |
| UKF-NB-3 | Human Neuroblastoma | < 1 | 48 |
| HL-60 | Human Promyelocytic Leukemia | < 1 | 48 |
| MCF-7 | Human Breast Adenocarcinoma | ~ 1 | 48 |
| U87MG | Human Glioblastoma | ~ 1 | 48 |
| L1210 | Mouse Lymphocytic Leukemia | 1.15 µg/mL (~4.7 µM) | 24 |
| Friend Leukemia | Mouse Erythroleukemia | 2.0 µg/mL (~8.1 µM) | 24 |
Table 2: Effect of this compound on Cell Cycle Phase Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 65.2 ± 3.5 | 24.1 ± 2.1 | 10.7 ± 1.5 |
| 5 µM this compound (24h) | 25.8 ± 2.8 | 18.5 ± 2.0 | 55.7 ± 4.2 | |
| MDA-MB-231 | Control | ~55 | ~35 | ~10 |
| This compound (IC80, 48h) | Significantly Decreased | No Significant Change | >70 | |
| Friend Leukemia | Control | - | - | - |
| 1.0 µg/mL this compound (24h) | - | - | Significant Accumulation | |
| L1210 | Control | - | - | - |
| 1.0 µg/mL this compound (24h) | - | - | Significant Accumulation |
Note: Quantitative data for Friend Leukemia and L1210 cells beyond a qualitative description of G2/M arrest was not available in the searched literature. Data for MDA-MB-231 is presented as a significant trend due to the format of the source data.
Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
This compound primarily induces a G2/M phase cell cycle arrest through a multi-pronged approach targeting key regulators of this transition.
DNA Damage and Topoisomerase II Inhibition
This compound is a well-established topoisomerase II inhibitor.[1] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers the activation of DNA damage response (DDR) pathways.
Activation of the p53 Pathway
In cells with wild-type p53, such as MCF-7, this compound treatment leads to an increase in the protein expression of p53.[2] Activated p53 acts as a transcription factor, upregulating the expression of cyclin-dependent kinase inhibitors (CKIs) like p21/WAF1 and p27/KIP1.[2] These CKIs bind to and inhibit the activity of cyclin-CDK complexes, contributing to cell cycle arrest.
Modulation of G2/M Transition Proteins
The transition from G2 to M phase is primarily driven by the cyclin B1/Cdc2 (CDK1) complex. This compound treatment has been shown to decrease the protein levels of both cyclin B1 and Cdc2 in human breast cancer cells, including MDA-MB-231.[3] This reduction in the key mitotic-promoting factors prevents cells from entering mitosis, leading to their accumulation in the G2 phase.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound-induced G2/M cell cycle arrest pathway.
Experimental Workflow for Analyzing Cell Cycle Progression
Caption: Workflow for studying this compound's cell cycle effects.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after this compound treatment.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for the specified time points.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To quantify the changes in protein expression of key cell cycle regulators (e.g., cyclin B1, Cdc2, p53, p21) following this compound treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro CDK1 Kinase Assay
Objective: To measure the activity of the Cdc2/CDK1 kinase complex after this compound treatment.
Materials:
-
Treated and control cell lysates
-
Protein A/G agarose beads
-
Anti-Cdc2/CDK1 antibody
-
Kinase assay buffer (e.g., containing MgCl2, ATP)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-Cdc2/CDK1 antibody for 2-4 hours at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.
-
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Histone H1.
-
-
Quantification: Quantify the band intensity to determine the relative kinase activity.
Conclusion
This compound exerts a profound effect on the cell cycle of mammalian cells, primarily by inducing a G2/M phase arrest. This is achieved through a combination of DNA damage via topoisomerase II inhibition, activation of the p53-p21/p27 pathway, and downregulation of the essential mitotic regulators cyclin B1 and Cdc2. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and further characterize the anti-cancer properties of this compound and related compounds. Understanding these mechanisms is crucial for the rational design of novel cancer therapeutics that target the cell cycle.
References
- 1. Effects of this compound on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of this compound-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-proliferative inhibition of this compound in human breast mda-mb-231 cancer cells is through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of Ellipticine-DNA Adducts in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a potent antineoplastic agent, exerts its cytotoxic effects through a multifaceted mechanism of action.[1] While initially recognized for its ability to intercalate into DNA and inhibit topoisomerase II, a significant body of evidence has highlighted the critical role of covalent DNA adduct formation in its anticancer activity.[1][2] This process is contingent on the metabolic activation of this compound by cellular enzymes, primarily cytochrome P450 (CYP) and peroxidases, leading to the generation of reactive electrophilic species that bind to DNA.[3][4] The resultant this compound-DNA adducts trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately contributing to cancer cell death. This technical guide provides an in-depth exploration of the formation of this compound-DNA adducts, detailing the enzymatic processes involved, the types of adducts formed, and the downstream cellular consequences. Furthermore, it offers a compilation of detailed experimental protocols for the study of these adducts and presents key quantitative data in a structured format to aid in research and drug development efforts.
Mechanism of this compound-DNA Adduct Formation
The formation of covalent DNA adducts by this compound is a critical component of its mechanism of action, transforming it from a DNA intercalator to a DNA-modifying agent. This process is not spontaneous but requires enzymatic activation within the cancer cell.
Bioactivation of this compound
The bioactivation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes and peroxidases. These enzymes catalyze the oxidation of the this compound molecule, leading to the formation of reactive metabolites.
-
Cytochrome P450 (CYP) Enzymes: Several CYP isoforms are involved in the metabolism of this compound, with CYP3A4, CYP1A1, and CYP1A2 playing the most significant roles in its activation. These enzymes hydroxylate this compound at various positions, with the formation of 13-hydroxythis compound and 12-hydroxythis compound being key activation pathways. The presence of cytochrome b5 can enhance the activity of these CYPs, leading to increased formation of the reactive metabolites.
-
Peroxidases: In addition to CYPs, peroxidases can also contribute to the activation of this compound, leading to the formation of DNA adducts.
The hydroxylation of this compound at the C13 and C12 positions results in the formation of unstable intermediates that can generate highly reactive electrophilic species. These reactive intermediates are then capable of attacking nucleophilic sites on DNA bases.
Types of this compound-DNA Adducts
The primary targets for the reactive this compound metabolites are the purine bases in DNA, particularly guanine. The major adducts formed are deoxyguanosine adducts. Specifically, two major adducts have been consistently identified:
-
Adduct 1: Formed from the reaction of 13-hydroxythis compound with the exocyclic amino group of guanine.
-
Adduct 2: Formed from the reaction of 12-hydroxythis compound with the exocyclic amino group of guanine.
The formation of these adducts distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity.
Cellular Consequences of this compound-DNA Adduct Formation
The formation of this compound-DNA adducts triggers a range of cellular responses, culminating in cell cycle arrest and apoptosis.
DNA Damage Response and Cell Cycle Arrest
The presence of bulky this compound-DNA adducts is recognized by the cell's DNA damage response machinery. This leads to the activation of signaling pathways that halt cell cycle progression, typically at the G2/M phase, allowing time for DNA repair.
Apoptosis Induction
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This compound-induced apoptosis is a complex process involving multiple signaling pathways.
Signaling Pathways Involved
The cellular response to this compound-DNA adducts is mediated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the full mechanism of action of this compound and for the development of more effective cancer therapies.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage. This compound has been shown to induce the p53 pathway. Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis.
References
- 1. The mechanism of this compound-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Conveys Protective Effects to Lipopolysaccharide-Activated Macrophages by Targeting the JNK/AP-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Conveys Protective Effects to Lipopolysaccharide-Activated Macrophages by Targeting the JNK/AP-1 Signaling Pathway | springermedizin.de [springermedizin.de]
- 4. This compound cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilicity and Cell Membrane Permeability of Ellipticine: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and cell membrane permeability of the antineoplastic agent, ellipticine. This compound's physicochemical properties, particularly its lipophilicity, are critical determinants of its ability to cross cellular membranes and exert its cytotoxic effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.
Introduction to this compound
This compound is a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica. It has garnered significant interest in cancer research due to its potent antitumor properties.[1] Its planar, polycyclic structure allows it to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication.[1] This disruption of DNA integrity ultimately leads to apoptosis in rapidly dividing cancer cells.[1] One of the fundamental properties governing its biological activity is its lipophilic nature, which facilitates its passage across the lipid bilayers of cell membranes to reach its intracellular targets.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the lipophilicity and cell membrane permeability of this compound.
Table 1: Lipophilicity of this compound
| Parameter | Value | Method | Reference |
| LogP | 4.8 | Computed (XLogP3) | PubChem CID 3213 |
Note: Experimental logP values for this compound were not explicitly found in the surveyed literature. The provided value is a widely cited computational prediction.
Table 2: Cell Membrane Permeability of this compound
| Assay | Cell Line | Apparent Permeability (Papp) (cm/s) | Classification | Reference |
| Caco-2 | Human colon adenocarcinoma | Data not available | Expected to be high | General knowledge for lipophilic compounds |
| PAMPA | Artificial membrane | Data not available | Expected to be high | General knowledge for lipophilic compounds |
Note: Specific experimental Papp values for this compound from Caco-2 or PAMPA assays were not identified in the literature reviewed for this guide. However, based on its high lipophilicity (logP > 1), this compound is expected to exhibit high passive permeability across cell membranes. Generally, compounds with a Papp value >1 x 10⁻⁶ cm/s are considered to have high permeability in Caco-2 assays.
Experimental Protocols
Detailed methodologies for determining the lipophilicity and cell membrane permeability of compounds like this compound are provided below.
Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.
Principle: A solute is dissolved in a mixture of two immiscible liquids (n-octanol and water), and the concentration of the solute in each phase is measured after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual saturation.
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of standard solutions of known concentrations.
-
Partitioning:
-
Add a known volume of the this compound stock solution to a vessel containing a known volume of the pre-saturated n-octanol and water phases.
-
Seal the vessel and shake it vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [this compound]octanol / [this compound]water
-
The logP is then calculated as the base-10 logarithm of P: logP = log10(P)
-
Cell Membrane Permeability - Caco-2 Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer is measured.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test solution containing this compound at a known concentration to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment (mass/time).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (mass/volume).
-
-
Cell Membrane Permeability - Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a non-cell-based assay used to predict passive transcellular permeability.
Principle: A filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The permeability of a compound from a donor compartment, through the artificial membrane, to an acceptor compartment is measured.
Protocol:
-
Membrane Preparation: Coat the filter of a donor plate with the lipid solution and allow the solvent to evaporate.
-
Assay Setup:
-
Fill the wells of an acceptor plate with buffer.
-
Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the test solution containing this compound to the wells of the donor plate.
-
-
Incubation: Incubate the sandwich plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability coefficient (Pe) is calculated using equations that take into account the concentrations in the donor and acceptor compartments, the incubation time, and the geometry of the assay system.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound's activity and its experimental evaluation.
Conclusion
This compound's high lipophilicity is a key physicochemical property that enables its passive diffusion across cell membranes, a critical first step in its mechanism of action. Upon entering the cell, this compound engages with multiple intracellular targets and signaling pathways, including the inhibition of topoisomerase II and the activation of p53- and MAPK-mediated apoptotic pathways, leading to cancer cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its derivatives. Further research to obtain precise experimental permeability data for this compound would be beneficial for a more complete understanding of its pharmacokinetic profile and for the development of more effective cancer therapies based on this potent natural product.
References
Ellipticine's Impact on Mitochondrial Function In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a naturally occurring anticancer alkaloid, exerts its cytotoxic effects through a multifaceted mechanism of action that prominently involves the disruption of mitochondrial function. This technical guide provides an in-depth analysis of the in vitro effects of this compound on mitochondria, tailored for researchers, scientists, and professionals in drug development. It consolidates quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and workflows. The core of this compound's mitochondrial impact lies in its ability to induce apoptosis via the intrinsic pathway, characterized by the dissipation of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and modulation of Bcl-2 family proteins. This guide serves as a comprehensive resource for understanding and investigating the mitochondrial-mediated effects of this compound in a laboratory setting.
Introduction
This compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a potent antineoplastic agent, primarily known for its activity as a topoisomerase II inhibitor and DNA intercalator.[1][2] However, a significant body of evidence highlights the mitochondrion as a key organelle in mediating this compound's cytotoxic and apoptotic effects.[3] Understanding the intricate interplay between this compound and mitochondrial function is crucial for elucidating its full mechanism of action and for the development of novel cancer therapeutics. This guide will systematically explore the impact of this compound on key mitochondrial parameters, the signaling cascades it triggers, and the experimental approaches to measure these effects.
Core Mechanisms of this compound's Mitochondrial Action
This compound's engagement with mitochondria culminates in the activation of the intrinsic apoptotic pathway. This process is orchestrated through several key events:
-
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP): this compound treatment leads to the permeabilization of the outer mitochondrial membrane, a critical step in apoptosis.
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. It promotes the upregulation of pro-apoptotic members, leading to the formation of pores in the mitochondrial outer membrane.
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): A hallmark of this compound-induced apoptosis is the collapse of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.
-
Generation of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the production of intracellular ROS, which can further damage mitochondrial components and amplify the apoptotic signal.[2]
-
Release of Pro-Apoptotic Factors: The permeabilized mitochondrial membrane releases proteins such as cytochrome c and Smac/DIABLO into the cytosol.
-
Activation of the Caspase Cascade: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the dismantling of the cell.[3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency.
Table 1: IC50 Values of this compound for Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~1.0 | |
| HL-60 | Leukemia | < 1.0 | |
| CCRF-CEM | Leukemia | ~4.0 | |
| IMR-32 | Neuroblastoma | < 1.0 | |
| UKF-NB-3 | Neuroblastoma | < 1.0 | |
| UKF-NB-4 | Neuroblastoma | < 1.0 | |
| U87MG | Glioblastoma | ~1.0 | |
| HepG2 | Hepatocellular Carcinoma | 4.1 | |
| L1210 | Leukemia | 1.15 | |
| CHO | Chinese Hamster Ovary | 0.3 (24hr exposure) |
Table 2: Effects of this compound on Mitochondrial Parameters
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | U87 MG | 8.0 µM (IC50) | Significant collapse of ΔΨm after 4 hours. | |
| Bax/Bcl-2 Ratio | A375 (Melanoma) | IC50 of Diphyllin methyl ether (this compound derivative) | Significant increase in Bax/Bcl-2 ratio. | |
| Caspase-9 Activation | MCF-7 | Not specified | Significant increase in activation. | |
| ROS Production | MV4-11 (AML) | 5 µM (7-Hydroxyisothis compound) | Induction of ROS. |
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Apoptosis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to mitochondrial-mediated apoptosis.
Experimental Workflow for Assessing Mitochondrial Function
This diagram outlines a typical workflow for investigating the effects of this compound on mitochondrial function in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol utilizes the Seahorse XF Analyzer to measure real-time oxygen consumption.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight in a standard CO2 incubator at 37°C.
-
-
Assay Preparation:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Equilibrate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
-
Compound Loading:
-
Prepare stock solutions of this compound and mitochondrial respiratory chain inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol, which typically involves cycles of mixing, waiting, and measuring oxygen concentration.
-
The instrument will automatically inject the compounds at specified time points and record the OCR.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Measurement of ATP Synthase Activity (Colorimetric)
This protocol describes a colorimetric assay to determine the activity of ATP synthase (Complex V).
-
Sample Preparation (Isolated Mitochondria):
-
Isolate mitochondria from cultured cells or tissues using differential centrifugation.
-
Determine the protein concentration of the mitochondrial fraction.
-
Store isolated mitochondria at -80°C if not used immediately.
-
-
Assay Procedure:
-
Prepare the ATP synthase reaction buffer and other kit components as per the manufacturer's instructions.
-
Prepare wells for background control, sample, and sample with a specific ATP synthase inhibitor (e.g., oligomycin).
-
Add the prepared mitochondrial sample to the designated wells of a 96-well plate.
-
Initiate the reaction by adding the ATP solution.
-
The assay couples the production of ADP by ATP synthase to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
-
Incubate the plate at 30°C for 10-15 minutes, protected from light.
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the ATP synthase activity by subtracting the rate of absorbance change in the presence of the inhibitor from the rate in the absence of the inhibitor.
-
Express the activity as nmol of NADH oxidized per minute per mg of mitochondrial protein.
-
Measurement of Caspase-9 Activity (Colorimetric)
This protocol outlines a colorimetric assay to quantify the activity of caspase-9.
-
Sample Preparation (Cell Lysate):
-
Induce apoptosis in cultured cells by treating with this compound for the desired time.
-
Collect both adherent and suspension cells and pellet them by centrifugation.
-
Lyse the cells in a chilled lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Prepare a reaction buffer containing DTT.
-
In a 96-well plate, add the cell lysate to the appropriate wells.
-
Add the caspase-9 substrate (e.g., LEHD-pNA) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
The cleavage of the substrate by active caspase-9 releases the chromophore pNA, which can be measured at 405 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with lysis buffer and substrate but no lysate) from the sample readings.
-
Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Quantification of Mitochondrial DNA Damage (Long-Range PCR)
This protocol describes a long-range PCR-based method to assess mitochondrial DNA (mtDNA) damage.
-
DNA Extraction:
-
Treat cells with this compound for the desired duration.
-
Isolate total DNA from the cells using a standard DNA extraction kit.
-
-
Long-Range PCR:
-
Set up two PCR reactions for each sample: one to amplify a long fragment (e.g., >10 kb) of mtDNA and another to amplify a short fragment (e.g., ~100-200 bp) of mtDNA. The short fragment serves as an internal control for mtDNA copy number.
-
Use a DNA polymerase specifically designed for long-range PCR.
-
Perform the PCR with an optimized number of cycles to ensure amplification is in the linear range.
-
-
Quantification and Analysis:
-
Quantify the amount of PCR product for both the long and short fragments using a fluorescent dye (e.g., PicoGreen) or real-time PCR.
-
The amount of the long PCR product will be inversely proportional to the amount of DNA damage.
-
Calculate the relative amplification of the long fragment in treated samples compared to untreated controls, normalized to the amplification of the short fragment.
-
The number of lesions per 10 kb of mtDNA can be calculated using the Poisson distribution.
-
Conclusion
This compound's impact on mitochondrial function is a critical component of its anticancer activity. This guide provides a comprehensive framework for understanding and investigating these effects in vitro. By leveraging the detailed protocols and understanding the intricate signaling pathways, researchers can further unravel the molecular mechanisms of this compound and its derivatives, paving the way for the development of more effective and targeted cancer therapies that exploit mitochondrial vulnerabilities. The provided quantitative data serves as a valuable benchmark for future studies in this exciting area of cancer research.
References
Methodological & Application
Application Notes and Protocols: Preparation of Ellipticine Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ellipticine is a potent, naturally occurring antineoplastic agent known for its multimodal mechanism of action, primarily as a DNA intercalator and a topoisomerase II inhibitor.[1][2][3][4][5] Its efficacy in preclinical cancer studies has made it a valuable tool for in vitro research. However, due to its poor aqueous solubility, proper preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications. It also summarizes key quantitative data and illustrates the experimental workflow and relevant signaling pathways.
Quantitative Data Summary
The following tables provide essential quantitative information for working with this compound in a laboratory setting.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
|---|---|---|
| Primary Solvent | Dimethyl sulfoxide (DMSO) | |
| Appearance | Bright yellow solid | |
| Aqueous Solubility | Poorly soluble | |
| Stock Solution Stability | Up to 3 months at -20°C |
| Storage Conditions | Store solid at 2-8°C; Store stock solution at -20°C | |
Table 2: Recommended Concentrations for Cell Culture
| Concentration Type | Recommended Range | Target Cell Lines / Assay | Source |
|---|---|---|---|
| Stock Solution | 1 mM - 10 mM in 100% DMSO | General Use | |
| Working Concentration | 0.1 µM - 10 µM | Cytotoxicity, DNA Adduct Assays | |
| IC₅₀ Values | ~1 µM | MCF-7 (Breast), U87MG (Glioblastoma) | |
| IC₅₀ Values | < 1 µM | IMR-32 (Neuroblastoma), HL-60 (Leukemia) | |
| Non-cytotoxic Range | ~156 nM | HUVEC (Endothelial) Pro-angiogenic studies |
| Final DMSO in Media | < 0.5% (v/v) | All cell-based assays | |
Mechanism of Action
This compound exerts its anticancer effects through several mechanisms. It is a lipophilic compound that can easily penetrate cell membranes. Its primary modes of action include:
-
DNA Intercalation: The planar structure of this compound allows it to insert itself between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: By binding to the DNA-topoisomerase II complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and ultimately apoptosis.
-
DNA Adduct Formation: this compound can be enzymatically activated by cytochrome P450 (CYP) and peroxidases to metabolites that form covalent adducts with DNA, contributing to its genotoxicity.
-
Induction of Apoptosis: It activates apoptotic pathways, including the p53 tumor suppressor pathway and the Fas/Fas ligand death receptor pathway, and generates reactive oxygen species (ROS).
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
4.1 Materials
-
This compound powder (MW: 246.3 g/mol )
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
4.2 Procedure
-
Pre-weigh Tube: Tare a sterile microcentrifuge tube on an analytical balance.
-
Weigh this compound: Carefully weigh approximately 2.46 mg of this compound powder into the tared tube. Record the exact weight.
-
Calculate DMSO Volume: Use the following formula to determine the precise volume of DMSO needed to achieve a 10 mM concentration:
Volume (µL) = (Weight of this compound (mg) / 246.3 g/mol ) * 100,000
Example: For 2.46 mg of this compound, you would add 1000 µL (1 mL) of DMSO.
-
Dissolve Compound: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex: Cap the tube tightly and vortex thoroughly for 2-3 minutes, or until the solid is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.
Caption: Workflow for preparing and using this compound solution.
Application Protocol: Cell Treatment
5.1 Dilution Procedure
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM to 10 µM).
-
Crucial Step: Add the small volume of DMSO-dissolved this compound directly to a larger volume of pre-warmed cell culture medium and mix immediately and thoroughly. Do not dilute the DMSO stock in aqueous buffers like PBS first, as this will likely cause the hydrophobic compound to precipitate.
-
Ensure the final concentration of DMSO in the culture wells is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
5.2 Example Dilution for a 1 µM Final Concentration
-
To achieve a 1 µM final concentration in a well containing 1 mL of medium, you would perform a 1:10,000 dilution of the 10 mM stock.
-
This can be done by adding 0.1 µL of the 10 mM stock directly to the 1 mL of medium in the well.
-
Alternatively, create an intermediate dilution first (e.g., 10 µL of 10 mM stock into 990 µL of medium to make a 100 µM solution), and then add 10 µL of this intermediate solution to the final 1 mL well. This method improves pipetting accuracy. The final DMSO concentration in this example would be 0.1%.
References
- 1. Bioactivities and Action Mechanisms of this compound Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. This compound A cell-permeable antitumor alkaloid that acts as an inhibitor of topoisomerase II and acts as an intercalative agent that stimulates topoisomerase II-mediated DNA breakage. | 519-23-3 [sigmaaldrich.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Note: A Guide to Using Ellipticine in a Topoisomerase II DNA Relaxation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA topoisomerase II (Topo II) is a critical nuclear enzyme that modulates the topological state of DNA, playing a vital role in processes like DNA replication, transcription, and chromosome segregation.[1][2] By creating transient double-strand breaks, the enzyme allows for the passage of another DNA segment, thus resolving tangles and supercoils.[2][3] This function makes Topo II a key target for anticancer therapies.[4]
Ellipticine is a potent antineoplastic agent, a natural alkaloid originally isolated from the plant Ochrosia elliptica. Its anticancer activity is attributed to multiple mechanisms, most notably the intercalation into DNA and the inhibition of DNA topoisomerase II. As a catalytic inhibitor, this compound interferes with the enzyme's essential functions, which can ultimately lead to cell cycle arrest and apoptosis.
This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on human topoisomerase IIα using a DNA relaxation assay. This assay monitors the conversion of supercoiled plasmid DNA to its relaxed form, a process catalyzed by Topo II in the presence of ATP. The inhibition of this activity by compounds like this compound can be visualized and quantified using agarose gel electrophoresis.
Mechanism of Action: this compound and Topoisomerase II
This compound exerts its inhibitory effect on Topoisomerase II through a multi-faceted mechanism. The planar structure of the this compound molecule allows it to insert itself between the base pairs of the DNA double helix, a process known as DNA intercalation. This intercalation unwinds and lengthens the DNA, which can interfere with the binding and catalytic activity of Topo II.
The primary mechanism is the inhibition of the enzyme's catalytic cycle. Unlike Topo II "poisons" such as etoposide, which stabilize the covalent DNA-enzyme cleavage complex, this compound is considered a catalytic inhibitor that robs the cell of the enzyme's essential functions without necessarily inducing high levels of DNA cleavage. Studies suggest that this compound can interact directly with topoisomerase II, and the formation of a ternary complex between the enzyme, DNA, and this compound is crucial for its activity. This interference disrupts the enzyme's ability to manage DNA topology, leading to errors in DNA replication and chromosome segregation, ultimately triggering cell death in rapidly dividing cancer cells.
Caption: Mechanism of Topoisomerase II inhibition by this compound.
Experimental Protocols
This protocol describes the steps to measure the inhibition of purified human topoisomerase IIα by this compound. The assay relies on separating supercoiled and relaxed plasmid DNA using agarose gel electrophoresis.
Materials and Reagents
-
Enzyme: Purified Human Topoisomerase IIα (e.g., TopoGEN, Inc.)
-
DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322), 0.2 µg/µL
-
Test Compound: this compound (e.g., MedChemExpress), 10 mM stock in DMSO
-
10x Topo II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.
-
ATP: 10 mM solution
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose
-
1x TAE or TBE Buffer
-
DNA Stain: Ethidium bromide (Caution: Mutagen) or a safer alternative like SYBR™ Safe DNA Gel Stain.
-
Nuclease-free water
Experimental Workflow Diagram
Caption: Workflow for the Topoisomerase II DNA relaxation assay.
Step-by-Step Procedure
-
Prepare this compound Dilutions: Serially dilute the 10 mM this compound stock solution in DMSO to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Set Up Reaction Tubes: On ice, prepare a series of 1.5 mL microcentrifuge tubes. For a final reaction volume of 20 µL, add the components in the order listed in the table below. It is recommended to prepare a master mix for common reagents.
Component Volume (µL) Final Concentration Purpose Nuclease-free water Up to 20 µL N/A Adjusts final volume 10x Topo II Reaction Buffer 2 µL 1x Provides optimal enzyme conditions 10 mM ATP 2 µL 1 mM Required cofactor for Topo II activity This compound/DMSO 1 µL Variable Test inhibitor / Vehicle control Topo IIα Enzyme (1-5 units) 1 µL 1-5 units/reaction Catalyzes DNA relaxation Supercoiled DNA (0.2 µg) 1 µL 10 µg/mL Enzyme substrate Total Volume 20 µL -
Reaction Assembly:
-
Add water, 10x buffer, and ATP to each tube.
-
Add 1 µL of the appropriate this compound dilution or DMSO (for vehicle control).
-
Add 1 µL of Topo IIα enzyme. Gently mix.
-
Initiate the reaction by adding 1 µL of supercoiled plasmid DNA. Mix gently by tapping the tube.
-
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reactions by adding 5 µL of 5x Stop Buffer/Loading Dye to each tube. Mix thoroughly.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
Load the entire content of each reaction tube (25 µL) into the wells of the gel.
-
Run the gel at 5-10 V/cm until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (or SYBR Safe) for 20-30 minutes.
-
Destain in water for 15-20 minutes.
-
Visualize the DNA bands using a UV transilluminator and capture an image.
-
The supercoiled DNA (unreacted substrate) will migrate faster than the relaxed DNA (product).
-
Quantify the band intensities using gel analysis software (e.g., ImageJ). Calculate the percentage of relaxed DNA relative to the total DNA in each lane.
-
Data Presentation and Interpretation
The inhibitory activity of this compound is determined by the reduction in the amount of relaxed DNA compared to the positive control (enzyme + DNA, no inhibitor).
Expected Results on Agarose Gel:
-
Lane 1 (Negative Control - DNA only): A single, fast-migrating band of supercoiled DNA.
-
Lane 2 (Positive Control - DNA + Topo II): The majority of the DNA should be converted to a slower-migrating band of relaxed topoisomers.
-
Lane 3 (Vehicle Control - DNA + Topo II + DMSO): Should appear identical to the positive control, showing that the solvent does not inhibit the enzyme.
-
Subsequent Lanes (Increasing this compound Conc.): A dose-dependent decrease in the relaxed DNA band and a corresponding increase in the supercoiled DNA band.
Quantitative Data Summary
The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - ([Relaxed DNA in test sample] / [Relaxed DNA in positive control]))
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of Topo II activity, can be determined by plotting the percent inhibition against the logarithm of the this compound concentration.
Table 1: Representative Inhibition Data for this compound in a Topo II Relaxation Assay
| This compound Conc. (µM) | % Supercoiled DNA | % Relaxed DNA | % Inhibition |
| 0 (No Enzyme) | 98% | 2% | - |
| 0 (Positive Control) | 5% | 95% | 0% |
| 10 | 15% | 85% | 10.5% |
| 25 | 28% | 72% | 24.2% |
| 50 | 48% | 52% | 45.3% |
| 100 | 70% | 30% | 68.4% |
| 200 | 85% | 15% | 84.2% |
Note: These are illustrative data. Actual IC₅₀ values may vary based on specific experimental conditions, such as enzyme concentration and purity. This compound has been reported as a modest inhibitor of some Topo II activities, with IC₅₀ values potentially exceeding 200 µM for cleavage inhibition.
References
- 1. Inhibition of human DNA topoisomerase IIα by two novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ellipticine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine, a naturally occurring plant alkaloid, is a potent antineoplastic agent that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its primary mechanisms of action include the inhibition of topoisomerase II and the intercalation into DNA, leading to DNA damage and the induction of programmed cell death, or apoptosis.[1][2] Furthermore, this compound has been shown to generate reactive oxygen species (ROS) within cells, contributing to its apoptotic effects.[2] Understanding the signaling pathways and quantifying the apoptotic response to this compound treatment is crucial for its development as a potential cancer therapeutic.
This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with compromised membranes, characteristic of late-stage apoptosis or necrosis. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following tables summarize the quantitative data on the dose-dependent and time-dependent induction of apoptosis in RL95-2 human endometrial cancer cells treated with this compound. Data is presented as the percentage of apoptotic cells as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in RL95-2 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 5.2 ± 0.7 |
| 1 | 12.5 ± 1.1 |
| 2.5 | 23.8 ± 1.5 |
| 5 | 38.6 ± 2.1 |
| 10 | 52.4 ± 2.8 |
Cells were treated for 24 hours.
Table 2: Time-Dependent Effect of this compound on Apoptosis in RL95-2 Cells
| Time (hours) | Percentage of Apoptotic Cells (%) |
| 0 | 5.1 ± 0.6 |
| 6 | 15.3 ± 1.2 |
| 12 | 28.7 ± 1.8 |
| 24 | 45.2 ± 2.5 |
Cells were treated with 5 µM this compound.
Signaling Pathways
This compound induces apoptosis through a complex network of signaling pathways. The diagrams below illustrate the key molecular events involved in this process.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Fluorescence Microscopy Imaging of Ellipticine in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine is a naturally occurring plant alkaloid that has garnered significant interest in cancer research due to its potent antineoplastic properties.[1] Its mechanism of action is primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This interference with DNA processes ultimately leads to cell cycle arrest and apoptosis in cancer cells. A key feature of this compound is its intrinsic fluorescence, which allows for its visualization and tracking within live cells using fluorescence microscopy. This property makes it a valuable tool for studying its own cellular uptake, subcellular localization, and interaction with biological targets in real-time. These application notes provide a comprehensive guide to utilizing fluorescence microscopy for the study of this compound in live cells, including its photophysical properties, detailed experimental protocols, and data interpretation.
Photophysical Properties of this compound
The fluorescence of this compound is highly sensitive to its local environment, a characteristic that can be leveraged to probe its interactions within the cell. Its fluorescence emission is known to shift depending on the polarity and hydrogen-bonding capability of its surroundings.[3] When this compound intercalates into the hydrophobic environment of the DNA double helix, its fluorescence properties are altered, often resulting in an enhancement of its fluorescence intensity and changes in its fluorescence lifetime.[4]
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~382 - 420 nm | Dependent on solvent polarity. A common excitation wavelength used is 420 nm. |
| Emission Maximum (λem) | ~450 - 550 nm | Dependent on solvent polarity and binding to macromolecules. A significant red shift is observed in polar solvents. |
| Molar Extinction Coefficient (ε) | Not readily available in literature. | As a reference, similar polycyclic aromatic compounds have ε in the range of 10,000 - 50,000 M⁻¹cm⁻¹. |
| Fluorescence Quantum Yield (ΦF) | Not readily available in literature. | Expected to be moderate and highly dependent on the environment. |
| Fluorescence Lifetime (τ) | Variable | Changes upon binding to DNA and RNA. In HL-60 cells, different lifetime values are observed for free drug versus drug bound to cellular components. |
Mechanism of Action and Visualization
This compound exerts its cytotoxic effects through a multi-step process that can be visualized using fluorescence microscopy.
Caption: Mechanism of action of this compound in a live cell.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Live-Cell Imaging of this compound Uptake and Localization
Materials:
-
Cells of interest (e.g., HeLa, MCF-7, or other cancer cell lines)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or chamber slides
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters, a heated stage, and CO₂ incubator.
Caption: Experimental workflow for live-cell imaging of this compound.
Procedure:
-
Cell Seeding: Seed the cells of interest onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for attachment.
-
Preparation of Working Solution: On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration in the range of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell line based on its cytotoxicity profile (see Table 2).
-
Drug Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells with this compound for the desired amount of time (e.g., 30 minutes, 1 hour, 4 hours, or 24 hours) at 37°C and 5% CO₂.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any extracellular this compound.
-
Imaging: Immediately add fresh, pre-warmed complete medium to the cells and proceed with imaging using a fluorescence microscope.
-
Microscope Settings:
-
Use a 40x or 60x oil immersion objective.
-
Excite the cells using a laser line or filter set appropriate for this compound's excitation spectrum (e.g., 405 nm or 420 nm).
-
Collect the emission using a bandpass filter that covers this compound's emission spectrum (e.g., 450-550 nm).
-
Maintain the cells at 37°C and 5% CO₂ throughout the imaging session using a stage-top incubator.
-
Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
-
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of this compound (e.g., cytoplasm, nucleus, nucleoli) and quantify the fluorescence intensity in different cellular compartments over time.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 0.67 ± 0.06 |
| MCF-7 | Breast Adenocarcinoma | 1.25 ± 0.13 |
| IMR-32 | Neuroblastoma | 0.27 ± 0.02 |
| UKF-NB-4 | Neuroblastoma | 0.49 ± 0.04 |
| UKF-NB-3 | Neuroblastoma | 0.44 ± 0.03 |
| U87 mg | Glioblastoma | 1.48 ± 0.62 |
Data from MedChemExpress
Data Interpretation and Troubleshooting
-
Signal Localization: The distribution of the fluorescence signal will provide insights into the subcellular localization of this compound. An accumulation of fluorescence in the nucleus is consistent with its DNA-intercalating mechanism of action.
-
Intensity Changes: Changes in fluorescence intensity over time can be used to study the kinetics of drug uptake and accumulation.
-
Phototoxicity: Overexposure to excitation light can cause phototoxicity and lead to cellular stress and artifacts. To minimize this, use neutral density filters, reduce laser power, and use the shortest possible exposure times.
-
Autofluorescence: Cells naturally exhibit some level of autofluorescence, which can interfere with the signal from this compound. It is important to acquire images of untreated control cells using the same imaging parameters to establish the background autofluorescence level.
Conclusion
Fluorescence microscopy is a powerful and indispensable tool for the investigation of this compound in live cells. Its intrinsic fluorescence allows for the direct visualization of its cellular uptake, distribution, and interaction with its primary target, DNA. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute meaningful experiments to further elucidate the anticancer mechanisms of this compound and to aid in the development of novel, more effective derivatives.
References
- 1. This compound | C17H14N2 | CID 3213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Localization of this compound derivatives interacting with membranes. A fluorescence-quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prototropical and photophysical properties of this compound inside the nanocavities of molecular containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Ellipticine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of novel ellipticine derivatives. This compound, a natural product isolated from Ochrosia elliptica, and its analogs are potent anti-cancer agents.[1][2] The methodologies outlined below focus on recent advancements in the synthesis of 11-substituted and 5-aza-ellipticine derivatives, offering pathways to new chemical entities for drug discovery and development.
Synthetic Methodologies and Protocols
Synthesis of 11-Substituted this compound Derivatives
Substitution at the 11-position of the this compound scaffold offers opportunities to modulate the bioactivity and pharmacological properties of the parent compound.[3] A versatile route to 11-substituted ellipticines is presented below, starting from 11-formylthis compound.
Protocol 1: Synthesis of 11-Substituted this compound Amide and Ester Derivatives [3]
This protocol describes the synthesis of an 11-carboxamide and an 11-carbomethoxy derivative of this compound.
-
Step 1: Oxidation of 11-formylthis compound to 5-Methyl-6H-pyrido[4,3-b]carbazole-11-carboxylic acid.
-
Detailed experimental conditions for this oxidation step were not fully available in the searched literature. General oxidation methods for converting aldehydes to carboxylic acids, such as the use of potassium permanganate or Jones reagent, could be adapted.
-
-
Step 2: Formation of 11-Substituted Amide.
-
To a solution of 5-methyl-6H-pyrido[4,3-b]carbazole-11-carboxylic acid in a suitable solvent, add a coupling agent (e.g., HATU, HBTU) and a tertiary amine base (e.g., DIPEA).
-
Add the desired amine and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the product by flash column chromatography.
-
-
Step 3: Formation of 11-Substituted Ester.
-
Suspend 5-methyl-6H-pyrido[4,3-b]carbazole-11-carboxylic acid in an alcohol corresponding to the desired ester (e.g., methanol for the methyl ester).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize the acid, and extract the product. Purify by flash column chromatography.
-
Characterization: The final products should be characterized by ¹H NMR and mass spectrometry to confirm their structures.[4]
Synthesis of 5-Aza-Ellipticine Derivatives
The introduction of a nitrogen atom at the 5-position of the this compound core, creating 5-aza-ellipticine analogs, has been shown to be a viable strategy for generating novel derivatives with antitumor properties. These compounds can be synthesized more readily than their carbocyclic counterparts.
Protocol 2: Synthesis of 1-Chloro-5-aza-ellipticine
This multi-step synthesis provides a key intermediate for further derivatization.
-
Overall Yield: 6.7% over six steps.
-
Key Steps:
-
Conversion of a precursor to an isocyanate using triphosgene.
-
A radical cycloaddition of the isocyanate with a phosphorane at elevated temperature.
-
-
Purification: Purification of intermediates and the final product is typically achieved using flash column chromatography. While specific eluents were not detailed in the provided search results, a common practice is to use a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesized this compound derivatives, including reaction yields and biological activity.
Table 1: Synthesis Yields of Selected this compound Derivatives
| Compound Class | Derivative | Overall Yield (%) | Reference |
| 5-Aza-Ellipticine | 1-Chloro-5-aza-ellipticine | 6.7 | |
| 11-Substituted this compound | Imine 16 | 83 |
Table 2: In Vitro Anticancer Activity of Novel this compound Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 6-Methylthis compound | Various | 0.47-0.9 | |
| N-Alkylated 6-Methylthis compound | Various | 1.3-28 | |
| This compound | HepG2 | IC₅₀ = 5.15 ± 0.25 | |
| ET-1 (N-methyl-5-demethyl this compound) | - | IC₅₀ for Topo IIα inhibition: ~40 | |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | - | IC₅₀ for Topo IIα inhibition: ~5 |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Additionally, these compounds have been shown to modulate other signaling pathways, including the PI3K/AKT and MAPK pathways.
Topoisomerase II Inhibition
This compound derivatives intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.
Caption: Inhibition of Topoisomerase II by this compound Derivatives.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Some studies suggest that this compound derivatives may exert their anticancer effects by inhibiting this pathway.
References
- 1. Bioactivities and Action Mechanisms of this compound Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-aza-ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of this compound derivatives with nucleic acids studied by optical and 1H-nmr spectroscopy: effect of size of the heterocyclic ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging Ellipticine for DNA Repair Pathway Research
Introduction
Ellipticine, a naturally occurring plant alkaloid, is a potent antineoplastic agent that has garnered significant interest in cancer research.[1][2][3][4] Its cytotoxicity is primarily attributed to its ability to induce extensive DNA damage through multiple mechanisms.[1] This property makes this compound an invaluable tool for researchers studying the intricate pathways of DNA damage response (DDR) and repair. By inducing specific types of DNA lesions, this compound allows for the detailed investigation of cellular repair mechanisms such as Base Excision Repair (BER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR).
Mechanism of Action
This compound and its derivatives exert their genotoxic effects through a multi-faceted approach, making them versatile agents for studying DNA repair:
-
DNA Intercalation: The planar polycyclic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This physical distortion disrupts DNA replication and transcription, leading to replication stress and the formation of single and double-strand breaks (DSBs).
-
Topoisomerase II (Topo II) Inhibition: this compound is a well-characterized inhibitor of Topo II, an essential enzyme that manages DNA topology during replication. By stabilizing the Topo II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, resulting in the accumulation of protein-linked DSBs. This mechanism is particularly effective against rapidly dividing cells.
-
Covalent DNA Adduct Formation: this compound can be considered a prodrug that is metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes in cells. This bioactivation leads to the formation of reactive metabolites that covalently bind to DNA, primarily at guanine residues, forming this compound-DNA adducts. These adducts are bulky lesions that can stall DNA replication and transcription, triggering various repair pathways.
-
Generation of Reactive Oxygen Species (ROS): Some studies indicate that this compound can induce oxidative stress within cells, leading to the generation of ROS. These reactive species can cause a variety of DNA lesions, including oxidized bases and single-strand breaks, which are primarily repaired by the BER pathway.
Application in Studying Specific DNA Repair Pathways
The diverse mechanisms of DNA damage induced by this compound allow researchers to probe the functionality and efficiency of multiple DNA repair pathways.
-
Studying Double-Strand Break (DSB) Repair (NHEJ and HR): The primary mechanism of this compound-induced cytotoxicity is the formation of DSBs through Topo II inhibition. These breaks are substrates for the two major DSB repair pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR). By treating cells with this compound and monitoring the formation and resolution of DSB markers like γ-H2AX foci, researchers can assess the competency of these pathways. For instance, cells deficient in key HR proteins (e.g., BRCA1/2) or NHEJ proteins (e.g., Ku70/80) would exhibit differential sensitivity and altered γ-H2AX kinetics upon this compound treatment.
-
Investigating Base Excision Repair (BER): this compound's ability to form DNA adducts and generate ROS creates lesions that are recognized and processed by the BER pathway. A derivative, 9-amino-ellipticine, has been shown to specifically inhibit the repair of apurinic/apyrimidinic (AP) sites, a key step in BER. This makes it a useful tool to study the consequences of BER deficiency and to screen for other inhibitors of this pathway.
-
Probing Nucleotide Excision Repair (NER): The bulky DNA adducts formed by metabolically activated this compound are typically recognized and removed by the NER pathway. By quantifying the formation and persistence of these adducts in cells with known NER defects (e.g., Xeroderma Pigmentosum cells), researchers can elucidate the specific roles of NER proteins in recognizing and repairing complex, helix-distorting lesions.
Visualizing this compound's Role in DNA Damage and Repair
Caption: this compound's multi-modal action on DNA and subsequent repair pathways.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and the quantitative analysis of DNA damage it induces.
Table 1: Cytotoxicity (IC₅₀) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 0.5 - 1.5 | |
| HL-60 | Promyelocytic Leukemia | 0.8 - 2.0 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.0 - 2.5 | |
| U87MG | Glioblastoma | 1.2 - 3.0 | |
| IMR-32 | Neuroblastoma | 0.7 - 1.8 | |
| UKF-NB-4 | Neuroblastoma | 0.9 - 2.2 | |
| HeLa | Cervical Cancer | ~0.31 | |
| A549 | Lung Cancer | Varies |
Note: IC₅₀ values are approximate ranges compiled from multiple studies and can vary based on experimental conditions such as exposure time and assay type.
Table 2: Quantification of this compound-Induced DNA Damage
| Assay Type | Cell Line / Model | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| ³²P-Postlabeling | Rat Liver | In vivo | ~19.7 adducts per 10⁷ nucleotides | |
| Comet Assay | HL-60 | 5 µM (60 min) | Significant increase in chromosomal DNA strand breaks | |
| γ-H2AX Foci | Human Fibroblasts | In vitro | >10-fold more sensitive than comet assay for cross-linking | |
| γ-H2AX Foci | A549 Cells | 10-100 µM Etoposide (for comparison) | Dose-dependent increase in γ-H2AX foci |
| DNA Decatenation | Purified Topo IIα | 200–1000 µM (derivatives) | Complete inhibition of Topo IIα activity | |
Experimental Protocols
Detailed protocols for key assays used to study the effects of this compound on DNA repair are provided below.
Protocol 1: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This assay quantifies DNA single- and double-strand breaks in individual cells.
Caption: Workflow for the Alkaline Comet Assay.
Methodology:
-
Cell Preparation: Culture cells to exponential growth. Treat with desired concentrations of this compound for a specified duration. Include positive (e.g., H₂O₂) and vehicle (e.g., DMSO) controls.
-
Slide Preparation: Coat microscope slides with 1% normal melting point agarose and allow to dry.
-
Cell Embedding: Harvest and resuspend ~1 x 10⁵ cells/mL in phosphate-buffered saline (PBS). Mix the cell suspension with 0.5% low melting point agarose (at 37°C) at a 1:9 ratio. Quickly pipette the mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
Lysis: Remove coverslips and immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 freshly added) for at least 1 hour at 4°C.
-
DNA Unwinding: Gently place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply voltage (e.g., 21-25 V) for 20-30 minutes. The fragmented, negatively charged DNA will migrate from the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Gently drain the electrophoresis buffer and neutralize the slides with a Tris buffer (0.4 M Tris, pH 7.5) for 5-20 minutes. Stain the DNA with a fluorescent dye (e.g., SYBR Gold or Propidium Iodide).
-
Analysis: Visualize slides using a fluorescence microscope. Use imaging software to quantify the percentage of DNA in the comet tail or the tail moment, which are proportional to the amount of DNA damage. Score at least 50 cells per slide.
Protocol 2: Immunofluorescence Staining for γ-H2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks. Phosphorylation of histone H2AX (to form γ-H2AX) is one of the earliest events in the DSB response.
Caption: Workflow for γ-H2AX Immunofluorescence Staining.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁴ cells/well) onto coverslips in a multi-well plate and allow them to attach overnight. Treat cells with this compound for the desired times and concentrations.
-
Fixation: Wash cells three times with cold PBS. Fix with ice-cold methanol:acetone (1:1) or 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilization: Wash again with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature to allow antibody entry.
-
Blocking: Wash with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 8% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (anti-γ-H2AX, Ser139) diluted in 1% BSA/PBS for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Acquire images using a fluorescence or confocal microscope. Use software (e.g., Fiji/ImageJ) to count the number of distinct γ-H2AX foci per nucleus. A cell is often considered positive if it contains >5-10 foci.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the IC₅₀ value of a compound.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include vehicle controls (DMSO) and blank controls (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Anthracyclines and ellipticines as DNA-damaging anticancer drugs: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer agent this compound unwinds DNA by intercalative binding in an orientation parallel to base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models Testing Ellipticine Anti-Tumor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ellipticine, a naturally occurring alkaloid, has demonstrated potent anti-tumor properties across a range of cancer types. Its mechanisms of action are multifaceted, primarily involving DNA intercalation, inhibition of topoisomerase II, and the formation of covalent DNA adducts following metabolic activation by cytochrome P450 enzymes.[1][2][3][4] These actions lead to cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[5] This document provides an overview of established in vivo models for evaluating the anti-tumor efficacy of this compound and detailed protocols for relevant experiments.
I. Overview of In Vivo Models
Several in vivo models have been utilized to investigate the anti-tumor activity of this compound. These models are crucial for understanding the drug's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context. The primary models include chemically induced tumors and xenografts using human cancer cell lines.
-
Chemically-Induced Tumor Models: The N-methyl-N-nitrosourea (NMU)-induced mammary adenocarcinoma model in rats is a well-established system for studying breast cancer. This model closely mimics human mammary tumors in its histological structure.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice to study tumor growth and response to treatment. Cell lines from various cancers have been used in this compound research, including:
-
Breast Cancer: MCF-7
-
Leukemia: L1210, HL-60, CCRF-CEM
-
Neuroblastoma: IMR-32, UKF-NB-4
-
While extensive in vitro data exists for this compound's cytotoxicity, detailed in vivo efficacy data, such as tumor growth inhibition curves and survival analysis, are not extensively reported in publicly available literature. The following sections provide available protocols and data.
II. Data Presentation
The anti-tumor activity of this compound has been quantified primarily through in vitro cytotoxicity assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~1 |
| U87MG | Glioblastoma | ~1 |
| CCRF-CEM | Leukemia | > 1 |
| (Data sourced from Stiborová et al., 2011) |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving in vivo models for testing this compound's anti-tumor activity.
Protocol 1: N-methyl-N-nitrosourea (NMU)-Induced Mammary Adenocarcinoma Model in Rats
This protocol describes the induction of mammary tumors in Wistar rats using NMU and subsequent treatment with this compound.
Materials:
-
Female Wistar rats
-
N-methyl-N-nitrosourea (NMU)
-
This compound
-
1% Acetic acid solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Induction:
-
At 50 days of age, administer a single intravenous injection of NMU to female rats. The dosage and specific protocol for NMU administration should follow established institutional guidelines for handling carcinogens.
-
Palpate the rats regularly to monitor for tumor development. Tumors are expected to appear within several weeks to months.
-
-
This compound Formulation:
-
Prepare a 2.5 mg/ml solution of this compound by dissolving it in a 1% acetic acid solution.
-
-
Treatment:
-
Once mammary adenocarcinomas are established, treat the rats with this compound via intraperitoneal (i.p.) injection.
-
Administer a dose of 4 mg of this compound per kilogram of body weight.
-
-
Endpoint and Analysis:
-
Monitor tumor growth by caliper measurements.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis, such as DNA adduct formation.
-
Protocol 2: General Protocol for Human Cancer Cell Line Xenografts in Immunodeficient Mice
This is a general protocol for establishing subcutaneous xenografts. Specific parameters for this compound treatment are not well-documented and would require optimization.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, IMR-32 for neuroblastoma)
-
Matrigel
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles for subcutaneous (s.c.) injection
-
Calipers for tumor measurement
-
This compound
-
Appropriate vehicle for this compound administration (e.g., 1% acetic acid)
Procedure:
-
Cell Preparation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of PBS (or serum-free media) and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
For estrogen-dependent cell lines like MCF-7, estrogen supplementation is required.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions regularly (e.g., twice weekly) using calipers.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2 .
-
-
This compound Treatment (Example Dosing):
-
Based on related studies, a potential starting dose for this compound in mice could be 10 mg/kg, administered intraperitoneally. The vehicle, frequency, and duration of treatment would need to be optimized for efficacy and toxicity.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary efficacy endpoints can include tumor growth inhibition and increased survival time.
-
IV. Signaling Pathways and Visualizations
This compound exerts its anti-tumor effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.
Experimental Workflow for In Vivo Studies
This compound-Modulated Signaling Pathways
This compound has been shown to influence the p53, RAS/MAPK/p38, and JNK/AP-1 signaling pathways to induce apoptosis and inhibit cell proliferation.
p53 Pathway: this compound upregulates the tumor suppressor protein p53. This leads to the induction of the Fas/FasL death receptor pathway and regulation of the Bcl-2 family of proteins, ultimately activating caspases and promoting apoptosis.
RAS/MAPK/p38 Pathway: In hepatocellular carcinoma cells, this compound targets and inhibits FGFR3, which in turn downregulates the RAS/MAPK-p38 signaling pathway, leading to apoptosis.
JNK/AP-1 Pathway: this compound has been shown to suppress the activation of the JNK/AP-1 signaling pathway, which can play a role in inflammatory responses associated with cancer.
V. Conclusion
The in vivo models described provide a framework for the preclinical evaluation of this compound's anti-tumor activity. The NMU-induced rat mammary carcinoma model and various human cancer cell line xenograft models are valuable tools for these investigations. While detailed in vivo efficacy data for this compound is limited in the available literature, the provided protocols offer a starting point for designing and conducting such studies. Further research is needed to establish optimal dosing and treatment regimens and to fully quantify the in vivo anti-tumor effects of this compound across a broader range of cancer types.
References
- 1. This compound cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. This compound induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Ellipticine's Anti-proliferative Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ellipticine, a potent antineoplastic alkaloid, has demonstrated significant anti-proliferative effects across a range of cancer cell lines.[1][2] Its cytotoxic activity is attributed to multiple mechanisms, primarily the intercalation into DNA and the inhibition of DNA topoisomerase II.[3][4] This disruption of DNA replication and repair processes ultimately leads to cell cycle arrest and the induction of apoptosis. Furthermore, this compound has been shown to modulate various signaling pathways, including the p53, MAPK, and PI3K/AKT pathways, which are critical for cell survival and proliferation. The formation of covalent DNA adducts following metabolic activation by cytochrome P450 and peroxidase enzymes also contributes to its genotoxic and cytotoxic effects.
These application notes provide detailed protocols for commonly used cell-based assays to quantify the anti-proliferative effects of this compound. The included methodologies for the MTT and Sulforhodamine B (SRB) assays, cell cycle analysis, and apoptosis detection will enable researchers to accurately assess the cytotoxic and cytostatic impact of this compound on cancer cells.
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a comparative view of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| IMR-32 | Neuroblastoma | 0.49 ± 0.05 | |
| UKF-NB-4 | Neuroblastoma | 0.55 ± 0.06 | |
| UKF-NB-3 | Neuroblastoma | 0.58 ± 0.04 | |
| HL-60 | Leukemia | 0.61 ± 0.07 | |
| CCRF-CEM | Leukemia | 0.89 ± 0.09 | |
| U87MG | Glioblastoma | 0.95 ± 0.11 | |
| MCF-7 | Breast Adenocarcinoma | 1.05 ± 0.12 | |
| HepG2 | Hepatocellular Carcinoma | 4.1 | |
| HepG2 | Hepatocellular Carcinoma | 5.15 ± 0.25 |
Experimental Protocols
Assessment of Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 10 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 50% N,N-dimethylformamide and 20% sodium dodecyl sulfate, pH 4.5) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The viability of control cells is taken as 100%, and the values of treated cells are calculated as a percentage of the control. The IC50 value can be calculated from the dose-log response curves.
-
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye can bind to basic amino acid residues of proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound for 48 hours.
-
-
Cell Fixation:
-
Terminate the assay by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA).
-
Incubate for 60 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the plates five times with tap water.
-
Air dry the plates.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate spectrophotometer.
-
Cell Cycle Analysis
This compound is known to induce cell cycle arrest, particularly at the G2/M phase. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Apoptosis Assays
This compound induces apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for the desired time period.
-
-
Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
-
This method allows for the visualization of nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Treatment:
-
Grow and treat cells on coverslips or in chamber slides.
-
-
Staining:
-
After treatment, wash the cells with PBS.
-
Stain the cells with Hoechst 33342 and PI solution for 15-30 minutes at 37°C.
-
-
Microscopy:
-
Wash the cells with PBS and mount the coverslips.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei (bright blue), while necrotic cells will show red fluorescence.
-
Visualizations
Experimental Workflows
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the SRB-based cytotoxicity assay.
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathway.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
References
Application Notes and Protocols for Detecting Ellipticine-DNA Adducts using 32P-Postlabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of ellipticine-DNA adducts using the highly sensitive 32P-postlabeling assay. This methodology is critical for understanding the mechanism of action of this compound, a potent antineoplastic agent, and for evaluating its genotoxic potential in preclinical and clinical studies.
Introduction
This compound and its derivatives are anticancer compounds that exert their effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[1][2][3] A crucial aspect of this compound's cytotoxicity is its ability to form covalent adducts with DNA following metabolic activation.[4][5] The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying these DNA adducts, even at very low levels, making it an invaluable tool in pharmacology and toxicology research.
The formation of this compound-DNA adducts is not a direct interaction but requires enzymatic activation of the parent compound. This activation is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP1A1, and CYP1B1. These enzymes metabolize this compound into reactive intermediates, such as 12-hydroxythis compound and 13-hydroxythis compound, which can then covalently bind to DNA, predominantly at the N2 position of guanine. Peroxidases can also contribute to the metabolic activation of this compound.
Metabolic Activation of this compound
The metabolic pathway leading to the formation of DNA-reactive this compound metabolites is a critical consideration in the study of its mechanism of action. The following diagram illustrates the key steps in this process.
Caption: Metabolic activation of this compound leading to DNA adduct formation.
Experimental Protocols
The following is a detailed protocol for the detection of this compound-DNA adducts using the 32P-postlabeling assay with nuclease P1 enrichment, a common variation of the method that enhances sensitivity for aromatic adducts like those formed by this compound.
Materials and Reagents:
-
DNA sample (isolated from cells or tissues treated with this compound)
-
Micrococcal nuclease (MN)
-
Spleen phosphodiesterase (SPD)
-
Nuclease P1
-
T4 polynucleotide kinase (PNK)
-
[γ-32P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
Solvents for TLC development
-
Scintillation counter or phosphorimager for quantification
Protocol:
-
DNA Digestion:
-
To 5-10 µg of DNA in a microcentrifuge tube, add a solution containing MN and SPD.
-
Incubate at 37°C for 3-4 hours to digest the DNA into 3'-mononucleotides.
-
-
Adduct Enrichment (Nuclease P1 Treatment):
-
Add a solution containing nuclease P1 to the digested DNA sample.
-
Incubate at 37°C for 30-60 minutes. Nuclease P1 will digest the normal (unadducted) nucleotides to nucleosides, leaving the more resistant adducts as 3'-mononucleotides.
-
-
32P-Postlabeling:
-
To the enriched adduct mixture, add a labeling cocktail containing T4 polynucleotide kinase and high-specific-activity [γ-32P]ATP.
-
Incubate at 37°C for 30-45 minutes. The T4 PNK will transfer the 32P-labeled phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides.
-
-
TLC Separation:
-
Spot the 32P-labeled adduct mixture onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve separation of the adducts from excess [γ-32P]ATP and other labeled species. The specific solvent systems may need to be optimized depending on the specific adducts being analyzed.
-
-
Detection and Quantification:
-
Visualize the separated adduct spots by autoradiography or using a phosphorimager.
-
Excise the radioactive spots from the TLC plate and quantify the amount of radioactivity using scintillation counting or by analyzing the phosphorimager data.
-
Calculate the Relative Adduct Labeling (RAL), which represents the number of adducts per 10^7 or 10^8 normal nucleotides.
-
Experimental Workflow
The following diagram outlines the major steps in the 32P-postlabeling assay for detecting this compound-DNA adducts.
Caption: Workflow for 32P-postlabeling analysis of this compound-DNA adducts.
Quantitative Data Summary
The following tables summarize quantitative data on this compound-DNA adduct formation from published studies. These data are typically presented as Relative Adduct Labeling (RAL), which indicates the number of adducts per a given number of normal nucleotides.
Table 1: this compound-DNA Adduct Levels in Rat Tissues in vivo
| Tissue | Adduct Level (adducts per 10^7 nucleotides) |
| Liver | 19.7 |
| Spleen | Data reported as lower than liver |
| Lung | Data reported as lower than spleen |
| Kidney | Data reported as lower than lung |
| Heart | Data reported as lower than kidney |
| Brain | Data reported as lower than heart |
| Testes | No adducts detected |
Data extracted from a study where male Wistar rats were treated with this compound.
Table 2: this compound-DNA Adducts in Human Neuroblastoma Cell Lines
| Cell Line | Observation |
| IMR-32 | Two covalent this compound-derived DNA adducts were detected. Adduct levels correlated with the cytotoxicity of this compound. |
| UKF-NB-4 | Two covalent this compound-derived DNA adducts were detected. Adduct levels correlated with the cytotoxicity of this compound. |
| UKF-NB-3 | Adduct levels did not correlate with the toxicity of this compound. |
These findings suggest that DNA adduct formation is a predominant mechanism of this compound's cytotoxicity in IMR-32 and UKF-NB-4 cells.
Conclusion
The 32P-postlabeling assay is a robust and highly sensitive method for the detection and quantification of this compound-DNA adducts. Understanding the formation of these adducts is essential for elucidating the anticancer mechanism of this compound and for assessing its potential genotoxicity. The protocols and data presented here provide a valuable resource for researchers working with this important class of compounds. The correlation between adduct formation and cytotoxicity in certain cancer cell lines highlights the therapeutic relevance of this DNA-damaging mechanism.
References
- 1. DNA adduct formation by the anticancer drug this compound in rats determined by 32P postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The anticancer drug this compound forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxythis compound and this compound N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of cytotoxicity and DNA adduct formation by the anticancer drug this compound in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Genes Mediating Ellipticine Sensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 genome-wide screening to identify and characterize genes that modulate cellular sensitivity to the anti-cancer agent Ellipticine. Detailed protocols for performing such screens are provided, along with an overview of the relevant biological pathways and data analysis considerations.
Introduction
This compound is a potent antineoplastic agent with a multimodal mechanism of action.[1] Its primary modes of cytotoxicity involve DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis.[2][3] Additionally, this compound has been shown to generate reactive oxygen species (ROS), further contributing to cellular stress and DNA damage.[2][4] Understanding the genetic factors that influence a cell's response to this compound is crucial for optimizing its therapeutic use and overcoming potential resistance mechanisms.
CRISPR-Cas9 screening has emerged as a powerful tool for unbiased, genome-wide interrogation of gene function, including the identification of genes that influence drug sensitivity. By creating a pooled library of cells with single-gene knockouts, researchers can identify which genetic perturbations lead to either increased sensitivity or resistance to a given compound.
Data Presentation
While a genome-wide CRISPR-Cas9 screen specifically for this compound sensitivity has not been publicly documented, data from screens with other topoisomerase II inhibitors, such as etoposide, can provide valuable insights into potential genetic modulators. The following table summarizes hypothetical data from such a screen, illustrating how results would be presented. The "Log2 Fold Change" indicates the depletion of guide RNAs targeting a specific gene in the drug-treated population compared to the control, with a more negative value indicating a stronger sensitization effect. The "False Discovery Rate (FDR)" represents the statistical significance of the observed effect.
Table 1: Hypothetical Top Gene Hits from a CRISPR-Cas9 Screen Conferring Sensitivity to a Topoisomerase II Inhibitor
| Gene Symbol | Gene Name | Log2 Fold Change (Drug vs. Control) | False Discovery Rate (FDR) | Putative Function in Drug Response |
| TOP2A | Topoisomerase (DNA) II Alpha | -2.5 | < 0.01 | Direct drug target; loss can lead to resistance, but in some contexts, can alter sensitivity. |
| BRCA1 | BRCA1 DNA Repair Associated | -2.1 | < 0.01 | Key component of homologous recombination DNA repair. |
| BRCA2 | BRCA2 DNA Repair Associated | -2.0 | < 0.01 | Essential for homologous recombination-mediated DNA repair. |
| ATM | ATM Serine/Threonine Kinase | -1.8 | < 0.01 | Master regulator of the DNA damage response. |
| ATR | ATR Serine/Threonine Kinase | -1.7 | < 0.01 | Key kinase in the DNA damage response, particularly for stalled replication forks. |
| FANCA | FA Complementation Group A | -1.6 | < 0.05 | Component of the Fanconi anemia pathway involved in interstrand crosslink repair. |
| SLX4 | SLX4 Structure-Specific Endonuclease Subunit | -1.5 | < 0.05 | Scaffold protein for multiple DNA repair nucleases. |
| TP53BP1 | Tumor Protein P53 Binding Protein 1 | -1.4 | < 0.05 | Promotes non-homologous end joining DNA repair. |
Signaling Pathways
This compound's cytotoxic effects are mediated through a complex network of signaling pathways, primarily revolving around the DNA damage response and apoptosis. The following diagram illustrates the key pathways involved.
Caption: this compound-induced signaling pathways.
Experimental Protocols
This section outlines a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that sensitize cells to this compound.
Cell Line Selection and Preparation
-
Cell Line Choice: Select a cancer cell line relevant to the intended therapeutic application of this compound (e.g., breast cancer, lung cancer). Ensure the cell line is readily transducible with lentivirus and exhibits a measurable cytotoxic response to this compound.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding Cas9 and a selectable marker (e.g., blasticidin). Select for a polyclonal population with high Cas9 activity.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly impact experimental results.
Lentiviral sgRNA Library Production
-
Library Selection: Choose a genome-wide or a focused sgRNA library (e.g., targeting the "druggable genome" or DNA damage response genes).
-
Library Amplification: Amplify the sgRNA library plasmid in E. coli and purify the plasmid DNA.
-
Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest and Titer: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Determine the viral titer to ensure a low multiplicity of infection (MOI) for the screen.
CRISPR-Cas9 Screen Workflow
The following diagram outlines the key steps of the experimental workflow.
Caption: CRISPR-Cas9 screening workflow.
Detailed Screening Protocol
-
Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at an MOI of 0.1-0.3 to ensure that most cells receive a single sgRNA. Maintain a cell number that provides at least 200-500x coverage of the sgRNA library.
-
Selection: After 24-48 hours, select the transduced cells with an appropriate antibiotic (e.g., puromycin) until the untransduced control cells are completely killed.
-
Initial Cell Collection (T0): After selection, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with the vehicle (e.g., DMSO) and a treatment group treated with this compound. The concentration of this compound should be empirically determined to cause significant but not complete cell death over the course of the experiment (e.g., IC20-IC50).
-
Cell Culture and Passaging: Culture both groups of cells for a predetermined period (e.g., 14-21 days), passaging them as needed. It is critical to maintain a sufficient number of cells at each passage to preserve the complexity of the sgRNA library.
-
Genomic DNA Extraction: At the end of the experiment, harvest the cells from both the control and this compound-treated populations and extract high-quality genomic DNA.
-
sgRNA Library Amplification and Sequencing:
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in the control and treated populations.
-
Data Analysis
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to count the number of reads for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads in each sample.
-
Hit Identification: Use statistical methods like MAGeCK to identify sgRNAs that are significantly depleted or enriched in the this compound-treated population compared to the control.
-
Gene-Level Ranking: Aggregate the results from multiple sgRNAs targeting the same gene to generate a gene-level ranking of hits.
-
Pathway Analysis: Perform pathway analysis (e.g., Gene Ontology, KEGG) on the identified gene hits to uncover the biological processes that mediate this compound sensitivity.
Conclusion
The application of CRISPR-Cas9 screening provides a powerful and unbiased approach to elucidate the genetic determinants of this compound sensitivity. The protocols and information provided in these application notes offer a comprehensive framework for researchers to design and execute such screens, ultimately contributing to a deeper understanding of this compound's mechanism of action and facilitating the development of more effective cancer therapies.
References
Troubleshooting & Optimization
Optimizing Ellipticine concentration for apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of ellipticine for inducing apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
A1: this compound induces apoptosis through a multi-faceted approach. Its primary mechanisms include intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication.[1] This inhibition leads to DNA damage, which can trigger programmed cell death.[1][2] Additionally, this compound is known to generate Reactive Oxygen Species (ROS), which can cause further cellular damage and contribute to apoptosis.[1] These events can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3]
Q2: What is a recommended starting concentration range for this compound in an apoptosis assay?
A2: A general starting concentration range for initial experiments is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the specific cell line being used. For some sensitive cell lines, concentrations below 1 µM may be effective, while others might require higher concentrations. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell model.
Q3: How long should I incubate my cells with this compound to observe apoptosis?
A3: The induction of apoptosis by this compound is both time and concentration-dependent. A common starting point for incubation is 24 to 48 hours. However, a time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to determine the optimal incubation period for observing a significant apoptotic effect in your specific cell line.
Q4: Does this compound-induced apoptosis depend on p53 status?
A4: this compound can induce apoptosis through both p53-dependent and p53-independent pathways. In some cell lines, this compound treatment leads to the upregulation of p53. However, studies in T-cell lymphoma have shown that this compound-induced apoptosis can occur independently of p53, primarily through mechanisms related to oxidative DNA damage.
Q5: Can I use serum in my cell culture medium during this compound treatment?
A5: It is generally recommended to use a reduced-serum or serum-free medium during the drug treatment period. Components in serum can sometimes interfere with the activity of the compound. However, this is cell-line specific, and some cells may require serum for viability. If you must use serum, maintain a consistent concentration across all experiments to ensure reproducibility.
Troubleshooting Guide
Issue 1: No significant increase in apoptosis is observed after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal dose for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or a combination treatment with a sensitizing agent. |
| Incorrect Assay Technique | Review your apoptosis assay protocol (e.g., Annexin V/PI staining) for proper execution. Ensure you include positive and negative controls to validate the assay. |
Issue 2: High background apoptosis in the untreated control group.
| Possible Cause | Suggested Solution |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before starting the experiment. High-passage number cells may have increased spontaneous apoptosis. |
| Harsh Cell Handling | Be gentle during cell seeding, washing, and harvesting. Excessive centrifugation speeds or vigorous pipetting can damage cells and induce apoptosis. |
| Contamination | Check for microbial or mycoplasma contamination in your cell cultures, as this can be a significant source of apoptosis. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent effects. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Drug Preparation | Prepare a fresh stock solution of this compound for each experiment and ensure it is fully dissolved before diluting it in the culture medium. |
| Inconsistent Cell Density | Seed the same number of cells for each experiment and ensure even cell distribution in the culture plates. Cell confluence can affect the response to treatment. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout all experiments. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| HepG2 | Human Hepatocellular Carcinoma | 4.1 µM | Not Specified |
| L1210 | Mouse Leukemia | 1.15 µg/mL | 24 hours |
| Friend Leukemia | Mouse Leukemia | 2.0 µg/mL | 24 hours |
| CHO | Chinese Hamster Ovary | 0.3 µg/mL | 24 hours |
| MCF-7 | Human Breast Adenocarcinoma | Sensitive (Value not specified) | 48 hours |
| HL-60 | Human Promyelocytic Leukemia | Sensitive (Value not specified) | 48 hours |
| IMR-32 | Human Neuroblastoma | Sensitive (Value not specified) | 48 hours |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay method, cell density).
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated or vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing 1X Binding Buffer, Annexin V-FITC, and PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimal time determined previously. Include an untreated control.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS, centrifuging and discarding the supernatant after each wash.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low apoptosis induction.
References
Technical Support Center: Managing Ellipticine-Induced Cytotoxicity
This guide provides troubleshooting tips and technical resources for researchers, scientists, and drug development professionals working with ellipticine, focusing on strategies to manage its cytotoxic effects on normal cell lines during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
This compound exerts its cytotoxic effects through multiple mechanisms, which are generally not cell-type specific, leading to toxicity in both cancerous and normal cells. The primary modes of action include:
-
DNA Intercalation: Its planar structure allows it to insert itself between DNA base pairs, disrupting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks.[1][2]
-
Formation of DNA Adducts: this compound can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes into reactive species that covalently bind to DNA, forming adducts that contribute to DNA damage.[2][3]
-
Generation of Reactive Oxygen Species (ROS): this compound is known to generate ROS, which can cause oxidative damage to DNA, proteins, and lipids, further contributing to cell death.
Q2: My normal cell line is showing high cytotoxicity even at low concentrations of this compound. What are the initial troubleshooting steps?
If you observe unexpected or excessive cytotoxicity in your normal (non-cancerous) control cell lines, consider the following factors:
-
Confirm Drug Concentration and Purity: Verify the calculations for your dilutions. If possible, confirm the purity of your this compound stock, as impurities could contribute to toxicity.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.5%). Always run a vehicle-only control.
-
Reduce Exposure Time: The cytotoxic effects of this compound are time-dependent. Try reducing the incubation time (e.g., from 48h to 24h or less) to see if a therapeutic window between normal and cancer cells can be established.
-
Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Your normal cell line may be particularly sensitive. It is advisable to test multiple, unrelated normal cell lines (e.g., HEK293, CHO, or primary cells like PBMCs) to establish a baseline for normal cell toxicity.
-
Check for Contamination: Test your cell cultures for microbial contamination, such as mycoplasma, which can alter cellular response to drugs and increase apparent cytotoxicity.
Below is a logical workflow for troubleshooting these initial issues.
Q3: How can I strategically reduce this compound's toxicity to normal cells while maintaining its anti-cancer effects?
Selectively protecting normal cells is a key challenge. Advanced strategies include:
-
Using this compound Derivatives: Researchers have developed this compound derivatives with modified chemical structures. Some of these analogs show improved selectivity for cancer cells and a better therapeutic index, meaning they are less toxic to normal tissues at effective anti-cancer concentrations.
-
Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes or nanoparticles can modify its pharmacokinetic properties. These systems can be designed for passive targeting (via the Enhanced Permeability and Retention effect in tumors) or active targeting by adding ligands that bind to receptors overexpressed on cancer cells, thereby reducing systemic exposure to normal cells.
-
Harnessing Cell Cycle Differences: this compound induces a G2/M cell cycle arrest. A strategy known as "cyclotherapy" involves using a first drug to arrest normal cells in a specific phase (e.g., G1). Then, a second, cell-cycle-specific drug like this compound is added, which will selectively kill the proliferating cancer cells while sparing the arrested normal cells.
Q4: Which signaling pathways are involved in this compound-induced apoptosis?
This compound induces apoptosis through a combination of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
p53 Activation: DNA damage caused by this compound often leads to the upregulation and activation of the p53 tumor suppressor protein.
-
Extrinsic Pathway: this compound can increase the expression of the Fas death receptor and its ligand (FasL), leading to the activation of caspase-8.
-
Intrinsic Pathway: The p53 pathway can trigger the intrinsic pathway by altering the balance of Bcl-2 family proteins (e.g., increasing Bax, decreasing Bcl-2). This disrupts the mitochondrial membrane potential, causing the release of cytochrome c.
-
Caspase Cascade: Released cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, leading to the dismantling of the cell.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound vary significantly depending on the cell line and experimental conditions (e.g., exposure time).
Table 1: this compound IC50 Values in Selected Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Reference |
| Cancer Cell Lines | ||||
| IMR-32 | Human Neuroblastoma | < 1.0 | 48h | |
| UKF-NB-4 | Human Neuroblastoma | < 1.0 | 48h | |
| HL-60 | Human Leukemia | < 1.0 | 48h | |
| MCF-7 | Human Breast Adenocarcinoma | ~ 1.0 | 48h | |
| U87MG | Human Glioblastoma | ~ 1.0 | 48h | |
| L1210 | Mouse Leukemia | ~ 2.8 (1.15 µg/ml) | 24h | |
| HepG2 | Human Hepatocellular Carcinoma | 4.1 | Not Specified | |
| CCRF-CEM | Human Leukemia | ~ 4.0 | 48h | |
| Normal / Non-Cancerous Cell Lines | ||||
| CHO | Chinese Hamster Ovary | ~ 0.73 (0.3 µg/ml) | 24h (Colony Formation) | |
| HEK-293T | Human Embryonic Kidney | > 100 | Not Specified | |
| Human Lymphocytes | Human Peripheral Blood | ~ 2.45 (1.0 µg/ml) | 66h |
Note: Data for non-cancerous cell lines is limited in publicly available literature. The high resistance of HEK-293T cells in one study highlights the variability across cell lines. Researchers should determine the IC50 in their specific normal cell line(s) as a crucial baseline.
Experimental Protocols
A precise and consistent protocol is essential for obtaining reproducible cytotoxicity data. Below is a detailed methodology for the MTT assay, a common colorimetric method for assessing cell viability.
Protocol: MTT Assay for Cell Viability
This protocol is a generalized guide and should be optimized for your specific cell line and experimental conditions.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT substrate into a purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
Cells of interest (both normal and cancer cell lines)
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Workflow Diagram:
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count your cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Drug Treatment (Day 2):
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Include "untreated" control wells (cells with medium only) and "vehicle" control wells (cells with medium containing the highest concentration of the solvent).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition (Day 4/5):
-
After incubation, carefully remove the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, remove the medium containing MTT. Be careful not to disturb the formazan crystals or the cells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm.
-
Use a reference wavelength of ~630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
References
Best practices for long-term storage of Ellipticine compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Ellipticine compounds. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at temperatures between 2-8°C.[1] Some suppliers recommend storage at -20°C for optimal preservation, which can ensure stability for at least four years.[2] It is crucial to minimize exposure to moisture and light, as this compound is a photosensitive compound.[3]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] When preparing a stock solution, it is good practice to use a solvent that has been purged with an inert gas, like nitrogen or argon, to prevent oxidative degradation.[2]
For long-term storage, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C. For shorter-term storage of up to one month, -20°C is also suitable. If stored at -80°C, the solution can be stable for up to 6 months.
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day. This compound is sparingly soluble in aqueous buffers and its stability is significantly reduced. For experiments requiring an aqueous buffer, it is best to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.
Q4: How does light exposure affect this compound?
This compound is a photosensitive molecule. Exposure to light, particularly UV and high-energy visible light, can lead to photodegradation, altering its chemical structure and reducing its biological activity. Therefore, it is imperative to store both solid this compound and its solutions in light-protecting containers, such as amber vials or by wrapping the containers in aluminum foil. All handling and experimental procedures should be performed with minimal light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in a thawed stock solution. | The solubility limit may have been exceeded, or the solvent may have partially evaporated during storage. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. If precipitation persists, centrifuge the vial and use the supernatant, but re-determine the concentration using UV-Vis spectrophotometry. 3. For future preparations, consider using a slightly lower concentration or a different solvent in which this compound has higher solubility, such as DMSO or DMF. |
| Inconsistent or lower-than-expected activity in biological assays. | The compound may have degraded due to improper storage or handling. | 1. Verify the storage conditions (temperature, light protection) of your stock. 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 3. Prepare a fresh stock solution from solid this compound. 4. Assess the purity of the stock solution using HPLC to check for degradation products. |
| Color change observed in solid compound or solution. | This could indicate chemical degradation due to oxidation, light exposure, or reaction with impurities. | 1. Discard the discolored compound or solution as its purity is compromised. 2. Review storage procedures to ensure the compound is protected from light, moisture, and air. 3. When preparing new stock solutions, use high-purity, anhydrous solvents and consider purging with an inert gas. |
| Difficulty dissolving solid this compound. | The compound may require a specific solvent or sonication to fully dissolve. | 1. Ensure you are using an appropriate solvent such as DMSO, DMF, or ethanol. 2. Gentle warming and vortexing can aid dissolution. 3. For difficult-to-dissolve compounds, brief sonication in a water bath may be helpful. |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid | 2-8°C | Several years | Tightly sealed, protect from light and moisture. |
| Solid | -20°C | ≥ 4 years | Tightly sealed, protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles, protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light. |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility |
| Ethanol | ~1 mg/mL |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Experimental Protocols
Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of an this compound stock solution over time under specific storage conditions.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler vials
2. Initial Sample Preparation (Time Point 0):
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 100 µM in a 50:50 mixture of ACN and water.
-
Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.
-
This will serve as your baseline (T=0) sample.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 249 nm
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Store your aliquoted this compound stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Prepare a working solution and analyze by HPLC as described in steps 2 and 3.
-
Compare the chromatograms from each time point to the T=0 sample.
-
Calculate the percentage of this compound remaining by comparing the peak area of the main this compound peak at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: A logical workflow for troubleshooting experimental issues potentially related to this compound storage.
Caption: A diagram illustrating the primary pathways of this compound degradation.
References
Optimizing Ellipticine treatment duration for cell cycle analysis
This guide provides technical support for researchers using ellipticine, a potent antineoplastic agent, for cell cycle analysis. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data on expected outcomes to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell cycle analysis?
This compound is a plant alkaloid that primarily functions as a DNA intercalating agent and an inhibitor of topoisomerase II.[1][2][3] This dual action disrupts DNA replication and transcription, leading to DNA damage.[3] Consequently, the cell cycle is arrested, typically at the G2/M phase, to allow for DNA repair or to initiate apoptosis if the damage is too severe.[1]
Q2: What is the expected effect of this compound on the cell cycle of cancer cells?
The most common effect of this compound treatment on cancer cell lines is a block in the G2/M phase of the cell cycle. This is a direct consequence of its role as a topoisomerase II inhibitor, which creates DNA strand breaks that activate the G2 checkpoint. In human breast cancer cells (MCF-7 and MDA-MB-231), treatment leads to a significant accumulation of cells in the G2/M phase.
Q3: How do I choose the optimal concentration and treatment duration for my experiment?
The optimal concentration and duration are highly dependent on the cell line.
-
Concentration: A common starting range for in vitro experiments is 1 µM to 10 µM. For many cell lines, cytostatic effects and G2 arrest are observed at concentrations around 1.0 µg/mL. It is crucial to perform a dose-response experiment (cytotoxicity assay) to determine the IC50 and to identify a concentration that induces cell cycle arrest without causing overwhelming, immediate cell death. For example, a non-cytotoxic concentration for human endothelial cells was found to be 156.25 nM.
-
Duration: A time-course experiment is essential to pinpoint the time of maximum G2/M arrest. Significant G2/M arrest in MDA-MB-231 breast cancer cells has been observed as early as 6 hours post-treatment. However, a 24-hour treatment is a common duration used to achieve a robust G2 block in various cell lines.
Q4: How stable is this compound in a cell culture medium?
While specific stability data can be limited, it is best practice to prepare fresh dilutions of this compound from a frozen stock (e.g., in DMSO) for each experiment. Minimize the exposure of the compound and its solutions to light to prevent degradation.
Data Presentation: Expected Cell Cycle Distribution
The following tables summarize the typical effects of this compound on the cell cycle distribution of common cancer cell lines. Note that results can vary between labs and cell passages.
Table 1: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells (24h Treatment)
| Cell Line | This compound Conc. | % G0/G1 Phase | % S Phase | % G2/M Phase | Notes |
| MCF-7 | Control (DMSO) | ~65% | ~25% | ~10% | Baseline distribution. |
| 1.5 µM | ~40% | ~20% | ~40% | Significant G2/M accumulation. | |
| MDA-MB-231 | Control (DMSO) | ~55% | ~30% | ~15% | Baseline distribution. |
| 1.0 µM | ~30% | ~20% | ~50% | G2/M arrest observed after 6h. |
Table 2: Time-Course of this compound-Induced G2/M Arrest in Leukemia Cells (L1210)
| Treatment Duration | This compound Conc. | % G0/G1 Phase | % S Phase | % G2/M Phase | Notes |
| 0 h (Control) | 1.0 µg/mL | ~30% | ~55% | ~15% | Asynchronous population. |
| 12 h | 1.0 µg/mL | ~15% | ~35% | ~50% | G2/M population begins to increase. |
| 24 h | 1.0 µg/mL | <10% | ~20% | >70% | Peak G2/M arrest is observed. |
Diagrams of Pathways and Workflows
Experimental Protocols
Protocol 1: Cell Treatment and Harvesting
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a complete cell culture medium immediately before use.
-
Treatment: Replace the medium in each well with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, 48 hours) under standard culture conditions.
-
Harvesting:
-
For adherent cells, aspirate the medium and wash once with PBS. Trypsinize the cells and then neutralize with a complete medium.
-
For suspension cells, collect them directly.
-
-
Washing: Transfer the cell suspension to a centrifuge tube. Centrifuge at ~300 x g for 5 minutes. Discard the supernatant, resuspend the pellet in 1-2 mL of ice-cold PBS, and centrifuge again.
Protocol 2: Cell Fixation and Staining with Propidium Iodide (PI)
-
Fixation: After the final PBS wash, discard the supernatant. Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.
-
Storage: Fix the cells for at least 1-2 hours at 4°C. For longer-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) for 5 minutes and carefully discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Prepare a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). Resuspend the cell pellet directly in 0.5 - 1 mL of the staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes before analysis.
Protocol 3: Flow Cytometry and Data Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm or similar laser for excitation. Set the PI emission detector to collect in the linear scale.
-
Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. To exclude doublets and cell clumps, use a pulse-width vs. pulse-area plot for the PI signal.
-
Data Acquisition: Run the samples at a low flow rate to ensure optimal resolution and low coefficients of variation (CVs) for the G0/G1 peak. Collect at least 10,000 events for the singlet-gated population.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant G2/M arrest observed. | 1. Sub-optimal treatment time: The peak arrest may have been missed. 2. Insufficient drug concentration: The dose may be too low to induce arrest. 3. Cell line resistance: The cell line may be insensitive to this compound. | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal duration. 2. Conduct a dose-response experiment to find a concentration that causes arrest without high toxicity. 3. Verify the sensitivity of your cell line from the literature or test a different, known-sensitive cell line as a positive control. |
| High levels of cell death (large sub-G1 peak). | 1. Drug concentration is too high: this compound is cytotoxic at higher doses, inducing apoptosis. 2. Treatment duration is too long: Prolonged arrest can lead to apoptosis. | 1. Lower the this compound concentration. Refer to your initial dose-response curve. 2. Reduce the incubation time. Check earlier time points in your time-course experiment. |
| Flow histogram has broad peaks (High CVs). | 1. High flow rate: Running samples too quickly reduces measurement precision. 2. Improper fixation: Cell clumping can occur if ethanol is added too quickly. 3. Inadequate RNase treatment: PI can bind to double-stranded RNA, increasing background noise. | 1. Always use the lowest possible flow rate during acquisition. 2. Ensure cells are in a single-cell suspension and add cold ethanol dropwise while vortexing. Filter samples if necessary. 3. Ensure sufficient RNase A concentration and incubation time. |
| Low event rate or cell loss. | 1. Low starting cell number: Insufficient cells were harvested. 2. Cell loss during washes: The pellet may be loose, especially after fixation. | 1. Start with an adequate number of cells (e.g., 1x10^6 cells per sample). 2. Be careful when aspirating supernatants. Use a slightly higher centrifugation speed for fixed cells as they are more buoyant. |
References
- 1. The mechanism of this compound-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. the-mechanism-of-ellipticine-induced-apoptosis-and-cell-cycle-arrest-in-human-breast-mcf-7-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
Identifying and mitigating mechanisms of Ellipticine resistance in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-cancer agent Ellipticine. Our goal is to help you identify and mitigate mechanisms of this compound resistance in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound exhibits a multi-modal mechanism of anti-cancer activity. Its primary modes of action include:
-
DNA Intercalation: this compound's planar structure allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for managing DNA topology during replication. This inhibition leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS within cancer cells, leading to oxidative DNA damage and further contributing to apoptosis.
-
Formation of DNA Adducts: this compound can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases to form reactive species that covalently bind to DNA, forming DNA adducts that contribute to its cytotoxic effects.
Q2: What are the known mechanisms of resistance to this compound in cancer cells?
A2: Cancer cells can develop resistance to this compound through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase II can alter the enzyme's structure, preventing this compound from binding effectively. Reduced expression of topoisomerase II can also contribute to resistance.
-
Enhanced DNA Repair: Cancer cells may upregulate their DNA repair pathways to counteract the DNA damage induced by this compound.
-
Alterations in Apoptotic Pathways: Defects in apoptotic signaling pathways, such as mutations in p53 or altered expression of Bcl-2 family proteins, can make cells less sensitive to this compound-induced apoptosis.
Q3: How can I generate an this compound-resistant cancer cell line?
A3: Developing an this compound-resistant cell line is a common method for studying resistance mechanisms. The general approach involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that have acquired resistance mechanisms.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) of this compound in your cytotoxicity assays (e.g., MTT, MTS, CellTiter-Glo®).
| Potential Cause | Troubleshooting/Optimization |
| Cell-Based Variability | |
| Cell line authenticity and passage number | Ensure cell lines are authenticated and use a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent cell seeding density | Optimize and strictly control the seeding density for your specific cell line. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Poor cell health | Use only healthy, actively dividing cells for assays. High levels of cell death in the control group can skew results. |
| Compound-Related Issues | |
| Poor solubility of this compound | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitation will lead to inaccurate concentrations. |
| Stock solution instability | Prepare fresh dilutions from a stable, frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay-Specific Issues | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by thorough mixing with the solubilizing agent (e.g., DMSO). |
| Contamination (bacterial, fungal, mycoplasma) | Regularly test for mycoplasma contamination and visually inspect cultures for other contaminants. |
Guide 2: Failure to Detect Changes in Target Protein Expression by Western Blot
Problem: You are not observing the expected changes in the expression or cleavage of key proteins (e.g., Topoisomerase II, Caspase-3, PARP) in response to this compound treatment.
| Potential Cause | Troubleshooting/Optimization |
| Sample Preparation | |
| Inappropriate lysis buffer | Use a lysis buffer optimized for the target protein and its subcellular localization. For membrane proteins like ABC transporters, specific detergents may be required. |
| Insufficient protein loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. A loading control (e.g., β-actin, GAPDH) is essential for normalization. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation. Keep samples on ice throughout the preparation process. |
| Antibody Issues | |
| Poor antibody quality | Use antibodies that have been validated for Western blotting and for the specific species you are working with. Titrate new antibodies to determine the optimal working concentration. |
| Incorrect antibody dilution | Optimize the primary and secondary antibody dilutions to achieve a strong signal with minimal background. |
| Western Blot Protocol | |
| Inefficient protein transfer | Optimize the transfer time and voltage. Ensure proper contact between the gel and the membrane. |
| Inadequate blocking | Block the membrane for a sufficient amount of time with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. |
| Insufficient washing | Perform thorough washes between antibody incubations to remove unbound antibodies and reduce background noise. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, providing a reference for expected sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | 0.31 ± 0.03 | |
| UKF-NB-4 | Neuroblastoma | 0.33 ± 0.04 | |
| UKF-NB-3 | Neuroblastoma | 0.35 ± 0.02 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.49 ± 0.04 | |
| HL-60 | Acute Promyelocytic Leukemia | 0.53 ± 0.05 | |
| MCF-7 | Breast Adenocarcinoma | 1.15 ± 0.11 | |
| U87MG | Glioblastoma | 1.25 ± 0.15 |
Table 2: Combination Strategies to Mitigate this compound Resistance
This table outlines potential combination therapies that could enhance the efficacy of this compound and overcome resistance.
| Combination Agent | Rationale | Potential Effect |
| Proteasome Inhibitors (e.g., Bortezomib) | Prevent the degradation of proteins essential for cell cycle arrest and apoptosis induced by topoisomerase II inhibitors. | Synergistic cytotoxicity |
| DNA Damaging Agents (e.g., Cisplatin) | Overwhelm the cancer cell's DNA repair machinery by inducing damage through different mechanisms. | Enhanced cell death |
| PI3K/AKT Pathway Inhibitors | This compound can modulate the PI3K/AKT signaling pathway. | More profound and sustained anti-cancer effect |
| p53 Activators | This compound can modulate the p53 pathway. | Enhanced apoptosis in p53 wild-type cancers |
| MAPK Pathway Inhibitors | This compound can modulate the MAPK signaling pathway. | Synergistic inhibition of proliferation |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol provides a general guideline for developing an this compound-resistant cancer cell line through continuous drug exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well and larger tissue culture plates/flasks
-
Cell counting apparatus (hemocytometer or automated counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor Cell Growth: Closely monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells may die.
-
Dose Escalation: Once the cells have adapted and are growing steadily, subculture them and gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Confirm Resistance Stability: To ensure the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely due to stable genetic or epigenetic changes.
Protocol 2: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium from the stock solution. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other absorbance values. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Western Blot for Apoptosis-Related Proteins
This protocol provides a general guideline for detecting changes in the expression of apoptosis-related proteins by Western blot.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). Look for an increase in the cleaved forms of caspases and PARP, or a change in the ratio of pro- to anti-apoptotic proteins like Bax/Bcl-2.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Mechanisms of this compound resistance in a cancer cell.
Caption: Experimental workflow for generating and characterizing an this compound-resistant cell line.
References
Technical Support Center: Selecting the Appropriate Cell Line for Ellipticine Studies
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell line for studies involving Ellipticine, a potent antineoplastic agent. It includes frequently asked questions, troubleshooting advice, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multimodal anticancer agent with several mechanisms of action.[1][2] Its planar structure allows it to intercalate into DNA, disrupting DNA replication and transcription.[3] A primary target is the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication, which leads to DNA damage and ultimately apoptosis (programmed cell death).[1][3] Additionally, this compound can be metabolized by cytochrome P450 (CYP) and peroxidase enzymes into reactive metabolites that form covalent adducts with DNA, further contributing to its genotoxicity and cytotoxic effects. It is also known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components.
Q2: Which cancer types and cell lines are most sensitive to this compound?
This compound has demonstrated efficacy against a range of cancers, including breast cancer, leukemia, neuroblastoma, and glioblastoma. Studies have shown that cell lines such as neuroblastoma (IMR-32, UKF-NB-4), leukemia (HL-60), breast adenocarcinoma (MCF-7), and glioblastoma (U87MG) are sensitive to this compound, with IC50 values often in the low micromolar range. Sensitivity can be linked to the levels of covalent DNA adducts formed within the cells.
Q3: How do I choose a starting cell line for my this compound study?
The choice of cell line should be guided by your research question.
-
To study the primary mechanism: Select a cell line known to be sensitive to topoisomerase II inhibitors or DNA intercalating agents. Breast cancer (e.g., MCF-7) and leukemia (e.g., HL-60) lines are well-characterized models.
-
To investigate metabolic activation: Choose a cell line with well-characterized expression of CYP enzymes, particularly CYP1A1 and CYP3A4, which are involved in this compound metabolism. Comparing a high-CYP expressing line with a low-CYP expressing line can elucidate the role of metabolic activation in this compound's cytotoxicity.
-
To study p53-dependent effects: this compound can induce p53-dependent cell cycle arrest and apoptosis. Comparing a cell line with wild-type p53 (e.g., MCF-7, U87MG) to one with mutant or null p53 (e.g., U373) can clarify the role of this tumor suppressor in the drug's response.
Q4: What are the key signaling pathways affected by this compound that I should investigate?
The primary pathway to investigate is the DNA Damage Response (DDR) leading to apoptosis. Treatment with this compound typically results in G2/M phase cell cycle arrest. Key proteins to examine include p53 and the cell cycle inhibitor p21/WAF1. The apoptotic response can be monitored by measuring the activation of caspases (e.g., caspase-8, caspase-9) and the expression of proteins in the Fas/Fas ligand death receptor pathway. More recently, this compound has also been shown to target the FGFR3 and inhibit the RAS/MAPK-P38 signaling pathway in liver cancer cells.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes reported IC50 values for this compound in various human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | 0.59 ± 0.05 |
| UKF-NB-4 | Neuroblastoma | 0.61 ± 0.08 |
| UKF-NB-3 | Neuroblastoma | 0.81 ± 0.11 |
| HL-60 | Promyelocytic Leukemia | 0.85 ± 0.09 |
| MCF-7 | Breast Adenocarcinoma | 1.25 ± 0.15 |
| U87MG | Glioblastoma | 1.27 ± 0.19 |
| CCRF-CEM | T-cell Leukemia | 4.11 ± 0.51 |
| HepG2 | Hepatocellular Carcinoma | 5.15 ± 0.25 |
Data compiled from multiple sources.
Visual Guides: Pathways and Workflows
This compound's Core Mechanism of Action
Experimental Workflow for Cell Line Selection
// Define nodes start [label="Define Research\nQuestion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; lit_review [label="Literature Review:\nIdentify candidate\ncell lines & IC50 data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_panel [label="Select Panel of Cell Lines\n(e.g., high vs low CYP expression,\nwt vs mutant p53)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen [label="Perform IC50 Screening\n(MTT / SRB Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Sensitivity Data\n& Select Lead Lines", fillcolor="#FBBC05", fontcolor="#202124"]; mechanistic [label="Conduct Mechanistic Studies\n(Cell Cycle, Apoptosis, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Validate Findings in\nSelected Model", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges start -> lit_review; lit_review -> select_panel; select_panel -> screen; screen -> analyze; analyze -> mechanistic; mechanistic -> validate; } caption: "Workflow for selecting and validating a cell line for this compound studies."
Troubleshooting Guide
Q: My cells are not responding to this compound, or the IC50 value is much higher than expected. What should I check?
-
Cell Line Characteristics: Verify that your cell line possesses the expected molecular targets. For example, if you hypothesize that metabolic activation is key, a cell line with low or no expression of relevant CYP enzymes (e.g., CYP1A1) may be inherently resistant.
-
Drug Solubility and Stability: this compound is lipophilic and has low aqueous solubility. Ensure it is properly dissolved, typically in DMSO, before being diluted in culture medium. Prepare fresh dilutions for each experiment, as the compound may precipitate or degrade over time.
-
DNA Repair Capacity: Some cell lines have highly efficient DNA repair mechanisms that can counteract the DNA damage induced by this compound. The effects of this compound can be rapidly repaired in some systems.
-
Drug Efflux: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein can pump this compound out of the cell, reducing its intracellular concentration and efficacy. Check the expression profile of MDR transporters in your cell line.
Q: I'm seeing high variability in my cell viability assay results. How can I improve consistency?
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. High-density cultures may exhibit slower growth and altered drug sensitivity.
-
DMSO Concentration: The final concentration of the DMSO vehicle should be consistent across all wells (including untreated controls) and kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Assay Incubation Time: For endpoint assays like MTT, ensure the incubation time with the reagent is consistent for all plates and that formazan crystals are fully solubilized before reading.
Troubleshooting Logic Diagram
// Nodes start [label="High IC50 or\nNo Response", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility [label="Check Drug Prep:\n- Freshly diluted?\n- Fully dissolved in DMSO?\n- Precipitate in media?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cell_line [label="Review Cell Line Profile:\n- Low CYP expression?\n- High DNA repair capacity?\n- MDR transporter expression?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; protocol [label="Verify Assay Protocol:\n- Correct seeding density?\n- Consistent incubation times?\n- DMSO control toxicity?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; re_eval [label="Re-evaluate Cell Line Choice\nor Experimental Design", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> solubility [label="Is drug prep okay?"]; start -> cell_line [label="Is cell line suitable?"]; start -> protocol [label="Is protocol robust?"]; solubility -> re_eval; cell_line -> re_eval; protocol -> re_eval; } caption: "A logical approach to troubleshooting unexpected results with this compound."
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol is adapted from standard methodologies to assess cytotoxicity.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 50% N,N-dimethylformamide with 20% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations might range from 0.1 to 10 µM.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Shake the plate gently for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Absorbance of control well) x 100]. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Protein Expression
Objective: To analyze changes in the expression of key proteins (e.g., p53, cleaved caspases) following this compound treatment.
Materials:
-
Cells treated with this compound (at IC50 concentration) and untreated controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells in a 6-well plate with this compound for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.
References
Technical Support Center: Optimizing Ellipticine Synthesis Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ellipticine synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low overall yield in this compound synthesis?
A1: Low overall yields in this compound synthesis are frequently attributed to a combination of factors:
-
Suboptimal Reaction Conditions: Each key reaction in the synthesis (e.g., Pictet-Spengler, Diels-Alder, Suzuki coupling) has a unique set of optimal conditions (temperature, solvent, catalyst, etc.). Deviation from these can significantly reduce yields.
-
Impure Reagents and Solvents: The presence of impurities or moisture in starting materials and solvents can interfere with catalytic cycles and lead to the formation of byproducts.
-
Formation of Side Products: Competing side reactions can consume starting materials and reduce the formation of the desired product.
-
Product Degradation: this compound and its intermediates can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to degradation.
-
Inefficient Purification: Difficult separation of this compound from structurally similar byproducts can result in product loss during purification steps. One optimized protocol increased the total yield to 50% by avoiding silica gel column chromatography, highlighting the importance of the purification strategy.[1][2]
Q2: How can I improve the yield of the Pictet-Spengler reaction for the synthesis of the tetrahydro-β-carboline intermediate?
A2: The Pictet-Spengler reaction is a crucial step in many this compound syntheses. To improve its yield:
-
Catalyst Choice and Concentration: The reaction is typically acid-catalyzed. The choice and concentration of the acid are critical. While traditional methods use strong acids like HCl or TFA, milder conditions with Brønsted acids can sometimes provide better results and prevent degradation.[3]
-
Control of pH: The pH of the reaction medium must be carefully controlled. A medium that is too acidic can lead to the protonation of the amine reactant, reducing its nucleophilicity.[4]
-
Reaction Temperature and Time: These parameters should be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. Ensuring the efficient formation of this intermediate is key to a successful reaction.[5]
Q3: What are the key considerations for a successful Diels-Alder reaction to form the carbazole core?
A3: The Diels-Alder reaction is a powerful tool for constructing the carbazole skeleton of this compound. Key considerations include:
-
Diene and Dienophile Electronics: The reaction generally works best with an electron-rich diene and an electron-poor dienophile. Adding electron-donating groups to the diene and electron-withdrawing groups to the dienophile can accelerate the reaction.
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the reaction rate and selectivity. While many Diels-Alder reactions proceed at room temperature, heating may be required to overcome the activation energy barrier.
-
Lewis Acid Catalysis: Lewis acids can be used to catalyze the reaction by coordinating to the dienophile and making it more electrophilic.
-
Regio- and Stereoselectivity: The substituents on the diene and dienophile will determine the regioselectivity of the reaction. The stereoselectivity (endo/exo products) can often be controlled by temperature, with the endo product being the kinetic product favored at lower temperatures.
Q4: I'm having trouble with the Suzuki coupling step to introduce substituents onto the this compound core. What should I troubleshoot?
A4: Suzuki coupling is a versatile reaction for modifying the this compound scaffold. Common troubleshooting steps include:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Different ligand systems can have a significant impact on the reaction's success, especially with heteroaryl halides.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the reaction rate and the prevalence of side reactions.
-
Solvent Choice: The solvent system (e.g., dioxane/water, THF/water, DMF) can influence the solubility of reagents and the reaction outcome.
-
Reagent Quality: Boronic acids are susceptible to degradation. Using fresh or purified boronic acids or more stable derivatives like pinacol esters is recommended.
-
Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degassing the reaction mixture is essential to prevent catalyst poisoning and homocoupling of the boronic acid.
Troubleshooting Guides
Pictet-Spengler Reaction: Low Yield of Tetrahydro-β-carboline
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or inappropriate acid catalyst. | Verify the pKa and concentration of the acid. Consider screening different Brønsted or Lewis acids. |
| Low reaction temperature. | Gradually increase the temperature while monitoring for byproduct formation. | |
| Starting amine is protonated and non-nucleophilic. | Adjust the pH to be acidic enough to catalyze the reaction but not so acidic that the amine is fully protonated. | |
| Formation of Multiple Products | Side reactions due to harsh conditions. | Use milder reaction conditions (lower temperature, weaker acid). |
| Lack of regioselectivity in the cyclization step. | Modify the substituents on the aromatic ring to direct the cyclization to the desired position. | |
| Starting Material Remains | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. |
| Inefficient iminium ion formation. | Ensure the aldehyde or ketone is reactive enough under the chosen conditions. |
Diels-Alder Reaction: Low Yield of Carbazole Core
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor electronic match between diene and dienophile. | Use an electron-rich diene and an electron-poor dienophile. Consider adding activating groups to the reactants. |
| Diene is locked in an unreactive s-trans conformation. | Use a cyclic diene which is fixed in the reactive s-cis conformation. | |
| High activation energy barrier. | Increase the reaction temperature or add a Lewis acid catalyst. | |
| Formation of Regioisomers | Unsymmetrical diene and/or dienophile. | The regioselectivity is electronically controlled. The most nucleophilic carbon of the diene will typically bond to the most electrophilic carbon of the dienophile. |
| Formation of Endo/Exo Isomers | Kinetic vs. thermodynamic control. | The endo product is usually the kinetic product and is favored at lower temperatures. The exo product is the thermodynamic product and is favored at higher temperatures. |
Suzuki Coupling: Low Yield of Substituted this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Deactivated catalyst. | Ensure rigorous degassing of the reaction mixture. Use fresh, high-purity palladium catalyst and ligands. |
| Inappropriate ligand for the substrate. | Screen different phosphine ligands. For nitrogen-containing heterocycles, specific ligands may be required to prevent catalyst poisoning. | |
| Degradation of boronic acid. | Use fresh boronic acid or a more stable derivative (e.g., pinacol ester). | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure. |
| Choice of base. | The choice of base can influence the rate of homocoupling. | |
| Hydrolysis of Product | Presence of water and a strong base. | Use anhydrous conditions or a non-nucleophilic base if the product is base-sensitive. |
Data Presentation
Table 1: Comparison of Reported Yields for Multi-Step this compound Syntheses
| Synthetic Route | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| Nagarajan et al. (2014) | Friedel-Crafts cyclodehydration | 7 | Not explicitly stated, but individual steps have good yields. | |
| Lin et al. | Optimized operational steps | 6 | 50 | |
| Zhang et al. | Radical cyclization | 6 | 6.7 (for 5-aza-ellipticine derivative) | |
| Unnamed | Synthesis from 2,5-dimethoxybenzaldehyde | 7 | Not explicitly stated, but individual steps have reported yields. | |
| Unnamed | Synthesis of Isothis compound | 4 | 19 |
Table 2: Reported Yields for Key Steps in this compound Synthesis
| Reaction | Reactants | Product | Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | 1,4-Dimethylcarbazole | 1,4-Dimethylcarbazole-3-carbaldehyde | POCl₃, DMF, Chlorobenzene | 82.4 | |
| Pictet-Spengler Cyclization | N-tosylaminoacetaldehyde diethyl acetal derivative | This compound | 6 mol/L HCl, dioxane, MW, 15 min | 79.7 | |
| Reductive Amination | Dihydropyridocarbazolone | N-benzylthis compound | Tf₂O, Et₃SiH | Good | |
| N-debenzylation | N-benzylthis compound | This compound | 10% Pd/C | Good | |
| Radical Cycloaddition | Isocyanate and phosphorane | 1-chloro-5-aza-ellipticine precursor | Benzene, p-xylene | 17 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dimethylcarbazole-3-carbaldehyde via Vilsmeier-Haack Reaction
-
To a solution of 1,4-dimethylcarbazole (1.0 eq) in chlorobenzene, add N-methylformanilide (MFA) and phosphorus oxychloride (POCl₃) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for 36 hours.
-
Quench the reaction by the addition of aqueous sodium acetate solution and stir for 1 hour.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product to obtain 1,4-dimethylcarbazole-3-carbaldehyde (yield: 82.4%).
Protocol 2: Pictet-Spengler Cyclization to this compound
-
A solution of the N-tosylaminoacetaldehyde diethyl acetal derivative of 1,4-dimethylcarbazole-3-carbaldehyde in a mixture of dioxane and 6 mol/L aqueous HCl is subjected to microwave irradiation for 15 minutes.
-
After cooling, the reaction mixture is neutralized with a suitable base.
-
The product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to afford this compound (yield: 79.7%).
Protocol 3: Purification of this compound by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution), starting with a non-polar solvent and gradually adding a more polar solvent (e.g., a hexane/ethyl acetate gradient).
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Isolation: The fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product.
Mandatory Visualization
Signaling Pathway of this compound as a Topoisomerase II Inhibitor
Caption: Signaling pathway of this compound as a Topoisomerase II inhibitor.
Experimental Workflow for this compound Synthesis and Purification
Caption: General experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Observations on the pictet-spengler synthesis of 1,2,3,4-tetrahydro-β-carbolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Off-target Effects of Ellipticine in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with Ellipticine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to help mitigate the compound's off-target effects in cellular assays, ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
1. What are the primary on-target and known off-target effects of this compound?
This compound is a potent antineoplastic agent with a well-defined primary mechanism of action. However, it is also known to interact with several other cellular targets, which can lead to off-target effects.
| Target Type | Target/Pathway | Mechanism of Action | Potential Impact on Cellular Assays |
| On-Target | DNA Intercalation | Inserts between DNA base pairs, disrupting DNA replication and transcription.[1][2] | Induces DNA damage, cell cycle arrest, and apoptosis. |
| Topoisomerase II | Inhibits the enzyme's function in managing DNA topology, leading to DNA strand breaks.[1][2][3] | Contributes to DNA damage, cell cycle arrest, and apoptosis. | |
| Off-Target | Cytochrome P450 (CYP) Enzymes (e.g., CYP1A1, CYP1A2, CYP3A4) | Can act as both an inhibitor and an inducer of CYP enzymes. | Alters the metabolism of this compound itself and other compounds in the culture medium, potentially affecting cytotoxicity and other readouts. |
| Protein Kinases (e.g., c-Kit, CK2) | Inhibition of various protein kinases can affect downstream signaling pathways. | Can lead to phenotypes independent of DNA damage, such as altered cell proliferation, survival, and signaling. | |
| Aryl Hydrocarbon Receptor (AhR) | Acts as an agonist, leading to the transcriptional activation of target genes, including CYP1A1. | Can induce unintended gene expression changes and metabolic effects. |
2. What is a suitable concentration range for this compound to minimize off-target effects?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay. It is crucial to perform a dose-response curve to determine the IC50 value for your experimental system. To minimize off-target effects, use the lowest concentration that elicits the desired on-target effect.
| Cell Line | Assay | IC50 (µM) |
| IMR-32 (Neuroblastoma) | Cytotoxicity | < 1 |
| UKF-NB-4 (Neuroblastoma) | Cytotoxicity | < 1 |
| UKF-NB-3 (Neuroblastoma) | Cytotoxicity | < 1 |
| HL-60 (Leukemia) | Cytotoxicity | < 1 |
| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | ~ 1 |
| U87MG (Glioblastoma) | Cytotoxicity | ~ 1 |
| CCRF-CEM (Leukemia) | Cytotoxicity | > 1 |
Data compiled from a comparative study on this compound cytotoxicity.
3. How can I experimentally control for off-target effects of this compound?
Several strategies can be employed to differentiate on-target from off-target effects:
-
Use of an Inactive Analog: 9-Methoxythis compound can be used as a less active control. It is a derivative of this compound with reported biological activity, but it can serve to investigate if the observed phenotype is due to the core this compound scaffold.
-
Target Validation with Orthogonal Approaches:
-
RNA Interference: Use siRNA or shRNA to knock down Topoisomerase II and assess if the this compound-induced phenotype is diminished.
-
Alternative Topoisomerase II Inhibitors: Compare the cellular effects of this compound with other well-characterized Topoisomerase II inhibitors (e.g., etoposide, doxorubicin).
-
-
Direct Measurement of Off-Target Activity:
-
CYP450 Activity Assays: Measure the activity of key CYP enzymes (e.g., CYP1A1) in response to this compound treatment.
-
Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.
-
AhR Activation Assays: Use reporter gene assays to determine if this compound is activating the Aryl Hydrocarbon Receptor in your cell line.
-
Troubleshooting Guides
Problem 1: High background or interference in fluorescence-based assays.
-
Possible Cause: this compound is an intrinsically fluorescent molecule, which can interfere with the fluorophores used in many cellular assays (e.g., fluorescent microscopy, flow cytometry, plate-based assays).
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: In a cell-free setup, measure the fluorescence of this compound at your experimental concentrations using the same assay settings. This will quantify its intrinsic fluorescence.
-
Spectral Scanning: If possible, perform an excitation and emission scan of this compound to determine its spectral properties. This can help in selecting fluorophores with non-overlapping spectra.
-
Background Subtraction: Subtract the fluorescence intensity of the "compound only" control from your experimental wells.
-
Use Red-Shifted Dyes: Autofluorescence from compounds is often more pronounced in the blue-green spectrum. Switching to red or far-red fluorescent probes can often mitigate this interference.
-
Wash Steps: If the assay protocol allows, include additional wash steps to remove any unbound this compound before the final fluorescence reading.
-
Problem 2: Compound precipitation in the cell culture medium.
-
Possible Cause: this compound has poor aqueous solubility and can precipitate, especially at higher concentrations or when diluted from a concentrated DMSO stock into aqueous media.
-
Troubleshooting Steps:
-
Visual Inspection: Before treating your cells, carefully inspect the prepared media for any signs of precipitation (cloudiness or visible particles).
-
Optimize Dilution Method: When diluting the DMSO stock, add it to pre-warmed (37°C) media while vortexing to ensure rapid and even dispersion.
-
Stepwise Dilution: Perform a serial dilution in the culture medium rather than a single large dilution from the DMSO stock.
-
Determine Maximum Soluble Concentration: Conduct a solubility test by preparing a serial dilution of this compound in your specific cell culture medium and observing the highest concentration that remains clear over time.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.5%) to avoid both solvent toxicity and compound precipitation.
-
Problem 3: The observed cellular phenotype does not align with known on-target effects.
-
Possible Cause: The observed effect may be a result of one of this compound's off-target activities.
-
Troubleshooting Steps:
-
Review Off-Target Profile: Consult the FAQ section and literature to understand the known off-target interactions of this compound.
-
Inhibit Off-Target Pathways: Use specific inhibitors for suspected off-target pathways to see if the phenotype is reversed or attenuated. For example, use a c-Kit inhibitor to see if this rescues the effect.
-
Measure Off-Target Pathway Activation: Directly assay the activity of suspected off-target pathways. For instance, an EROD assay can be used to measure CYP1A1 activity, which is downstream of AhR activation.
-
Experimental Protocols
Protocol 1: Assessing Off-Target CYP1A1 Induction (EROD Assay)
This protocol measures the activity of Cytochrome P450 1A1 (CYP1A1), which can be induced by this compound through the Aryl Hydrocarbon Receptor (AhR).
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for CYP1A1 induction (e.g., TCDD).
-
EROD Reaction:
-
Remove the treatment medium and wash the cells with PBS.
-
Add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Data Analysis: Quantify the EROD activity and normalize it to the protein content in each well.
Protocol 2: Kinase Profiling
To identify potential off-target kinase interactions, a kinase profiling service or a commercially available kit can be used. The general workflow is as follows:
-
Compound Preparation: Prepare a stock solution of this compound at a concentration suitable for the screening platform (often 10 mM in DMSO).
-
Kinase Panel Selection: Choose a panel of kinases that is relevant to your research area or a broad, representative panel.
-
Binding or Activity Assay: The screening can be performed as either a binding assay (measuring the displacement of a known ligand) or an activity assay (measuring the inhibition of substrate phosphorylation).
-
Data Analysis: The results are typically presented as a percentage of inhibition at a single concentration or as IC50 values for the kinases that are significantly inhibited.
Visualizations
References
Dealing with autofluorescence when imaging Ellipticine-treated cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ellipticine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence when imaging cells treated with this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound-treated cells?
A1: Autofluorescence is the natural emission of light by biological structures within cells when they are excited by light, which can be mistaken for a specific signal from a fluorescent probe. This intrinsic fluorescence can arise from various cellular components like mitochondria, lysosomes, and molecules such as NADH, collagen, and elastin. When imaging cells treated with this compound, which is itself a fluorescent compound, the signal from your intended fluorescent markers can be obscured by this background "noise," leading to a poor signal-to-noise ratio and potentially inaccurate results.
Q2: Is this compound fluorescent, and what are its spectral properties?
A2: Yes, this compound is a naturally fluorescent plant alkaloid.[1] It is described as a green fluorescent compound. Published data indicates that this compound has an excitation wavelength of approximately 420 nm, with its emission being recorded in the range of 450-850 nm. This intrinsic fluorescence is a critical consideration when designing imaging experiments.
Q3: What are the common sources of autofluorescence in cultured cells?
A3: Autofluorescence in cell cultures can originate from several sources:
-
Endogenous Molecules: Molecules like nicotinamide adenine dinucleotide (NADH), flavin adenine dinucleotide (FAD), collagen, elastin, and lipofuscin are naturally present in cells and exhibit fluorescence.[2][3][4][5]
-
Cell Culture Medium: Components in the culture medium, such as phenol red, riboflavin, and tryptophan, can be fluorescent.
-
Fixation: Chemical fixation, particularly with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can induce autofluorescence by cross-linking proteins and other molecules.
Troubleshooting Guide: Dealing with Autofluorescence
This guide provides a systematic approach to identifying and mitigating autofluorescence in your experiments with this compound-treated cells.
Step 1: Identify the Source of Autofluorescence
To effectively troubleshoot, you must first pinpoint the primary source of the unwanted background signal.
Experimental Workflow for Identifying Autofluorescence Source
Caption: A logical workflow to diagnose the source of autofluorescence.
Step 2: Minimize Autofluorescence Through Experimental Design
Before resorting to chemical quenching methods, optimizing your experimental protocol can significantly reduce background fluorescence.
-
Choice of Fluorophores: Select fluorophores with narrow excitation and emission spectra that are spectrally distinct from both this compound and common autofluorescent molecules. Red and far-red emitting dyes are often good choices as endogenous autofluorescence is typically weaker in this region of the spectrum.
-
Fixation Method: If fixation is necessary, consider using a non-aldehyde-based fixative like methanol or ethanol, as these tend to induce less autofluorescence than formaldehyde or glutaraldehyde. If aldehyde fixation is required, use the lowest possible concentration and shortest fixation time.
-
Culture Medium: For live-cell imaging, use a phenol red-free medium. If possible, also reduce the concentration of other fluorescent components like riboflavin and serum.
-
Instrument Settings: Optimize microscope settings, such as laser power, gain, and exposure time, using your control samples to maximize the signal from your specific probe while minimizing the background.
Step 3: Chemical Quenching of Autofluorescence
If autofluorescence remains a problem after optimizing your experimental design, chemical quenching methods can be employed.
Data Presentation: Spectral Properties
The following tables summarize the excitation and emission maxima of this compound and common cellular autofluorescent molecules to aid in the selection of appropriate fluorophores and filter sets.
Table 1: Spectral Properties of this compound
| Compound | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~420 | 450 - 850 (broad) |
Table 2: Spectral Properties of Common Endogenous Autofluorescent Molecules
| Molecule | Excitation Max (nm) | Emission Max (nm) |
| NADH | ~340-365 | ~450-470 |
| FAD/FMN | ~375, ~450 | ~525 |
| Collagen | ~325-340 | ~390-440 |
| Elastin | ~325-380 | ~400-450 |
| Lipofuscin | Broad (360-490) | Broad (540-650) |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Fixation and Permeabilization: Fix and permeabilize your cells according to your standard protocol.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS).
-
Sodium Borohydride Incubation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Incubate the cells in this solution for 15-30 minutes at room temperature.
-
Washing: Wash the cells thoroughly with PBS (3 x 5 minutes).
-
Staining: Proceed with your immunofluorescence or other staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin and General Autofluorescence
Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin and other sources.
-
Staining: Complete your entire staining protocol, including primary and secondary antibody incubations and final washes.
-
Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol and filter it through a 0.2 µm filter. Incubate the stained cells in this solution for 10-20 minutes at room temperature in the dark.
-
Destaining: Briefly dip the slides or coverslips in 70% ethanol to remove excess Sudan Black B.
-
Washing: Wash the cells extensively with PBS.
-
Mounting: Mount your sample using an aqueous mounting medium.
Signaling Pathway
This compound-Induced Apoptosis Signaling Pathway
This compound is known to induce apoptosis in cancer cells through multiple mechanisms, primarily by inhibiting Topoisomerase II, leading to DNA damage and the activation of p53-dependent pathways. It also engages the extrinsic apoptosis pathway through the Fas/FasL system and the intrinsic pathway via mitochondrial disruption.
Caption: Signaling cascade of this compound-induced apoptosis.
References
Technical Support Center: Titration of Ellipticine for Effective Topoisomerase II Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ellipticine to inhibit topoisomerase II. All protocols and data are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's inhibition of topoisomerase II?
This compound exhibits a multi-modal mechanism of action. Its primary modes of topoisomerase II inhibition are:
-
DNA Intercalation: Due to its planar, polycyclic structure, this compound inserts itself between the base pairs of DNA.[1][2][3] This distortion of the DNA helix interferes with the binding and function of topoisomerase II.[1]
-
Direct Enzyme Interaction: Studies have shown that this compound can bind directly to topoisomerase II, influencing its activity even in the absence of DNA.[4] It can stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): this compound can also induce the production of ROS within the cell, which can cause further DNA damage and contribute to cell death.
Q2: What is a typical effective concentration range for this compound in topoisomerase II inhibition assays?
The effective concentration of this compound can vary depending on the specific cell line, the purity of the compound, and the assay conditions. However, based on available literature, a broad range to consider for initial experiments would be from 1 µM to 200 µM. For complete inhibition in a decatenation assay, concentrations higher than 5000 µM might be required for the parent compound. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is poorly soluble in water.
-
Preparation: It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). For in vivo experiments, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Storage: Reconstituted stock solutions should be aliquoted and stored at -20°C for up to 3 months to maintain stability.
Q4: Can this compound affect other cellular processes besides topoisomerase II inhibition?
Yes, this compound is known to have multiple cellular effects, including:
-
Induction of apoptosis and cell cycle arrest, often in the G2/M phase.
-
Activation of p53 tumor suppressor pathways.
-
Uncoupling of mitochondrial oxidative phosphorylation.
-
Inhibition of various kinases.
Troubleshooting Guide
Issue 1: No or low inhibition of topoisomerase II activity observed.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C in aliquots. |
| Inactive Topoisomerase II Enzyme | Use a fresh aliquot of the enzyme. Verify enzyme activity with a known inhibitor like etoposide as a positive control. |
| Incorrect Assay Buffer Composition | Ensure the assay buffer contains all necessary components, especially ATP and MgCl2, at the correct concentrations. Prepare complete assay buffer fresh for each experiment as some components may not be stable. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value for your specific conditions. |
| Solvent Interference | If using DMSO to dissolve this compound, ensure the final concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit the enzyme. Include a solvent-only control in your experiment. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable this compound Concentration | Ensure accurate and consistent pipetting of the this compound stock solution. |
| Inconsistent Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol for all samples and experiments. |
| Cell Passage Number | If using cell-based assays, use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Assay Reagent Variability | Prepare fresh assay reagents, especially buffers and ATP solutions, for each set of experiments. |
Issue 3: High background signal or smearing on agarose gels (for decatenation/relaxation assays).
| Possible Cause | Troubleshooting Step |
| Nuclease Contamination | Ensure all reagents and equipment are free from nuclease contamination. Use nuclease-free water and pipette tips. Nuclease activity may be ATP-independent and result in a smear of degradation products. |
| Precipitation of this compound | Ensure this compound is fully dissolved in the solvent before adding it to the aqueous assay buffer. If precipitation occurs, gentle heating or sonication may aid dissolution. |
| Incorrect Gel Electrophoresis Conditions | Run the agarose gel at a low voltage (e.g., 5-10 V/cm) for a longer duration to improve resolution. Ensure the correct percentage of agarose is used. |
Quantitative Data Summary
Table 1: IC50 Values for this compound and its Derivatives against Topoisomerase IIα
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | DNA Cleavage | >200 | |
| ET-1 (N-methyl-5-demethyl this compound) | DNA Cleavage | ~40 | |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | DNA Cleavage | ~5 |
Note: IC50 values can vary based on experimental conditions.
Table 2: Binding Affinities (KD) of this compound
| Binding Partner | KD | Reference |
| Topoisomerase II | ~160 nM | |
| DNA (40-mer oligonucleotide) | ~65 nM | |
| Topoisomerase II - DNA Complex | ~1.5 µM |
Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to unlink catenated kinetoplast DNA (kDNA), and the inhibition of this process by this compound.
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Nuclease-free water
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare reaction tubes. For a 20 µL final reaction volume, add the following in order:
-
Nuclease-free water to bring the final volume to 20 µL
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
200 ng of kDNA
-
Varying concentrations of this compound (or DMSO for control)
-
-
Add 1-5 units of purified topoisomerase II enzyme to each tube, except for the no-enzyme control.
-
Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 0.8-1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide, destain with water, and visualize under UV light.
Expected Results:
-
No Enzyme Control: A single band of catenated kDNA at the top of the gel (in or near the well).
-
Enzyme Control (No this compound): Decatenated kDNA will appear as faster-migrating bands (minicircles).
-
This compound-Treated Samples: Inhibition of topoisomerase II will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and an increase in the catenated DNA band.
Visualizations
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intercalative binding of this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase II binds to this compound in the absence or presence of DNA. Characterization of enzyme-drug interactions by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of Synthesized Ellipticine Derivatives
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for validating the purity of synthesized ellipticine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound derivatives?
Impurities in synthesized this compound derivatives can originate from various stages of the manufacturing process.[1][2] The majority are characteristic of the specific synthetic route used.[1] Key sources include:
-
Starting Materials and Reagents: Unreacted starting materials, residual reagents, ligands, and catalysts used in the chemical synthesis.[1][2]
-
Intermediates: Synthetic intermediates that may be carried over into the final product.
-
Byproducts: Unintended products resulting from side reactions or over-reactions during synthesis.
-
Degradation Products: Impurities that form when the active pharmaceutical ingredient (API) breaks down due to exposure to heat, light, or moisture during synthesis or storage.
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.
Q2: Which analytical techniques are essential for determining the purity of this compound compounds?
A combination of chromatographic and spectroscopic methods is crucial for a comprehensive purity assessment. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC) with UV detection, is the standard for separating and quantifying the main compound from its impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information for the main peak and any impurity peaks, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is essential for confirming the chemical structure of the synthesized this compound derivative. It can also detect and help identify impurities if they are present in sufficient quantities (typically >1%).
Q3: What is an acceptable purity level for a synthesized this compound derivative for research purposes?
For early-stage research and in vitro biological testing, a purity of >95% as determined by HPLC is generally considered acceptable. However, for more advanced studies, such as in vivo animal trials or preclinical development, much stricter purity criteria of >98% or even >99.5% are required, with all impurities greater than 0.10% identified and characterized, in line with ICH guidelines.
Q4: My this compound derivative appears to degrade during HPLC analysis. Why is this happening and how can I prevent it?
Some this compound derivatives, particularly hydroxylated ones like 9-hydroxythis compound, can be unstable and degrade within the reverse-phase column during analysis. This can lead to the appearance of additional, unexpected peaks. To mitigate this, consider the following:
-
Mobile Phase Buffering: Use a buffered mobile phase (e.g., with ammonium acetate or sodium phosphate) to stabilize the compound.
-
Temperature Control: Maintain a consistent and potentially reduced column temperature to minimize thermal degradation.
-
Method Optimization: Shorten the analysis run time where possible to reduce the compound's residence time on the column.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification and analysis of your synthesized this compound derivatives.
Problem 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC chromatogram shows more peaks than expected.
Workflow for Troubleshooting Unexpected HPLC Peaks
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
Problem 2: Low Yield After Purification
Symptom: The final yield of your pure this compound derivative is significantly lower than expected after column chromatography or recrystallization.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a different stationary phase like alumina or deactivated silica gel. |
| Poor solubility in purification solvents. | The compound may be precipitating on the column or during transfer. Try a different solvent system for chromatography. For recrystallization, perform small-scale solubility tests to find an optimal solvent or solvent pair. |
| Product is lost during extraction. | This compound and its derivatives can have varying solubility depending on pH due to protonatable ring nitrogens. Ensure the pH of the aqueous layer during workup is optimized to keep your compound in the organic phase. |
| Inefficient chromatographic separation. | If the product co-elutes with a major impurity, the yield of pure fractions will be low. Optimize the mobile phase polarity or consider using a gradient elution to improve resolution. |
Experimental Protocols
General Protocol for HPLC Purity Analysis
This protocol provides a starting point for developing a purity analysis method for a novel this compound derivative.
Workflow for HPLC Method Development and Analysis
Caption: General workflow for HPLC purity determination.
Methodology:
-
Column: A standard reverse-phase C18 column is a good starting point.
-
Mobile Phase:
-
Phase A: Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Phase B: Acetonitrile (MeCN) with 0.1% FA or TFA.
-
Note: Formic acid is recommended for Mass-Spec (MS) compatible methods.
-
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) to ensure separation of all components.
-
Detection: Use a UV detector set at a wavelength where this compound derivatives strongly absorb (e.g., 254 nm or 293 nm).
-
Sample Preparation: Dissolve the sample accurately in a suitable solvent (like DMSO or MeCN) and dilute with the mobile phase. Ensure the final concentration is within the linear range of the detector.
-
Purity Calculation: Purity is typically reported as a percentage of the total peak area.
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) * 100
-
Protocol for Structural Confirmation by ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for these types of heterocyclic compounds.
-
Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Integrate all peaks and assign them to the expected protons in the this compound derivative structure.
-
Check for small, unassignable peaks which may indicate the presence of impurities.
-
Protocol for Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) is a common and effective method for analyzing this compound derivatives.
-
Sample Preparation: Prepare a dilute solution of your compound (~10-50 µg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Infusion: The sample can be introduced into the mass spectrometer either by direct infusion using a syringe pump or via an LC-MS system (preferred, as it provides separation).
-
Acquisition Mode: Acquire data in positive ion mode, as the nitrogen atoms in the this compound core are readily protonated. Look for the [M+H]⁺ ion.
-
Analysis:
-
Confirm that the major ion observed corresponds to the expected molecular weight of your compound ([M+H]⁺). For this compound (C₁₇H₁₄N₂), the monoisotopic mass is 246.12, so the [M+H]⁺ ion would be observed at an m/z of ~247.12.
-
If using LC-MS, check the mass spectra of any impurity peaks to help in their identification.
-
References
Validation & Comparative
Comparative analysis of Ellipticine and etoposide as topoisomerase II inhibitors
A Comparative Analysis of Ellipticine and Etoposide as Topoisomerase II Inhibitors
Introduction
DNA topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a critical role in processes like DNA replication, transcription, and chromosome segregation. Its essential function in cell proliferation has made it a key target for anticancer drug development. Among the agents targeting this enzyme, this compound and etoposide are two prominent inhibitors, each with a distinct mechanism of action and clinical profile.
This compound is a plant alkaloid derived from species like Ochrosia elliptica. It functions as a multi-modal anticancer agent, with its primary mechanisms including DNA intercalation and inhibition of Topo II. Etoposide, a semi-synthetic derivative of podophyllotoxin from the Mayapple plant, is a widely used chemotherapeutic drug. It is classified as a Topo II poison, interfering with the enzyme's function to induce cytotoxic DNA double-strand breaks.
This guide provides a comparative analysis of this compound and etoposide, focusing on their mechanisms as Topo II inhibitors, cytotoxic efficacy, effects on cellular signaling pathways, and clinical relevance. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and etoposide disrupt the catalytic cycle of Topoisomerase II, but through different molecular interactions. Topo II functions by creating a transient double-strand break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, after which it re-ligates the break.
Etoposide: The Classic Poison Etoposide is a non-intercalating Topo II poison. It does not bind strongly to DNA itself but instead forms a ternary complex with Topo II and DNA. Etoposide stabilizes the "cleavable complex," a state where the enzyme is covalently bound to the 5' ends of the broken DNA. By inhibiting the re-ligation step of the enzyme's catalytic cycle, etoposide leads to an accumulation of permanent, protein-linked DNA double-strand breaks. These breaks trigger cell cycle arrest, particularly in the S and G2 phases, and ultimately induce apoptosis.
This compound: The Multi-Modal Agent this compound's mechanism is more complex. Its planar structure allows it to act as a potent DNA intercalator , inserting itself between DNA base pairs. This intercalation distorts the DNA helix, which can interfere with the binding and function of Topo II. This compound is considered a Topo II catalytic inhibitor, but it can also act as a mild poison.
Beyond its direct interaction with DNA and Topo II, this compound is a pro-drug that can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes. This activation leads to the formation of reactive metabolites that can form covalent adducts with DNA, causing further damage and contributing to its cytotoxicity. This compound's multi-modal action also includes the generation of reactive oxygen species (ROS) and the uncoupling of mitochondrial oxidative phosphorylation.
Caption: Comparative mechanisms of Etoposide and this compound.
Comparative Efficacy and Cytotoxicity
The potency of a Topo II inhibitor is determined by its ability to inhibit the enzyme and its cytotoxicity against cancer cells, often quantified by the half-maximal inhibitory concentration (IC₅₀).
Inhibition of Topoisomerase II
Direct comparison of Topo II inhibition shows significant differences in potency. Etoposide's ability to trap the cleavable complex is dependent on experimental conditions, with reported IC₅₀ values for DNA cleavage varying. For instance, one study on yeast Topo II reported IC₅₀ values for etoposide ranging from 6 µM to 45 µM depending on the presence of ATP or its analogues. Another study reported a much higher IC₅₀ of 78.4 µM for etoposide's inhibitory activity. In contrast, this compound has been described as a modest inhibitor of DNA cleavage, with an IC₅₀ value greater than 200 µM in one study.
| Compound | Target/Assay | IC₅₀ (µM) | Source |
| Etoposide | Topo II DNA Cleavage (Yeast, +ATP) | ~6 | |
| Topo II DNA Cleavage (Yeast, no nucleotide) | ~45 | ||
| Topo II Inhibition | 78.4 | ||
| This compound | Topo IIα-mediated DNA Cleavage Inhibition | >200 |
Note: IC₅₀ values are highly dependent on the specific assay conditions, enzyme source, and substrate used, making direct comparisons between different studies challenging.
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxicity across a range of human cancer cell lines, with IC₅₀ values often in the low micromolar or sub-micromolar range. Etoposide also shows broad-spectrum activity, though its potency can vary significantly between cell lines and exposure times.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Etoposide IC₅₀ (µM) | Source (this compound) | Source (Etoposide) |
| MCF-7 | Breast Adenocarcinoma | ~1.25 | ~150 (24h), ~100 (48h) | ||
| HL-60 | Leukemia | 0.72 ± 0.08 | - | - | |
| CCRF-CEM | Leukemia | 3.82 ± 0.35 | - | - | |
| IMR-32 | Neuroblastoma | 0.31 ± 0.04 | - | - | |
| U87MG | Glioblastoma | 1.05 ± 0.11 | - | - | |
| A549 | Lung Carcinoma | - | 3.49 (72h) | - | |
| Raw 264.7 | Monocyte Macrophage | - | 5.40 µg/ml (~9.16 µM) | - |
Note: Data is compiled from multiple sources with different experimental conditions (e.g., incubation times). Direct comparison should be made with caution.
Signaling Pathways and Cellular Response
The DNA damage induced by both agents triggers complex cellular signaling cascades that converge on cell cycle arrest and apoptosis.
This compound-Induced Apoptosis
In human breast cancer cells (MCF-7), this compound-induced apoptosis is a well-documented process involving multiple pathways. It causes G2/M phase arrest associated with an increased expression of the tumor suppressor p53 and the cyclin-dependent kinase inhibitors p21/WAF1 and KIP1/p27. Furthermore, this compound triggers the extrinsic apoptosis pathway by upregulating the Fas receptor and its ligand (FasL), leading to the activation of caspase-8. It also engages the intrinsic (mitochondrial) pathway, disrupting mitochondrial function and activating caspase-9. A crosstalk between these two pathways, mediated by the Bid protein, amplifies the apoptotic signal.
Caption: this compound-induced apoptotic signaling pathway.
Etoposide-Induced Apoptosis
Etoposide-induced double-strand breaks are potent triggers of the DNA Damage Response (DDR). The p53 pathway is a critical component of this response. Upon sensing extensive DNA damage, p53 is activated and accumulates, leading to the transcriptional activation of genes that promote cell cycle arrest and apoptosis. The resulting cell death program is executed by caspases. Etoposide's cytotoxic effects are most pronounced in rapidly dividing cells, which are more reliant on Topo II for managing DNA topology during replication.
Caption: Etoposide-induced apoptotic signaling pathway.
Toxicity and Clinical Application
Etoposide is an FDA-approved drug and a cornerstone of combination chemotherapy regimens for various malignancies, including testicular cancer, small-cell lung cancer, and lymphomas. Its clinical use is well-established. However, its efficacy is limited by significant side effects, most notably myelosuppression (leukopenia and thrombocytopenia). Other common adverse effects include nausea, vomiting, and alopecia. A serious long-term risk is the development of therapy-related secondary malignancies, such as acute myeloid leukemia.
This compound and its derivatives (like 9-hydroxyellipticinium) have shown promise in preclinical studies and have entered clinical trials, particularly for metastatic breast cancer and myeloblastic leukemia. However, their clinical application has been severely hampered by high toxicity and undesirable side effects, which has prevented them from achieving widespread clinical use. Research is ongoing to develop drug delivery systems, such as nanocarriers, to improve the therapeutic index of this compound by increasing its efficacy and reducing systemic toxicity.
Experimental Protocols
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to act as a Topo II poison by measuring the stabilization of the enzyme-DNA cleavable complex.
Methodology:
-
Reaction Setup: Prepare reaction mixtures in a microcentrifuge tube containing assay buffer (e.g., Tris-HCl, KCl, MgCl₂, ATP), supercoiled plasmid DNA (e.g., pBR322) as the substrate, and purified human Topoisomerase IIα enzyme.
-
Compound Addition: Add varying concentrations of the test compound (Etoposide or this compound) or vehicle control (DMSO) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to act on the DNA substrate in the presence of the inhibitor.
-
Termination: Stop the reaction by adding a termination solution containing SDS (to linearize the covalently-bound protein) and proteinase K (to digest the enzyme).
-
Electrophoresis: Load the samples onto an agarose gel containing an intercalating dye (e.g., ethidium bromide). Run the gel to separate the different DNA topoisomers.
-
Visualization and Analysis: Visualize the DNA bands under UV light. A Topo II poison will increase the amount of linear DNA (resulting from the stabilized double-strand breaks) compared to the control. Quantify the band intensities to determine the IC₅₀ value for cleavage stimulation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (Etoposide or this compound) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: General workflow for a cell viability (MTT) assay.
Conclusion
This compound and etoposide represent two distinct classes of Topoisomerase II inhibitors with different mechanisms, efficacies, and clinical trajectories.
-
Etoposide is a classic Topo II poison with a well-defined mechanism of stabilizing the cleavable complex. It is a clinically successful drug, but its use is tempered by significant toxicity and the risk of secondary cancers.
-
This compound is a multi-modal agent that acts through DNA intercalation, Topo II inhibition, and the formation of DNA adducts after metabolic activation. While it shows high potency in preclinical models, its clinical development has been hindered by a poor toxicity profile.
The comparative study of these two agents provides valuable insights for drug development. The success of etoposide underscores the therapeutic validity of targeting Topo II by poisoning the enzyme. The challenges faced by this compound highlight the need to mitigate off-target effects and improve the therapeutic window, possibly through targeted delivery systems or the development of derivatives with more favorable pharmacological properties. Future research into novel Topo II inhibitors may benefit from exploring agents that combine mechanistic features to enhance cancer cell-specific cytotoxicity while minimizing systemic toxicity.
Unlocking Enhanced Potency: A Comparative Guide to Novel Ellipticine Derivatives
For researchers, scientists, and professionals in drug development, the quest for more effective and less toxic anticancer agents is relentless. Ellipticine, a natural alkaloid, has long been a compound of interest due to its anticancer properties. However, its clinical application has been hampered by issues such as low solubility and adverse side effects. This has spurred the development of novel this compound derivatives designed to overcome these limitations while enhancing therapeutic efficacy. This guide provides a comprehensive comparison of these next-generation compounds with their parent, supported by experimental data and detailed methodologies.
Enhanced Cytotoxicity Profile of Novel Derivatives
Recent research has led to the synthesis of a variety of this compound derivatives with modifications at different positions of the tetracyclic ring structure. These modifications have, in several cases, resulted in significantly improved cytotoxic activity against a range of cancer cell lines when compared to the parent this compound compound.
Notably, N-alkylation of this compound has been shown to enhance growth inhibition across multiple cell lines. For instance, 6-methylthis compound has demonstrated potent growth inhibitory activity with GI50 values ranging from 0.47 to 0.9 μM[1]. Furthermore, novel hexacyclic this compound derivatives have been synthesized and screened, with some showing superior antitumor activity and better tolerance in in vivo models compared to this compound[2][3]. One such derivative, compound 1l, not only showed higher antitumor activity but also induced a significantly higher percentage of late apoptotic cells in NCI-H460 cells (21.6% at 20.0 µM) compared to the control (3.1% with DMSO)[2][3].
Other modifications, such as the introduction of substituents at the 11-position, have also yielded derivatives with potent and, in some cases, divergent cellular growth effects. Two 11-substituted derivatives, a benzylamide (11) and a conjugated ketone (13), have shown exceptional activity, with the benzylamide derivative demonstrating more than 50% cytotoxicity in cell lines such as HOP62, SNB75, OVCAR-3, OVCAR-4, and 786-0 at a 10 µM concentration.
Below is a summary of the cytotoxic activities of selected novel this compound derivatives compared to the parent compound.
| Compound | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| This compound (Parent Compound) | HepG2 | 4.1 | |
| MCF-7, U87MG, IMR-32, UKF-NB-4 | Varies | ||
| 6-Methylthis compound | 12 Cancer Cell Lines | 0.47 - 0.9 | |
| N-Alkylated 6-Methylthis compound | 12 Cancer Cell Lines | 1.3 - 28 | |
| Compound 1l (Hexacyclic Derivative) | NCI-H460 | Induces 21.6% late apoptosis at 20.0 µM | |
| 11-Substituted Benzylamide (11) | HOP62, SNB75, OVCAR-3, OVCAR-4, 786-0 | >50% cytotoxicity at 10 µM | |
| Br-Ell-SO3Na (Water-Soluble Derivative) | K562 | 10.42 (µg/mL) | |
| HL-60 | 25.93 (µg/mL) |
Mechanism of Action: Targeting Topoisomerase II and Beyond
The primary mechanism of action for this compound and its derivatives is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.
Many novel derivatives have been specifically designed to enhance this topoisomerase II-targeting activity. For example, two derivatives under investigation were found to fully inhibit the DNA decatenation reaction at a concentration of 100 μM, indicating potent topoisomerase II inhibition.
Beyond topoisomerase II inhibition, this compound and its derivatives have been shown to modulate several key signaling pathways involved in cancer progression. These include the PI3K/AKT, p53, and MAPK pathways. The induction of apoptosis by this compound has been linked to a p53-dependent pathway in human hepatocellular carcinoma cells. In human breast cancer cells (MCF-7), this compound treatment leads to G2/M phase cell cycle arrest and apoptosis, associated with an increase in p53 and p21/WAF1 expression. However, in some cancer types like T-cell lymphoma, this compound-induced apoptosis appears to be p53-independent and is linked to oxidative DNA damage.
The following diagram illustrates the primary mechanism of action and the key signaling pathways affected by this compound and its derivatives.
Caption: Mechanism of Action of this compound and its Derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
For suspension cells, resuspend cells in complete medium and seed 10,000-50,000 cells per well in a 96-well plate in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
For adherent cells, remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. For suspension cells, add the dilutions directly to the wells. Include vehicle and blank controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well and shake the plate for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
The following diagram outlines the workflow for the MTT assay.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA in distilled water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
-
Compound and Enzyme Addition:
-
Add the test compound (this compound derivative) at various concentrations to the reaction tubes. Include a no-inhibitor control.
-
Add purified human topoisomerase IIα enzyme to each tube.
-
-
Incubation:
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer/loading dye (e.g., STEB).
-
For some protocols, a chloroform/isoamyl alcohol extraction is performed to separate the aqueous phase.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide, destain with water, and visualize under UV light.
-
Inhibited reactions will show a higher proportion of catenated kDNA (which remains in the well), while uninhibited reactions will show decatenated DNA minicircles that migrate into the gel. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.
-
The following diagram illustrates the workflow for the topoisomerase II decatenation assay.
Caption: Experimental Workflow for the Topoisomerase II Decatenation Assay.
Conclusion
The development of novel this compound derivatives represents a significant advancement in the search for potent anticancer agents. By modifying the parent this compound structure, researchers have successfully created compounds with enhanced cytotoxicity, improved solubility, and diverse mechanisms of action. The data presented in this guide highlights the superior performance of several derivatives compared to the parent compound. The detailed experimental protocols provided will enable researchers to further investigate these promising molecules and accelerate their journey from the laboratory to potential clinical applications. The continued exploration of structure-activity relationships and the elucidation of their effects on key signaling pathways will undoubtedly pave the way for the next generation of this compound-based cancer therapeutics.
References
- 1. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of this compound-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Ellipticine in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Ellipticine, a potent antineoplastic alkaloid, with a standard chemotherapeutic agent. The information presented herein is curated from preclinical studies to assist researchers in evaluating its potential in cancer therapy. This document summarizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows.
Comparative Efficacy of this compound: In Vitro Cytotoxicity
While direct comparative data for this compound in solid tumor xenograft models is limited in publicly available literature, in vitro studies provide valuable insights into its potency against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in comparison to Doxorubicin, a widely used chemotherapy drug, in human neuroblastoma cell lines.
Table 1: Comparative In Vitro Cytotoxicity of this compound and Doxorubicin in Human Neuroblastoma Cell Lines
| Cell Line | Compound | IC50 (µM) |
| IMR-32 | This compound | > 10 |
| Doxorubicin | 0.04 ± 0.01 | |
| UKF-NB-4 | This compound | 0.9 ± 0.2 |
| Doxorubicin | 0.9 ± 0.3 |
Data sourced from in vitro studies. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
In Vivo Anti-Tumor Activity of this compound Derivatives
While head-to-head xenograft data for this compound is scarce, studies on its derivatives demonstrate in vivo anti-tumor activity. For instance, 2-methyl-9-hydroxyellipticinium acetate (NSC 264-137) has shown activity in murine leukemia models.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of findings, detailed methodologies for key experimental setups are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., IMR-32 and UKF-NB-4 neuroblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of this compound or a comparative agent (e.g., Doxorubicin) for a specified period (e.g., 48-96 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
Xenograft Tumor Model (General Protocol)
-
Cell Preparation: A human cancer cell line (e.g., a solid tumor line) is cultured, harvested during the exponential growth phase, and resuspended in a suitable medium, with or without Matrigel.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound or a comparative drug is administered via a specified route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
Visualizing Experimental Workflow and Cellular Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the molecular pathways affected by this compound.
This compound exerts its anti-tumor effects through multiple mechanisms, primarily targeting DNA integrity and cellular division.
Conclusion
References
Comparing the cytotoxicity of Ellipticine across different cancer cell lines
Ellipticine, a naturally occurring plant alkaloid, has garnered significant interest in oncological research due to its potent antineoplastic properties.[1] Its planar, polycyclic structure enables it to intercalate into DNA, disrupt DNA replication and transcription, and ultimately trigger cell death in rapidly dividing cancer cells.[1] This guide provides a comparative analysis of this compound's cytotoxic effects across various human cancer cell lines, supported by experimental data and detailed methodologies for researchers in drug development and cancer biology.
Mechanism of Action: A Multi-Faceted Approach
This compound exerts its cytotoxic effects through several primary mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound inserts itself between DNA base pairs, distorting the helical structure.[1][2] This action inhibits the function of topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication.[3] The inhibition leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell that triggers apoptotic pathways.
-
Formation of DNA Adducts: this compound is considered a pro-drug that can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes. This activation leads to the formation of reactive metabolites that covalently bind to DNA, forming adducts. These DNA adducts are a form of DNA damage that can stall replication and transcription, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis via Signaling Pathways: The DNA damage induced by this compound activates key tumor suppressor pathways, notably the p53 pathway. This leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis. In some cell lines, such as human breast MCF-7 cancer cells, this compound has been shown to increase the expression of Fas/APO-1 and its ligands, activating the extrinsic apoptosis pathway via caspase-8, and also disrupt mitochondrial function, engaging the intrinsic pathway via caspase-9.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary significantly across different cancer cell lines, reflecting differences in cellular uptake, metabolic activation, and DNA repair capacities.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~1.0 | 48 | |
| U87MG | Glioblastoma | ~1.0 | 48 | |
| U87 MG | Human Glioma | 1.48 | Not Specified | |
| CCRF-CEM | Leukemia (T-cell) | ~4.0 | 48 | |
| IMR-32 | Neuroblastoma | Sensitive | 96 | |
| UKF-NB-4 | Neuroblastoma | Sensitive | 96 | |
| Friend Leukemia | Leukemia (Murine) | ~8.12 | 24 | |
| L1210 | Leukemia (Murine) | ~4.67 | 24 |
*Converted from µg/ml. Note: The sensitivity of cell lines like HL-60, CCRF-CEM, IMR-32, and UKF-NB-4 has been shown to correspond with the levels of this compound-DNA adducts formed within the cells.
Experimental Protocols for Cytotoxicity Assessment
Standardized assays are critical for obtaining reproducible cytotoxicity data. The most common methods used to evaluate this compound's efficacy are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells per well and incubate for 24-48 hours to allow for attachment and exponential growth.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-10 µM) in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, or 50% N,N-dimethylformamide with 20% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye serves as a proxy for total cellular protein mass, which is proportional to the cell number.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the treatment medium and fix the adherent cells by adding 50-100 µL of cold 10% (wt/vol) TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates at least three to four times with 1% (vol/vol) acetic acid to remove excess TCA and unbound dye. Air-dry the plates completely.
-
SRB Staining: Add 50-100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Air-dry the plates again. Add 100-200 µL of a solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) on a microplate reader at a wavelength of approximately 510-540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: A generalized workflow for in vitro cytotoxicity assays.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Molecular mechanisms of antineoplastic action of an anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of this compound-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Ellipticine and camptothecin in vitro
In the landscape of cancer chemotherapy, topoisomerase inhibitors stand out as a critical class of therapeutic agents that target the essential nuclear enzymes responsible for managing DNA topology. This guide provides a detailed in vitro comparison of two prominent topoisomerase inhibitors: Ellipticine, a plant alkaloid primarily targeting Topoisomerase II, and Camptothecin, a quinoline alkaloid known for its specific inhibition of Topoisomerase I. This objective analysis, supported by experimental data, is designed for researchers, scientists, and drug development professionals to understand the distinct mechanisms and cellular effects of these two potent anticancer compounds.
Mechanism of Action: A Tale of Two Topoisomerases
The primary distinction between this compound and camptothecin lies in their specific enzymatic targets. This compound primarily acts as a Topoisomerase II inhibitor, while Camptothecin is a well-established Topoisomerase I inhibitor[1].
This compound: This tetracyclic alkaloid exerts its anticancer activity through multiple mechanisms.[2] Its primary mode of action is the inhibition of topoisomerase II.[3][4][5] this compound intercalates into DNA, inserting itself between the base pairs, which disrupts DNA replication and transcription. This intercalation stabilizes the complex between DNA and topoisomerase II, preventing the enzyme from re-ligating the double-strand breaks it creates, which ultimately leads to DNA damage and apoptosis. Additionally, this compound is known to generate reactive oxygen species (ROS) and can form covalent DNA adducts after metabolic activation, further contributing to its cytotoxicity.
Camptothecin: This natural alkaloid specifically targets DNA topoisomerase I, an enzyme that relieves torsional stress by creating transient single-strand breaks in DNA. Camptothecin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strand. This trapped or "cleavable" complex becomes a roadblock for DNA replication forks during the S-phase of the cell cycle. The collision of the replication machinery with these complexes converts the single-strand breaks into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.
Caption: Distinct mechanisms of this compound (Topo II inhibitor) and Camptothecin (Topo I inhibitor).
Comparative Cytotoxicity
The cytotoxic efficacy of a compound is typically measured by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. The tables below summarize representative IC50 values for this compound and camptothecin across various human cancer cell lines. It is important to note that IC50 values can vary based on the cell line, exposure time, and specific assay conditions used.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| IMR-32 | Neuroblastoma | < 1 | |
| UKF-NB-4 | Neuroblastoma | < 1 | |
| UKF-NB-3 | Neuroblastoma | < 1 | |
| HL-60 | Leukemia | < 1 | |
| MCF-7 | Breast Adenocarcinoma | ~ 1 | |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 3.7 | |
Table 2: In Vitro Cytotoxicity of Camptothecin and its Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Camptothecin | HT-29 | Colon Carcinoma | 10 | |
| Camptothecin | SKOV3 | Ovarian | 37-48 | |
| Camptothecin | LOX | Melanoma | 37-48 | |
| Camptothecin | HT29 | Colon | 37-48 | |
| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon Carcinoma | 8.8 | |
| Topotecan (TPT) | HT-29 | Colon Carcinoma | 33 |
| Free Camptothecin | MCF-7 | Breast Cancer | 570 (0.57 µM) | |
Cell Cycle Arrest and Apoptosis Induction
Both compounds ultimately induce programmed cell death (apoptosis) through the generation of extensive DNA damage, but the preceding signaling events and effects on the cell cycle differ.
This compound: Treatment with this compound typically leads to cell cycle arrest in the G2/M phase. This arrest is often associated with an increase in the expression of p53 and the cyclin-dependent kinase inhibitor p21/WAF1. The apoptotic cascade induced by this compound can involve the Fas/Fas ligand death receptor pathway and the mitochondrial pathway, characterized by the activation of caspase-8 and caspase-9.
Camptothecin: As its mechanism is tightly linked to DNA replication, camptothecin is S-phase specific. It causes cell cycle arrest at both the S and G2/M phases. The DNA damage response (DDR) pathway is activated, often involving the ATM and Chk2 kinases, leading to the phosphorylation of cell division cycle 25C (Cdc25C) and subsequent G2/M arrest. The persistent DNA damage ultimately triggers apoptosis, frequently through the mitochondrial pathway involving the release of cytochrome c and activation of caspases.
Caption: Downstream signaling pathways leading to apoptosis for this compound and Camptothecin.
Experimental Protocols
Accurate comparison requires standardized and robust experimental protocols. Below are methodologies for key in vitro assays used to evaluate and differentiate these compounds.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, test compounds (this compound, Camptothecin), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Protocol:
-
Seed cells at an appropriate density (e.g., 1,500-4,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of a compound to inhibit Topoisomerase II from decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Materials: Kinetoplast DNA (kDNA), human Topoisomerase II enzyme, assay buffer, test compounds, stop solution (SDS/Proteinase K), agarose gel, DNA staining agent (e.g., Ethidium Bromide).
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, kDNA, and sterile water.
-
Add the test compound (this compound) at various concentrations. Include a positive control (enzyme only) and a negative control (no enzyme).
-
Initiate the reaction by adding the Topoisomerase II enzyme.
-
Incubate at 37°C for approximately 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Run the samples on an agarose gel.
-
Stain and visualize the DNA. Inhibition is observed as the kDNA fails to decatenate and remains in the well, while decatenated minicircles migrate into the gel in the control.
-
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay determines if a compound can inhibit the ability of Topoisomerase I to relax supercoiled plasmid DNA.
-
Materials: Supercoiled plasmid DNA (e.g., pHOT-1), human Topoisomerase I enzyme, assay buffer, test compounds, stop solution, agarose gel, DNA staining agent.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, supercoiled DNA, and sterile water.
-
Add the test compound (Camptothecin) at various concentrations. Include positive and negative controls.
-
Add the Topoisomerase I enzyme to all tubes except the negative control.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and run the samples on an agarose gel.
-
Stain and visualize the DNA. Inhibition of relaxation is observed when the supercoiled DNA form persists in the presence of the inhibitor, compared to the relaxed DNA form in the enzyme-only control.
-
Caption: General experimental workflow for the in vitro comparison of anticancer compounds.
Conclusion
This compound and camptothecin are both potent, naturally derived anticancer agents that induce cell death by targeting DNA topoisomerases. However, their in vitro profiles are distinct. This compound is a multi-modal Topoisomerase II inhibitor that also generates ROS and forms DNA adducts, leading to G2/M arrest. In contrast, camptothecin is a specific Topoisomerase I "poison" that traps the enzyme-DNA complex, causing S-phase-dependent DNA damage and cell cycle arrest. Understanding these fundamental differences in their mechanism of action, cytotoxicity profiles, and the cellular pathways they trigger is crucial for their application in cancer research and the development of next-generation topoisomerase-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound A cell-permeable antitumor alkaloid that acts as an inhibitor of topoisomerase II and acts as an intercalative agent that stimulates topoisomerase II-mediated DNA breakage. | 519-23-3 [sigmaaldrich.com]
Side-by-side analysis of the DNA binding affinity of Ellipticine derivatives
For researchers, scientists, and drug development professionals, understanding the DNA binding affinity of novel compounds is a cornerstone of anticancer drug discovery. Ellipticine, a potent antineoplastic agent, and its derivatives have long been a subject of intense study due to their primary mechanisms of action: DNA intercalation and inhibition of topoisomerase II.[1][2][3] This guide provides a side-by-side analysis of the DNA binding affinity of various this compound derivatives, supported by quantitative data and detailed experimental protocols.
Comparative DNA Binding Affinity
The ability of this compound derivatives to bind to DNA is a critical determinant of their biological activity. The strength of this interaction is often quantified by the intrinsic binding constant (Kb). A higher Kb value indicates a stronger binding affinity. The following table summarizes the DNA binding constants for a series of benzimidazo[2,1-a]this compound derivatives as determined by absorption spectroscopy.
| Compound | Derivative Structure | Intrinsic Binding Constant (Kb) M⁻¹ |
| 1 | Benzimidazo[2,1-a]this compound | 1.933 x 10⁴ |
| 2 | Benzimidazo[2,1-b]this compound | 1.68 x 10⁴ |
| 3 | Benzimidazo[2,1-c]this compound | 2.146 x 10⁴ |
Table 1: DNA binding constants of benzimidazo[2,1-a]this compound derivatives with Calf Thymus DNA (CT-DNA). Data sourced from[4].
The data reveals that compound 3 exhibits the highest DNA binding affinity among the tested derivatives, followed by compound 1 and then 2 .[4] This increased affinity is attributed to greater substitutions on the carbazole moiety, leading to increased hydrophobicity and consequently, a stronger interaction with DNA.
Other studies have qualitatively compared the DNA intercalation of different derivatives. For instance, N-methyl-5-demethyl this compound (ET-1) and 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) have been shown to be more potent DNA intercalators than the parent this compound compound. Similarly, N2-Ethyl N-methyl 5-demethyl ellipticinium bromide (Z1) and N2-Hexyl N-methyl 5-demethyl ellipticinium bromide (Z2) have demonstrated effective DNA intercalation.
Experimental Protocols
The determination of DNA binding affinity relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments cited in the analysis of this compound derivatives.
UV-Vis Absorption Spectroscopy
This technique is used to monitor the interactions between small molecules and DNA. The binding of a compound to DNA can cause changes in the absorption spectrum of the compound.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Solutions of the this compound derivatives are prepared in a suitable buffer (e.g., Tris-HCl).
-
A fixed concentration of the derivative is titrated with increasing concentrations of Calf Thymus DNA (CT-DNA).
-
The absorption spectra are recorded after each addition of DNA.
-
The changes in absorbance at a specific wavelength are used to calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or by plotting (DNA)/(εa-εf) versus (DNA).
-
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This assay is based on the displacement of a fluorescent dye, ethidium bromide (EB), from its DNA-intercalated state by a compound that also intercalates into DNA. The decrease in EB fluorescence is proportional to the binding affinity of the test compound.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
A solution of CT-DNA pre-incubated with ethidium bromide is prepared to form a fluorescent complex.
-
The this compound derivative is incrementally added to this solution.
-
The fluorescence emission spectrum is recorded after each addition, with an excitation wavelength typically around 480 nm and emission monitored between 550 nm and 750 nm.
-
The quenching of the EB-DNA fluorescence indicates the displacement of EB by the derivative, signifying an intercalative binding mode.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon binding of a small molecule.
-
Instrumentation: A CD spectropolarimeter.
-
Procedure:
-
A solution of CT-DNA is prepared in a suitable buffer.
-
The CD spectrum of DNA alone is recorded.
-
The this compound derivative is added to the DNA solution at various concentrations.
-
The CD spectra of the DNA-compound complexes are recorded.
-
Changes in the characteristic positive and negative bands of the B-form DNA spectrum can provide insights into the binding mode (intercalation vs. groove binding) and the extent of conformational changes induced by the derivative.
-
Mechanism of Action: Topoisomerase II Inhibition
A primary mechanism of the anticancer activity of this compound and its derivatives is the inhibition of human DNA topoisomerase IIα. These compounds act as catalytic inhibitors, and their potency is often related to their ability to intercalate into the DNA double helix.
Caption: Mechanism of Topoisomerase IIα inhibition by this compound derivatives.
The diagram illustrates the normal catalytic cycle of Topoisomerase IIα, which involves binding to supercoiled DNA, creating a transient double-strand break to allow for DNA relaxation, and subsequent religation of the DNA strands. This compound derivatives intercalate into the DNA and bind to the Topoisomerase II-DNA complex, stabilizing the cleavage complex. This prevents the religation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering programmed cell death (apoptosis) in cancer cells.
References
Ellipticine-Based Therapies: A Comparative Meta-Analysis of Clinical and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Ellipticine, a natural alkaloid derived from the leaves of Ochrosia elliptica, and its synthetic derivatives have been a subject of extensive research for over six decades due to their potent anticancer properties.[1][2] While several this compound-based compounds have advanced into clinical trials, their journey has been marked by both promising efficacy and challenges related to toxicity and therapeutic efficacy. This guide provides a meta-analysis of available clinical and preclinical data to offer a comparative perspective on the performance of this compound-based therapies against various cancer types and in comparison to other treatment modalities.
Comparative Efficacy of this compound Derivatives
This compound and its derivatives exert their anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) that induce DNA damage.[3][4] The planar structure of this compound allows it to insert between DNA base pairs, disrupting replication and transcription.[3] Furthermore, some derivatives can be metabolically activated by cytochrome P450 enzymes to form covalent DNA adducts, contributing to their cytotoxic effects.
Several derivatives have been developed to enhance efficacy and reduce toxicity. Notably, 9-hydroxy-N-methylellipticinium acetate (Celiptium) and 9-hydroxythis compound progressed to Phase II clinical trials. However, these trials were discontinued due to issues with side effects and overall efficacy. Another derivative, S16020, an olivacine derivative, also entered Phase I clinical trials before being discontinued.
Preclinical studies have demonstrated the potential of novel this compound derivatives. For instance, 11-substituted ellipticines have shown significant growth inhibition in the NCI-60 cancer cell line panel. Specifically, a benzylamide derivative (compound 11) and a conjugated ketone (compound 13) showed exceptional activity, with the benzylamide derivative exhibiting cytotoxic effects against several cancer cell lines at micromolar concentrations.
Below is a summary of preclinical data for selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | Result (IC50/GI50) | Reference |
| This compound | L1210 (Leukemia) | Cytotoxicity | 10⁻⁸ to 10⁻⁶ M | |
| Benzylamide 11 | HOP62 (Lung), SNB75 (CNS), OVCAR-3 (Ovarian), OVCAR-4 (Ovarian), 786-0 (Renal) | Cytotoxicity (48h) | >50% cytotoxicity at 10 µM | |
| EPED3 (NSC 338258) | RPMI-8226 (Multiple Myeloma) | Growth Inhibition | Not specified | |
| EPED3 (NSC 338258) | RPMI-8226/Dox1V (Doxorubicin-resistant Multiple Myeloma) | Growth Inhibition | Not specified |
Clinical Trial Data Overview
One of the most studied this compound derivatives in a clinical setting is 2-methyl-9-hydroxy ellipticinium acetate (NSC 264-137). In a preliminary clinical trial, this compound demonstrated objective remissions in approximately 25% of patients with advanced breast cancer that was refractory to other treatments. The remissions were observed after 3-4 weeks of treatment and lasted for 1-18 months. The drug was administered at a dose of 80-100 mg/m² per week via a one-hour intravenous infusion. Activity was also noted in some cases of anaplastic thyroid carcinoma and ovarian carcinoma.
Toxicity and Side Effect Profile
A significant hurdle for the clinical application of this compound-based therapies is their toxicity. Common side effects reported in clinical trials of 2-methyl-9-hydroxy ellipticinium include:
-
Nausea and vomiting (in about one-third of patients)
-
Hypertension (in less than 10% of patients)
-
Muscular cramps (in about one-third of patients)
-
Pronounced fatigue (in most patients after 3 months of treatment)
-
Mouth dryness
-
Mycosis of the tongue and esophagus (in less than 20% of the patients)
Importantly, this particular derivative did not appear to cause hematological toxicity, a common side effect of many chemotherapeutic agents. Preclinical studies have also highlighted potential liver and kidney damage as a concern.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives impact several key signaling pathways involved in cancer cell proliferation and survival. A primary mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication. Additionally, these compounds can induce apoptosis through both p53-dependent and p53-independent pathways. Treatment with this compound has been shown to activate the transcriptional function of p53 and can even restore the function of some mutant p53 proteins.
Caption: Core mechanisms of action for this compound-based therapies.
Experimental Protocols
Inhibition of Cancer Cell Growth (NCI-60 Screen)
The National Cancer Institute's (NCI) 60-cell line screening is a key tool for identifying novel anticancer compounds. The protocol involves two stages:
-
One-Dose Assay: A single high concentration (typically 10 µM) of the test compound is added to the 60 human cancer cell lines. The cells are incubated for 48 hours. The percentage of cell growth is then determined. Compounds that demonstrate significant growth inhibition (mean growth percentage of less than 25%) are advanced to the next stage.
-
Five-Dose Assay: Compounds that pass the one-dose screen are then tested at five different concentrations. This allows for the determination of dose-response curves and the calculation of key parameters such as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the initial cell number).
Topoisomerase II Decatenation Assay
This assay is used to evaluate the inhibitory effect of a compound on topoisomerase II activity. The protocol generally involves:
-
Incubating kinetoplast DNA (kDNA), a network of interlocked DNA circles, with human topoisomerase II enzyme in the presence of the test compound.
-
If the enzyme is active, it will decatenate the kDNA into individual minicircles.
-
The reaction products are then separated by agarose gel electrophoresis.
-
Intercalating agents like ethidium bromide are used to visualize the DNA. Decatenated minicircles migrate faster through the gel than the catenated network.
-
Inhibition of the enzyme is observed as a reduction in the amount of decatenated DNA.
Caption: A generalized workflow for the preclinical evaluation of novel this compound derivatives.
Future Directions and Concluding Remarks
The development of this compound-based therapies has been a journey of balancing potent anticancer activity with significant toxicity. While early clinical trials with derivatives like Celiptium were halted, the field continues to evolve. Modern drug delivery strategies, such as the use of nanocarriers, offer a promising avenue to improve the therapeutic index of this compound and its derivatives by enhancing tumor-specific targeting and reducing systemic toxicity.
The rich preclinical data on novel this compound analogues, particularly those with substitutions at the 11-position, suggest that further exploration of the structure-activity relationship could yield compounds with improved efficacy and safety profiles. Future research should focus on a multi-pronged approach: synthesizing novel derivatives, utilizing advanced drug delivery systems, and conducting well-designed clinical trials to fully realize the therapeutic potential of this important class of anticancer agents.
References
- 1. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Action Mechanisms of this compound Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Unraveling the Transcriptional Fingerprints of Topoisomerase Inhibitors: A Comparative Guide to Ellipticine and its Counterparts
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to anti-cancer agents is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the differential gene expression profiles induced by Ellipticine, a potent topoisomerase II inhibitor, against other well-established topoisomerase inhibitors: Doxorubicin, Etoposide, and Camptothecin. By examining their distinct and overlapping impacts on the cancer cell transcriptome, we can better delineate their mechanisms of action and identify potential biomarkers for drug sensitivity and resistance.
While direct, large-scale comparative transcriptomic studies employing a standardized experimental design across all four compounds are limited, this guide synthesizes available data from various studies to offer valuable insights. The information presented herein is intended to provide a framework for understanding the unique and shared transcriptional consequences of these important anti-cancer drugs.
Comparative Analysis of Differential Gene Expression
The following tables summarize key gene expression changes observed in cancer cell lines following treatment with this compound, Doxorubicin, Etoposide, and Camptothecin. It is crucial to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, vary across studies. Therefore, direct quantitative comparisons should be made with caution.
Table 1: Differential Gene Expression Induced by this compound
| Gene | Direction of Change | Cellular Process | Cancer Cell Line(s) | Reference |
| p53 | Upregulated | Apoptosis, Cell Cycle Arrest | Human Breast (MCF-7) | [1] |
| p21/WAF1 | Upregulated | Cell Cycle Arrest | Human Breast (MCF-7) | [1] |
| KIP1/p27 | Upregulated | Cell Cycle Arrest | Human Breast (MCF-7) | [1] |
| Fas/APO-1 | Upregulated | Apoptosis | Human Breast (MCF-7) | [1] |
| Fas Ligand | Upregulated | Apoptosis | Human Breast (MCF-7) | [1] |
Table 2: Differential Gene Expression Induced by Doxorubicin
| Gene | Direction of Change | Cellular Process | Cancer Cell Line(s) | Reference |
| MYC | Downregulated | Cell Proliferation, Apoptosis | Human Cervical (HeLa), Resistant KB-V1 | |
| BCL2 | Downregulated (in resistant cells with Selol) | Anti-apoptosis | Resistant KB-V1 | |
| CDKN1A (p21) | Upregulated | Cell Cycle Regulation | Human Cervical (HeLa), Resistant KB-V1 | |
| Topoisomerase IIα | Varies | DNA Metabolism | Human Breast Cancer | |
| Genes in p53 pathway | Upregulated | DNA Damage Response, Apoptosis | Various | |
| Genes in NF-κB pathway | Modulated | Inflammation, Survival | Various |
Table 3: Differential Gene Expression Induced by Etoposide
| Gene | Direction of Change | Cellular Process | Cancer Cell Line(s) | Reference |
| BIN1 | Upregulated | Tumor Suppression, Apoptosis | - | |
| Genes in TNF signaling pathway | Upregulated | Inflammation, Apoptosis | Human Embryonic Kidney (HEK293) | |
| Genes in cell adhesion pathways | Modulated | Cell-cell and cell-matrix interactions | Human Embryonic Kidney (HEK293) | |
| Genes related to DNA damage response | Upregulated | DNA Repair | Human Embryonic Kidney (HEK293) | |
| ATR | Modulates sensitivity | DNA Damage Response | Human Colorectal (HCT116) |
Table 4: Differential Gene Expression Induced by Camptothecin
| Gene | Direction of Change | Cellular Process | Cancer Cell Line(s) | Reference |
| Topoisomerase IIα | Downregulated (in p53 wild-type cells) | DNA Metabolism | Human Myeloid Leukemia (ML-1) | |
| CD11b, CD11c, Vimentin | Upregulated | Cell Differentiation | Human Promonocytic Leukemia (U-937) | |
| Genes related to cell cycle | Downregulated | Cell Proliferation | Glioblastoma (U87-MG, DBTRG-05) | |
| Early stress response genes | Upregulated | Cellular Stress Response | Glioblastoma (U87-MG, DBTRG-05) |
Experimental Protocols
A generalized methodology for assessing differential gene expression profiles induced by topoisomerase inhibitors using RNA sequencing (RNA-seq) is provided below. This protocol can be adapted for microarray analysis with appropriate modifications.
Protocol: RNA Sequencing for Differential Gene Expression Analysis
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., MCF-7, HCT116, U87-MG) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere and reach a desired confluency (typically 60-70%).
-
Treat cells with this compound, Doxorubicin, Etoposide, Camptothecin, or a vehicle control (e.g., DMSO) at predetermined concentrations (e.g., IC50 values) for a specified time course (e.g., 6, 24, 48 hours).
-
Perform experiments in biological triplicates for each condition.
-
-
RNA Extraction:
-
Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves homogenization, phase separation, and purification of RNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is generally recommended for RNA-seq.
-
-
Library Preparation:
-
Prepare sequencing libraries from the high-quality total RNA. This process typically includes:
-
Poly(A) selection or rRNA depletion: To enrich for messenger RNA (mRNA).
-
RNA fragmentation: To generate smaller RNA fragments suitable for sequencing.
-
Reverse transcription: To synthesize first-strand complementary DNA (cDNA).
-
Second-strand cDNA synthesis: To create double-stranded cDNA.
-
End repair, A-tailing, and adapter ligation: To prepare the cDNA fragments for sequencing.
-
PCR amplification: To enrich the adapter-ligated library.
-
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth (number of reads per sample) should be determined based on the experimental goals.
-
-
Data Analysis:
-
Quality control of raw reads: Use tools like FastQC to assess the quality of the sequencing data.
-
Read alignment: Align the high-quality reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner (e.g., STAR).
-
Quantification of gene expression: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential expression analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treatment groups and the control group.
-
Functional enrichment analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by topoisomerase inhibitors and a typical experimental workflow for their analysis.
Caption: Signaling pathways of Topoisomerase I and II inhibitors leading to apoptosis.
Caption: Experimental workflow for differential gene expression analysis.
Conclusion
This compound and other topoisomerase inhibitors induce distinct and overlapping changes in the gene expression profiles of cancer cells. While all ultimately converge on pathways leading to cell cycle arrest and apoptosis, the specific genes and signaling cascades activated can differ. This compound, as a Topoisomerase II inhibitor, shares mechanistic similarities with Doxorubicin and Etoposide, primarily inducing DNA double-strand breaks. In contrast, Camptothecin targets Topoisomerase I, leading to single-strand breaks that are converted to double-strand breaks during DNA replication.
The available data underscores the complexity of cellular responses to these agents. A comprehensive understanding of their differential effects on gene expression is critical for optimizing their clinical use, developing combination therapies, and identifying novel biomarkers. Future research employing standardized, head-to-head comparative transcriptomic analyses will be invaluable in further elucidating the unique therapeutic potential of this compound and other topoisomerase inhibitors.
References
Safety Operating Guide
Proper Disposal of Ellipticine: A Guide for Laboratory Professionals
Effective management and disposal of Ellipticine are critical for ensuring laboratory safety and environmental protection. As a potent antineoplastic agent, this compound requires stringent handling and disposal protocols in line with regulations for hazardous and cytotoxic chemical waste.[1][2][3] Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for minimizing exposure risks and ensuring compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1][4] The SDS provides comprehensive information on hazards, necessary personal protective equipment (PPE), and emergency procedures. This compound is toxic if swallowed and can cause skin and eye irritation.
Essential Personal Protective Equipment (PPE) includes:
-
Gloves: Wear double chemotherapy-grade gloves.
-
Gown: A disposable, impermeable gown should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are necessary.
-
Respiratory Protection: Use a respirator if there is a risk of aerosolization.
All handling of this compound and its waste should be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The primary and most recommended method for the final disposal of cytotoxic waste, including this compound, is high-temperature incineration by a licensed hazardous waste management company. Chemical deactivation methods for this compound are not well-established for waste disposal purposes; therefore, physical segregation and containment for incineration are the standard accepted procedures.
1. Waste Segregation at the Point of Generation:
Proper segregation is the first critical step in the safe disposal of this compound. All materials that have come into contact with this compound are considered contaminated and must be handled as hazardous cytotoxic waste.
-
Solid Waste: This category includes contaminated PPE (gloves, gowns, masks), absorbent pads, plasticware, and empty vials. These items should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste". The containers are often color-coded, typically yellow or purple, depending on institutional and regional regulations.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, leak-proof container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name "this compound". Do not dispose of liquid this compound waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Waste".
2. Waste Container Management:
-
Waste containers should not be filled beyond three-quarters (75%) of their capacity to prevent spills and facilitate safe sealing.
-
Once a container is full, securely seal the lid.
-
Wipe the exterior of the container with a suitable decontaminating solution before removing it from the containment area.
3. Storage and Collection:
-
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for a certified hazardous waste management service to collect the waste for final disposal.
Decontamination of Surfaces and Equipment
Experimental Protocol for Surface Decontamination:
-
Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate). Wipe the entire contaminated surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated area. Dispose of the wipe in the cytotoxic solid waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.
-
Disinfection/Further Decontamination: Use a 70% isopropyl alcohol solution to wipe the surface. This step helps to disinfect and remove any remaining chemical residues.
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters for managing waste generated from handling this compound.
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 3/4 (75%) full | Prevents spills and facilitates safe sealing and transport. |
| Trace Contamination Threshold | Containers with less than 3% of the original volume of the substance can be considered "trace" contaminated. | Dictates the specific waste stream and disposal requirements. |
| PPE Contamination | All used PPE (gloves, gowns, masks) must be treated as cytotoxic waste. | Prevents secondary contamination and occupational exposure. |
| Spill Kit Capacity | Use spill kits appropriate for the volume of the spill. | Ensures effective containment and cleanup of accidental releases. |
Visual Guidance for this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from laboratory work with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The Anticancer Drug this compound Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C17H14N2 | CID 3213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ellipticine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ellipticine, a potent antineoplastic agent. By adhering to these protocols, you can minimize exposure risks and ensure the integrity of your research.
This compound is a toxic compound if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): A Multi-faceted Defense
The appropriate level of PPE is dependent on the specific handling procedure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves |
| - Laboratory coat or gown | |
| - Eye protection (safety glasses with side shields) | |
| Weighing and Preparing Solutions (in a ventilated enclosure) | - Double pair of chemotherapy-tested gloves |
| - Disposable gown | |
| - Eye protection (safety goggles) | |
| - Face shield (if there is a splash hazard) | |
| - Respiratory protection (N95 or higher) | |
| Handling Solutions and Cell Cultures | - Double pair of chemotherapy-tested gloves |
| - Disposable gown | |
| - Eye protection (safety glasses with side shields) | |
| Waste Disposal | - Double pair of chemotherapy-tested gloves |
| - Disposable gown | |
| - Eye protection (safety goggles) | |
| - Face shield (if there is a splash hazard) | |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves |
| - Disposable gown | |
| - Eye protection (safety goggles) | |
| - Face shield | |
| - Respiratory protection (N95 or higher) |
Operational Plan: Step-by-Step Handling of this compound
Preparation and Handling:
-
Designated Area: All work with this compound, particularly the handling of the solid form and preparation of solutions, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Solution Preparation:
-
This compound is a bright yellow solid. It has solubility in ethanol (1 mg/mL) and DMSO (5 mg/mL).
-
When preparing stock solutions, carefully weigh the required amount of this compound powder in a chemical fume hood.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Following reconstitution, it is recommended to aliquot and freeze stock solutions at -20°C, where they are stable for up to 3 months.
-
-
Labeling: Clearly label all containers with the name of the compound, concentration, date of preparation, and appropriate hazard symbols.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.
-
Store it locked up and away from incompatible materials.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, gowns, and plasticware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste" and lists the chemical contents.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
Disposal Procedure:
-
Container Management: Do not fill waste containers beyond three-quarters (75%) of their capacity to prevent spills.
-
Decontamination: Wipe the exterior of the waste container with a suitable decontaminating solution before removal from the work area.
-
Final Disposal: Arrange for a certified hazardous waste management company to collect and dispose of the waste, typically through high-temperature incineration.
Experimental Workflow and Safety Protocol
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
